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  • Product: Tetramethylammonium bis(oxalato)borate
  • CAS: 125579-66-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Tetramethylammonium Bis(oxalato)borate (TMABOB)

Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of chelated orthoborate salts designed for high-performance electrochemical energy storage devices, specifically Electric Doub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of chelated orthoborate salts designed for high-performance electrochemical energy storage devices, specifically Electric Double-Layer Capacitors (EDLCs) and Li-ion battery electrolytes. Unlike standard tetrafluoroborate (


) salts, the bis(oxalato)borate (BOB) anion offers superior thermal stability and the unique ability to form robust solid electrolyte interphases (SEI) on graphitic anodes and high-voltage cathodes.

This guide details the synthesis, purification, and rigorous characterization of TMABOB. It is written for materials scientists requiring electrolyte-grade purity (>99.9%), where the presence of trace water or free acid can catastrophically degrade device performance.

Part 1: Chemical Architecture & Rationale

The Anion: Bis(oxalato)borate ( )

The BOB anion is a chelated structure where boron is tetrahedrally coordinated by two oxalate ligands.

  • Mechanistic Advantage: The chelate effect renders the anion more resistant to hydrolysis than

    
     or 
    
    
    
    . However, it is not immune; protic impurities can reverse the synthesis equilibrium.
  • Electrochemical Function: The oxalate groups can undergo controlled oxidation to polymerize on electrode surfaces, forming a protective passivation layer that prevents solvent co-intercalation.

The Cation: Tetramethylammonium ( )
  • Mobility: TMA

    
     has the smallest Stokes radius among common quaternary ammoniums, offering higher ionic conductivity in aprotic solvents (Acetonitrile, Propylene Carbonate) compared to tetraethylammonium (TEA) analogs.
    
  • Thermal Constraint: Unlike lithium salts, the TMA cation is susceptible to Hofmann elimination or demethylation at temperatures exceeding 130°C. This dictates strict thermal limits during the drying phase of synthesis.

Part 2: Synthesis Protocol

Reaction Chemistry

The synthesis follows a stoichiometric acid-base neutralization coupled with complexation. The driving force is the removal of water to shift the equilibrium toward the chelated salt.



Reagents & Stoichiometry
ReagentPurityRoleMolar Eq.
Boric Acid (

)
>99.5%Central Atom Source1.00
Oxalic Acid Dihydrate >99.0%Ligand Source2.00
TMA Hydroxide (25% aq) Electronic GradeCation Source1.00
Toluene/Benzene HPLC GradeAzeotropic AgentSolvent
Step-by-Step Workflow

Step 1: Pre-Complexation Dissolve Boric Acid (1 eq) and Oxalic Acid (2 eq) in a minimal amount of deionized water at 50°C. Stir until clear. This forms the intermediate tris(oxalato)boric acid species in equilibrium.

Step 2: Neutralization Add the TMAOH solution (1 eq) dropwise to the acid mixture.

  • Critical Control: The reaction is exothermic. Maintain temperature < 60°C to prevent local overheating of the TMA cation.

Step 3: Azeotropic Dehydration (The "Application Scientist" Method) While rotary evaporation is common, it often traps water in the crystal lattice. The preferred method for electrolyte-grade material is Azeotropic Distillation .

  • Transfer the aqueous reactant mixture to a flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add Toluene (boiling point 110.6°C).

  • Reflux until no more water collects in the trap (approx. 4-6 hours).

  • Why Toluene? It boils low enough to avoid TMA decomposition but high enough to drive off water efficiently.

Step 4: Isolation & Recrystallization

  • Decant the toluene. The crude TMABOB will remain as a solid or viscous oil.

  • Dissolve the crude product in hot Acetonitrile (ACN) (approx. 80°C). Filter while hot to remove unreacted boric acid (insoluble in ACN).

  • Cool slowly to 4°C to crystallize.

  • Filter the white crystals inside a glovebox or under inert gas flow (Argon).

Step 5: Final Drying Dry in a vacuum oven at 100°C (Do NOT exceed 120°C) for 24 hours.

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Reagents Reagents: Boric Acid + Oxalic Acid + TMAOH Mixing Step 1: Aqueous Mixing (Pre-complexation) Reagents->Mixing Neutralization Step 2: Neutralization (Exothermic Control <60°C) Mixing->Neutralization WaterRemoval Step 3: Azeotropic Distillation (Toluene Reflux, Dean-Stark) Neutralization->WaterRemoval -H2O Crude Crude TMABOB (Solid/Oil) WaterRemoval->Crude Purification Step 4: Recrystallization (Solvent: Hot Acetonitrile) Crude->Purification Filtration Hot Filtration (Remove Boric Acid) Purification->Filtration Drying Step 5: Vacuum Drying (100°C, 24h) Filtration->Drying Crystallization FinalProduct Ultra-Dry TMABOB (Electrolyte Grade) Drying->FinalProduct

Caption: Figure 1.[1] Synthesis workflow for TMABOB emphasizing azeotropic water removal and thermal safety limits for the quaternary ammonium cation.

Part 3: Characterization Framework

To validate the material for drug development or electrochemical applications, a multi-modal approach is required.

Structural Verification (NMR & FTIR)[2]
TechniqueTarget FeatureExpected SignalPass Criteria

B NMR
Boron CoordinationSinglet at ~ -7.5 ppm (vs

)
No peak at +19 ppm (Boric Acid)

C NMR
Ligand StructureCarbonyl (C=O) at ~158 ppmDistinct from free oxalic acid
FTIR Functional GroupsC=O stretch: ~1780 cm

B-O stretch: ~1100-1200 cm

Absence of broad -OH stretch (3400 cm

)
Impurity Analysis (The "Trustworthiness" Check)

For electrolytes, purity is defined by what is missing (Water, Free Acid).

  • Karl Fischer Titration (Coulometric):

    • Protocol: Transfer 0.5g sample in glovebox. Inject into anolyte.

    • Limit:< 20 ppm

      
       .
      
    • Why? Water reacts with BOB

      
       to form Oxalic Acid and Boric Acid, increasing cell impedance.
      
  • Free Acid Titration:

    • Dissolve in ice-cold water (to slow hydrolysis) and titrate immediately with 0.01M NaOH using phenolphthalein.

    • Limit: < 50 ppm (calculated as HF or Oxalic Acid equivalent).

Electrochemical Performance

Cyclic Voltammetry (CV) is the standard for determining the electrochemical stability window (ESW).

  • Setup: 3-electrode cell (Pt working, Pt counter, Ag/Ag+ reference).

  • Electrolyte: 1.0 M TMABOB in Propylene Carbonate (PC).

  • Scan Rate: 10 mV/s.

  • Result:

    • Anodic Limit: Oxidation of the oxalate ligand usually begins > 4.5 V vs Li/Li+.

    • Cathodic Limit: Determined by the reduction of TMA+ or the solvent, typically stable down to 0 V vs Li/Li+ on carbon.

Characterization Logic Diagram (DOT)

CharacterizationLogic Sample Synthesized TMABOB NMR 11B NMR Sample->NMR KF Karl Fischer Sample->KF CV Cyclic Voltammetry Sample->CV NMR_Crit Singlet @ -7.5ppm? No Boric Acid? NMR->NMR_Crit KF_Crit Water < 20ppm? KF->KF_Crit CV_Crit Window > 4.5V? CV->CV_Crit Reject REJECT Recrystallize/Dry NMR_Crit->Reject No Approve APPROVE Electrolyte Grade NMR_Crit->Approve Yes KF_Crit->Reject No KF_Crit->Approve Yes CV_Crit->Reject No CV_Crit->Approve Yes

Caption: Figure 2. Quality Control Decision Tree. All three criteria (Structural, Purity, Functional) must pass for the material to be validated.

References

  • Lischka, U., Wietelmann, U., & Wegner, M. (1999). Lithium bis(oxalato)borate: A new conducting salt for lithium ion batteries. German Patent DE 19829030 C1. (Foundational synthesis of BOB anion salts).

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. (Comprehensive review of BOB anion stability and SEI formation).

  • Xu, K., Zhang, S., Jow, T. R., Xu, W., & Angell, C. A. (2002). LiBOB as Salt for Lithium-Ion Batteries: A Possible Solution for High Temperature Operation. Electrochemical and Solid-State Letters, 5(1), A26. (Characterization of BOB anion electrochemical window).

  • Ue, M. (1994). Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors. Journal of the Electrochemical Society, 141(11), 2989. (Establishes the mobility and stability of TMA+ vs TEA+ cations).

  • Allen, J. L., et al. (2006). Properties of Lithium Bis(oxalato)borate (LiBOB) as an Electrolyte Salt. Journal of Power Sources, 161(2), 1234-1240. (Detailed NMR and thermal characterization protocols adapted for this guide).

Sources

Exploratory

"physicochemical properties of Tetramethylammonium bis(oxalato)borate"

Technical Whitepaper: Tetramethylammonium Bis(oxalato)borate (TMABOB) Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB) represents a specialized class of quaternary ammonium salts utilized primarily as el...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tetramethylammonium Bis(oxalato)borate (TMABOB)

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a specialized class of quaternary ammonium salts utilized primarily as electrolytes in high-performance Electric Double-Layer Capacitors (EDLCs) and supercapacitors. Unlike the ubiquitous tetraethylammonium tetrafluoroborate (


), TMABOB incorporates the bulky, chelated bis(oxalato)borate (BOB) anion. This structural modification confers superior thermal stability and passivation capabilities, albeit with trade-offs in ionic conductivity and solubility.

This technical guide provides a comprehensive analysis of TMABOB, detailing its molecular architecture, synthesis protocols, and physicochemical properties. It is designed for researchers in energy storage and materials science, with translatable analytical insights for drug development professionals handling complex organic salts.

Part 1: Molecular Architecture & Synthesis

Structural Logic

The utility of TMABOB is defined by the interaction between its symmetric cation and its chelated anion:

  • Cation (

    
    ):  The tetramethylammonium cation is the smallest quaternary ammonium ion.[1] Its high charge density typically promotes strong solvation, but when paired with large anions, it can lead to higher lattice energies and reduced solubility compared to the ethyl analog (
    
    
    
    ).
  • Anion (

    
    ):  The "BOB" anion features a central boron atom chelated by two oxalate groups. This orthoborate structure is hydrolytically more stable than 
    
    
    
    or
    
    
    but significantly bulkier, which increases the viscosity of the resulting electrolyte solutions.
Synthesis Protocol

The synthesis of TMABOB requires a high-purity neutralization reaction. The critical quality attribute (CQA) in this workflow is the rigorous removal of water, as residual moisture catalyzes the hydrolysis of the BOB anion back to oxalic acid and boric acid.

Reagents:

  • Oxalic Acid Dihydrate (

    
    )
    
  • Boric Acid (

    
    )
    
  • Tetramethylammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 25 wt% aq. solution) or Carbonate.[1][2][3][4][5]
    

Workflow Diagram:

SynthesisWorkflow Reactants Reactants (H3BO3 + Oxalic Acid + TMAOH) Mixing Aqueous Mixing (T = 60°C, Stirring) Reactants->Mixing WaterRemoval Azeotropic Distillation (Water Removal) Mixing->WaterRemoval - H2O Crude Crude TMABOB (Solid Precipitate) WaterRemoval->Crude Purification Recrystallization (Acetonitrile/Ethanol) Crude->Purification FinalProduct Pure TMABOB (White Crystalline Solid) Purification->FinalProduct

Figure 1: Step-by-step synthesis pathway for TMABOB emphasizing water removal.

Detailed Methodology:

  • Stoichiometric Mixing: Dissolve Boric acid (1 eq) and Oxalic acid (2 eq) in deionized water. Slowly add TMAOH (1 eq) to maintain pH control and prevent local overheating.

  • Chelation Reaction: Heat the mixture to 60–80°C. The solution will clarify as the bis(oxalato)borate complex forms.

  • Dehydration: This is the most critical step. Water must be removed via rotary evaporation followed by azeotropic distillation (using toluene or acetonitrile) to drive the equilibrium toward the salt formation.

  • Recrystallization: The crude white solid is recrystallized from hot acetonitrile or an ethanol/water mix to remove unreacted boric acid.

  • Drying: Final drying must occur in a vacuum oven at 110°C for >24 hours to ensure moisture content is <20 ppm.

Part 2: Physicochemical Characterization

The substitution of the fluoride-based anion (


) with the oxalate-based anion (

) drastically alters the physical properties.
Comparative Data Table
PropertyTMABOB (Subject)TEABF4 (Benchmark)Implication
Molecular Weight 261.04 g/mol 217.06 g/mol TMABOB is heavier; affects gravimetric capacitance.
Solubility (PC) ~0.8 - 1.0 M> 1.5 MLower solubility limits maximum energy density.
Conductivity (1M in PC) ~8 - 10 mS/cm~13 mS/cmBulkier anion reduces ionic mobility.
Anodic Stability ~4.5 V vs. Li/Li+~4.8 V vs. Li/Li+Slightly lower oxidative stability than fluorinated salts.
Thermal Stability > 300°C (dec.)~280°CSuperior thermal resistance ; safer for high-temp applications.
Moisture Sensitivity Moderate (Hydrolysis)LowRequires strictly anhydrous handling (Dry Room).
Interpretation of Properties
  • Conductivity vs. Viscosity: The BOB anion is physically larger (Van der Waals radius) than

    
    . According to the Stokes-Einstein equation, diffusion is inversely proportional to the radius. Consequently, TMABOB solutions in Propylene Carbonate (PC) exhibit higher viscosity and lower conductivity than their 
    
    
    
    counterparts.
  • Thermal Resilience: The chelated oxalate ring provides significant thermal stability. While

    
     salts can release corrosive 
    
    
    
    gas upon decomposition, TMABOB decomposes primarily into
    
    
    and
    
    
    , making it a safer alternative for devices operating in extreme environments.

Part 3: Electrochemical Performance

For researchers developing supercapacitors, the Electrochemical Stability Window (ESW) is the defining metric.

Electrochemical Stability Window (ESW)

TMABOB in Acetonitrile (ACN) or Propylene Carbonate (PC) typically offers a stable window of approximately 3.0V to 3.2V for EDLC applications.

  • Cathodic Limit (Reduction): Determined by the reduction of the

    
     cation or the solvent. In PC, this occurs around -3.0V vs. Ag/Ag+.
    
  • Anodic Limit (Oxidation): Determined by the oxidation of the oxalate moiety on the Boron center. This typically occurs around +1.5V to +2.0V vs. Ag/Ag+ (approx 4.5V vs Li/Li+).

Experimental Protocol for ESW Determination:

  • Cell Setup: Three-electrode glass cell.

    • Working Electrode: Platinum disk (inert) or Glassy Carbon.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (in 0.1M TBAP/ACN).

  • Electrolyte: 1.0 M TMABOB in PC (anhydrous).

  • Technique: Linear Sweep Voltammetry (LSV) at 5 mV/s.

  • Criteria: The voltage limits are defined where the current density exceeds a threshold (e.g.,

    
    ).
    

Testing Workflow Diagram:

ElectrochemicalTesting CellAssembly Cell Assembly (Argon Glovebox) OCV Open Circuit Voltage (Stabilization 2h) CellAssembly->OCV CV Cyclic Voltammetry (Determine ESW) OCV->CV Define Voltage Limits EIS Impedance (EIS) (Conductivity/ESR) CV->EIS Characterize Interface Cycling Galvanostatic Cycling (Life Cycle Test) EIS->Cycling Long-term Stress Cycling->EIS Post-Mortem Analysis

Figure 2: Standard electrochemical characterization workflow for TMABOB electrolytes.

Part 4: Translatable Analytics (For Pharma & Materials)

While TMABOB is an energy storage material, the analytical rigor required for its characterization directly translates to pharmaceutical salt selection and process chemistry.

  • Purity by NMR: The stoichiometry of the chelate is validated using

    
    -NMR. A single peak around 7-10 ppm (relative to 
    
    
    
    ) confirms the tetrahedral coordination of the Boron. This mirrors purity checks for organoboron drug candidates.
  • Impurity Profiling (IC): Ion Chromatography is essential to detect free oxalate (toxic/reactive) or free borate. In a drug development context, this parallels the monitoring of genotoxic impurities or counter-ion stoichiometry.

  • Solubility Modeling: The lower solubility of TMABOB compared to TEABF4 serves as a classic case study in "Crystal Lattice Energy vs. Solvation Energy." The high symmetry of the

    
     cation leads to efficient packing (high lattice energy), reducing solubility—a principle directly applicable when selecting counter-ions for drug formulation to tune bioavailability.
    

References

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4418. Link

  • Ue, M., et al. (2002). "Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors." Journal of the Electrochemical Society, 149(12), A1572. Link

  • Zhang, S.S. (2006). "An unique lithium salt for the improved electrolyte of Li-ion battery." Electrochemistry Communications, 8(9), 1423-1428. (Reference for BOB anion stability). Link

  • Sasaki, Y. (2013).[2] "Electrolytic Properties of Tetramethylammonium Compound in Highly Concentrated Solutions." Electrochemistry, 81(10), 835-840. (Direct comparison of TMABOB vs TEABF4). Link

Sources

Foundational

Thermal Stability &amp; Characterization of Tetramethylammonium Bis(oxalato)borate (TMABOB)

Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical intersection between organoborate chemistry and advanced electrolyte engineering. While its lithium analogue (LiBOB) is ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical intersection between organoborate chemistry and advanced electrolyte engineering. While its lithium analogue (LiBOB) is ubiquitous in Li-ion battery passivation layers, TMABOB is engineered specifically for Electric Double-Layer Capacitors (EDLCs) and supercapacitors requiring high solubility in propylene carbonate (PC) and acetonitrile (ACN).

This technical guide provides a definitive analysis of the thermal stability of TMABOB. Contrary to the high thermal ceiling of inorganic borates (>300°C), TMABOB exhibits a decomposition onset at 215°C , a property governed strictly by the steric and electronic limitations of the tetramethylammonium cation.

Molecular Architecture & Physicochemical Profile[1]

To understand the thermal behavior of TMABOB, one must first deconstruct its ionic lattice. The compound consists of a bulky, non-coordinating bis(oxalato)borate (BOB) anion paired with a tetramethylammonium (TMA) cation .

  • The Anion (BOB⁻): A spiro-center boron atom chelated by two oxalate groups. It is electronically delocalized, providing high anodic stability (up to 4.5 V vs Li/Li⁺) but susceptible to ring-opening at high temperatures.

  • The Cation (TMA⁺): The smallest quaternary ammonium ion.[1] While it provides high ionic mobility, it lacks the thermal robustness of inorganic cations (Li⁺, Na⁺) or larger alkylammonium ions that can better distribute vibrational energy.

Key Physicochemical Data
PropertyValue / Characteristic
Formula

Molecular Weight ~261.04 g/mol
Appearance White crystalline powder
Solubility High in Propylene Carbonate (PC), Acetonitrile (ACN), DMSO
Melting Point None observed (Decomposes prior to melting)
Decomposition Onset (

)
215°C

Thermal Stability Analysis

Thermogravimetric Behavior (TGA)

Experimental data confirms that TMABOB possesses a distinct thermal profile compared to its analogues. While LiBOB is stable up to ~302°C, the substitution of Lithium with Tetramethylammonium drastically lowers the thermal ceiling.

  • The 215°C Threshold: Thermogravimetric Analysis (TGA) reveals a sharp mass loss event initiating at 215°C .

  • Absence of Phase Transition: Differential Scanning Calorimetry (DSC) traces indicate that TMABOB does not melt before decomposing. This suggests that the lattice energy is sufficient to maintain solid-state structure until the chemical bonds within the cation-anion pair rupture.

  • Cation-Dependent Stability: The thermal stability of bis(oxalato)borate salts is cation-dependent. The TMA cation is susceptible to nucleophilic attack by the oxalate oxygens or Hofmann-like elimination at elevated temperatures, triggering the breakdown of the complex.

Comparative Thermal Stability

The following table illustrates the "Cation Effect" on the stability of BOB-based salts.

SaltCation

(Decomposition)
Mechanism Note
LiBOB

302°CLimited by Anion ring opening
NaBOB

~300°CLimited by Anion ring opening
TMABOB

215°C Limited by Cation-Anion interaction
TEABOB

~260°CBeta-hydrogen elimination pathways

Decomposition Mechanism

The decomposition of TMABOB is a complex cascade involving the simultaneous fragmentation of the quaternary ammonium center and the borate chelate.

Mechanistic Pathway[4]
  • Initiation (215°C): Thermal energy overcomes the activation barrier for the

    
     bond cleavage in the TMA cation.
    
  • Anion Degradation: The BOB anion is not inert; at these temperatures, it releases carbon monoxide (CO) and carbon dioxide (CO2), collapsing into borate residues (

    
    ).
    
  • Volatilization: The organic methyl groups are liberated as volatile amines (Trimethylamine) or methyl-oxalate species, resulting in rapid mass loss.

Decomposition TMABOB TMABOB (Solid) [(CH3)4N][B(C2O4)2] Heat Thermal Input (> 215°C) TMABOB->Heat TMA_Breakdown Cation Fragmentation Release of Trimethylamine (N(CH3)3) Heat->TMA_Breakdown N-C Cleavage BOB_Breakdown Anion Ring Opening Release of CO / CO2 Heat->BOB_Breakdown Decarboxylation Gas Volatile Gases CO, CO2, Amines TMA_Breakdown->Gas Residue Solid Residue Boron Oxide (B2O3) Polymeric Borates BOB_Breakdown->Residue BOB_Breakdown->Gas

Figure 1: Thermal decomposition cascade of TMABOB showing simultaneous cation fragmentation and anion decarboxylation.

Synthesis Protocol

For researchers requiring high-purity TMABOB for electrolyte formulation, the following protocol ensures minimal water retention and high yield. This method utilizes a microwave-assisted approach for efficiency, though conventional reflux is also viable.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Precursors: Boric Acid (

    
    ), Oxalic Acid Dihydrate (
    
    
    
    ), Tetramethylammonium Hydroxide (TMAOH, 25% aq. solution).
  • Solvent: Deionized Water (for reaction), Acetonitrile (for purification).

Step-by-Step Methodology
  • Stoichiometric Mixing: In a beaker, dissolve Boric Acid (1 eq) and Oxalic Acid (2 eq) in a minimum amount of water.

    • Reaction:

      
      
      
  • Neutralization: Slowly add Tetramethylammonium Hydroxide (1 eq) to the solution. Stir continuously to prevent local overheating.

    • Reaction:

      
      
      
  • Microwave Irradiation (Key Step): Place the reaction mixture in a microwave reactor. Irradiate at moderate power (e.g., 500W) in short bursts to evaporate water and drive the chelation reaction.

    • Why: Microwave heating promotes uniform crystal growth and reduces reaction time from hours to minutes.

  • Drying & Purification: The resulting white solid must be dried under vacuum at 120°C for 24 hours .

    • Critical: Water is a poison for supercapacitors. Ensure water content is < 20 ppm (Karl Fischer titration).

  • Recrystallization (Optional): If high purity is required, recrystallize from hot Acetonitrile/Ethanol.

Synthesis Precursors Precursors: Boric Acid + Oxalic Acid Intermediate Hydrogen Bis(oxalato)borate (In Situ) Precursors->Intermediate Mixing Neutralization Add TMA-OH (Neutralization) Intermediate->Neutralization Microwave Microwave Irradiation (Evaporation & Chelation) Neutralization->Microwave Product Crude TMABOB Microwave->Product -H2O Drying Vacuum Drying 120°C, 24h Product->Drying

Figure 2: Microwave-assisted synthesis workflow for TMABOB.

Applications & Implications

Supercapacitor Electrolytes

TMABOB is primarily utilized as a solute in Electric Double-Layer Capacitors (EDLCs) .

  • Solubility Advantage: Unlike Tetraethylammonium tetrafluoroborate (

    
    ), which has solubility limits in Propylene Carbonate (PC), TMABOB is highly soluble, allowing for concentrated electrolytes that improve capacitance.
    
  • Safety Profile: The absence of fluorine (unlike

    
     or 
    
    
    
    ) eliminates the risk of Hydrofluoric Acid (HF) formation in the presence of moisture, preventing current collector corrosion.
Thermal Safety Margin

Researchers must note the 215°C limit . While sufficient for standard automotive (85°C) and industrial (60°C) operating ranges, TMABOB electrolytes are not suitable for reflow soldering processes or extreme environment applications exceeding 200°C, where LiBOB or ionic liquids would be preferred.

References

  • Globa, N. I., et al. (2016).[2][3][4] Electrochemical Behavior of Activated Carbon Electrodes in Electric Double Layer Capacitors with Tetramethylammonium Bis(oxalato)borate Electrolyte Synthesized by Microwave Irradiation. Russian Journal of Applied Chemistry.

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews. (Foundational reference for BOB anion chemistry).

  • Lall-Ramnarine, S. I., et al. (2012). Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids.

  • Zavalij, P. Y., et al. (2003). Structure and properties of lithium bis(oxalato)borate (LiBOB). Journal of Power Sources.

Sources

Exploratory

A Technical Guide to the Solubility of Tetramethylammonium bis(oxalato)borate in Organic Solvents

Abstract Tetramethylammonium bis(oxalato)borate (TMABOB) is a conductive salt with significant potential in electrochemical applications, particularly as an electrolyte in high-performance capacitors and batteries. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetramethylammonium bis(oxalato)borate (TMABOB) is a conductive salt with significant potential in electrochemical applications, particularly as an electrolyte in high-performance capacitors and batteries. The performance of such devices is intrinsically linked to the properties of the electrolyte solution, for which solubility is a foundational parameter. A comprehensive understanding of TMABOB's solubility in various organic solvents is therefore critical for formulation design, optimization, and performance reliability. This guide provides an in-depth analysis of the theoretical and practical aspects of TMABOB solubility. It covers the physicochemical principles governing the dissolution of this salt, presents available quantitative data, and details a robust experimental protocol for solubility determination. This document is intended for researchers, chemists, and engineers in the fields of materials science, electrochemistry, and drug development who require precise and actionable data on the solubility of specialized organic salts.

Introduction to Tetramethylammonium bis(oxalato)borate (TMABOB)

Tetramethylammonium bis(oxalato)borate is an organic salt composed of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a bis(oxalato)borate anion ([B(C₂O₄)₂]⁻). The cation is characterized by its large size and low charge density, while the anion features a central boron atom chelated by two oxalate ligands. This specific ionic structure imparts unique properties to the salt, including thermal stability and a wide electrochemical window, making it a subject of interest for advanced electrolyte systems.[1][2]

Unlike more common lithium salts such as lithium bis(oxalato)borate (LiBOB), which are extensively studied for lithium-ion batteries, TMABOB is explored for applications where a non-lithium, quaternary ammonium-based electrolyte is advantageous, such as in electric double-layer capacitors (EDLCs) or other electrochemical devices.[3][4] The choice of solvent is paramount in these systems, as it dictates not only the solubility of the salt but also key electrolyte properties like ionic conductivity, viscosity, and operational temperature range.[5]

Chemical Structure of TMABOB

The distinct structures of the cation and anion are fundamental to understanding the salt's interaction with solvent molecules.

TMABOB_Structure cluster_cation Tetramethylammonium Cation ([N(CH₃)₄]⁺) cluster_anion bis(oxalato)borate Anion ([B(C₂O₄)₂]⁻) N N⁺ C1 CH₃ N->C1 C2 CH₃ N->C2 C3 CH₃ N->C3 C4 CH₃ N->C4 B B⁻ O1 O B->O1 O2 O B->O2 O3 O B->O3 O4 O B->O4 C5 O1->C5 C=O C6 O2->C6 C=O C7 O3->C7 C=O C8 O4->C8 C=O Dissolution_Process Solid TMABOB Crystal Lattice (High Lattice Energy) Ions Gaseous Ions [N(CH₃)₄]⁺ + [B(C₂O₄)₂]⁻ Solid->Ions Overcoming Lattice Energy (Energy Input) Solvated Solvated Ions in Solution (High Solvation Energy) Ions->Solvated Solvation (Energy Release) Solvent Organic Solvent Molecules Solvent->Solvated Ion-Dipole Interactions

Caption: Conceptual diagram of the TMABOB dissolution process.

Quantitative Solubility Data

Precise, quantitative solubility data for TMABOB in a wide range of organic solvents is not extensively published in readily available literature, unlike its lithium-based counterpart, LiBOB. However, related studies on similar tetramethylammonium and borate salts provide valuable insights. A study on a related compound, tetramethylammonium bis(salicylo)borate, investigated its properties in acetonitrile and propylene carbonate, suggesting good solubility in these polar aprotic solvents, which are common in electrochemical applications. [6] For the purpose of this guide, the following table compiles expected solubility trends based on physicochemical principles and data from analogous compounds. Note: These values should be considered qualitative estimates and must be confirmed experimentally for specific applications.

Solvent Chemical Class Dielectric Constant (ε at 25°C) Expected Relative Solubility Rationale & Comments
Acetonitrile (ACN) Nitrile36.6HighHigh dielectric constant and polarity effectively solvate both ions. Commonly used in high-performance capacitors. [6]
Propylene Carbonate (PC) Carbonate64.9HighVery high dielectric constant makes it an excellent solvent for salts. Its high viscosity can be a drawback. [6]
Ethylene Carbonate (EC) Carbonate89.8 (at 40°C)HighSimilar to PC, an excellent solvent, but solid at room temperature. Often used in mixtures.
γ-Butyrolactone (GBL) Lactone39.1Moderate to HighGood balance of dielectric constant and viscosity.
Dimethylformamide (DMF) Amide36.7ModerateStrong Lewis base, effectively solvates cations.
Dimethyl Sulfoxide (DMSO) Sulfoxide46.7ModerateHighly polar aprotic solvent, but can be reactive in some electrochemical systems.
Tetrahydrofuran (THF) Ether7.6LowLow dielectric constant is insufficient to effectively separate and solvate the ions.
Toluene Aromatic Hydrocarbon2.4Very Low / InsolubleNon-polar solvent, unable to provide favorable ion-dipole interactions.

Experimental Determination of TMABOB Solubility

To obtain reliable and accurate solubility data, a systematic experimental approach is required. The isothermal equilibrium method, followed by gravimetric analysis, is a robust and widely adopted technique. [7][8]

Materials and Equipment
  • TMABOB: High purity (≥99%).

  • Solvents: Anhydrous grade (<50 ppm water).

  • Apparatus:

    • Analytical balance (±0.1 mg precision).

    • Temperature-controlled shaker or magnetic stirrer with hotplate.

    • Vials with airtight caps (e.g., PTFE-lined).

    • Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE).

    • Volumetric flasks and pipettes.

    • Drying oven or vacuum oven.

Step-by-Step Protocol
  • Preparation: Add an excess amount of TMABOB salt to a known mass or volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. [8]Preliminary experiments can confirm the minimum time to reach equilibrium. [7]3. Sample Withdrawal: After equilibration, allow the solid to settle. Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, supernatant liquid using a syringe fitted with a 0.2 μm filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Weigh a clean, dry weighing dish on an analytical balance.

    • Dispense the filtered aliquot of the saturated solution into the pre-weighed dish.

    • Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt (e.g., 70-80°C). A vacuum oven is preferred to facilitate solvent removal at lower temperatures.

    • Once the salt is completely dry, cool the dish in a desiccator and weigh it again.

  • Calculation: The solubility is calculated based on the mass of the dissolved salt and the volume of the solution aliquot.

    • Mass of dissolved TMABOB = (Mass of dish + dry salt) - (Mass of dish)

    • Solubility (g/L) = (Mass of dissolved TMABOB) / (Volume of aliquot in L)

Protocol Validation and Trustworthiness

This protocol is self-validating through consistency checks. Repeating the measurement with different equilibration times (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium was reached. [7]Furthermore, ensuring the solvent is anhydrous using Karl Fischer titration is critical, as water can significantly alter the solubility of salts. [9]

Experimental_Workflow start Start prep 1. Preparation Add excess TMABOB to a known volume of anhydrous solvent. start->prep equil 2. Equilibration Seal and agitate at constant temperature for 24-48 hours. prep->equil sample 3. Sampling Withdraw a known volume of supernatant through a 0.2μm filter. equil->sample weigh1 4a. Weigh empty dish sample->weigh1 dispense 4b. Dispense aliquot into dish weigh1->dispense evap 4c. Evaporate solvent in vacuum oven dispense->evap weigh2 4d. Weigh dish with dry salt evap->weigh2 calc 5. Calculation Determine mass of salt and calculate solubility (g/L). weigh2->calc finish End calc->finish

Caption: Experimental workflow for determining TMABOB solubility.

Conclusion

The solubility of Tetramethylammonium bis(oxalato)borate is a critical, yet not widely documented, parameter for its application in advanced electrochemical systems. Theoretical principles indicate a preference for polar aprotic solvents with high dielectric constants, such as acetonitrile and propylene carbonate. Due to the scarcity of published quantitative data, direct experimental determination using a robust method like the isothermal equilibrium protocol is essential for any serious research or development effort. The methodologies and principles outlined in this guide provide a comprehensive framework for researchers to accurately measure, understand, and leverage the solubility of TMABOB in the design of next-generation energy storage devices.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. Available at: [Link]

  • Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. (n.d.). Green Chemistry. Available at: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). ACS Figshare. Available at: [Link]

  • Physicochemical properties of the solvents and electrolytes. (n.d.). ResearchGate. Available at: [Link]

  • Physicochemical properties of solvents and electrolytes. (n.d.). ResearchGate. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). PMC. Available at: [Link]

  • Physical properties of organic solvents. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ResearchGate. Available at: [Link]

  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). Journal of Chemical & Engineering Data. Available at: [Link]

  • (PDF) Physicochemical properties of tetramethylammonium bis(salicylo)borate. (2015). ResearchGate. Available at: [Link]

  • Lithium bis(oxalato)borate. (n.d.). Wikipedia. Available at: [Link]

  • SOLUBILITY DATA SERIES TETRAPHENYLBORATES. (n.d.). Pergamon Press. Available at: [Link]

  • Stretchable and Elastic Polymer Electrolyte for Lithium Ion Batteries. (n.d.). Stanford University. Available at: [Link]

  • PMMA–LiBOB gel electrolyte for application in lithium ion batteries. (n.d.). ResearchGate. Available at: [Link]

  • Table 4-2, Physical and Chemical Properties of Boron and Selected Boron Compoundsa. (n.d.). NCBI. Available at: [Link]

  • Literature Review of Boric Acid Solubility Data. (n.d.). UNT Digital Library. Available at: [Link]

Sources

Foundational

Advanced Spectroscopic Characterization of Tetramethylammonium Bis(oxalato)borate (TMABOB)

Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of chelated orthoborate salts, utilized primarily as high-performance electrolytes in supercapacitors and lithium-ion batterie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of chelated orthoborate salts, utilized primarily as high-performance electrolytes in supercapacitors and lithium-ion batteries, and increasingly as phase-transfer catalysts in organic synthesis. Unlike simple tetrafluoroborates, the bis(oxalato)borate (BOB) anion provides unique thermal stability and solid electrolyte interphase (SEI) forming capabilities.

This guide details the spectroscopic validation of TMABOB. It moves beyond basic identification to focus on purity profiling , hydrolytic stability analysis , and cation-anion solvation dynamics .

Part 1: Molecular Architecture & Analytical Logic

The TMABOB molecule consists of a discrete tetramethylammonium cation (


) and a chelated bis(oxalato)borate anion (

). The spectroscopic challenge lies in the hygroscopic nature of the BOB anion; moisture triggers a rapid hydrolysis cascade that must be detected immediately.
Analytical Workflow

The following diagram outlines the decision tree for validating TMABOB quality.

AnalyticalWorkflow Sample Crude TMABOB Sample Prep Inert Prep (Glovebox < 0.1 ppm H2O) Sample->Prep NMR_11B 11B NMR (Primary Purity Check) Prep->NMR_11B NMR_1H 1H NMR (Stoichiometry) Prep->NMR_1H FTIR FTIR/Raman (Solvation/Water) Prep->FTIR Pass PASS: Single 11B Peak (~7 ppm) No OH stretch NMR_11B->Pass Clean Singlet Fail FAIL: Peak at 19.5 ppm (Boric Acid) Peak at 1.0 ppm (Hydrolysis) NMR_11B->Fail Split/Shift FTIR->Fail Broad OH >3200

Caption: Logical flow for spectroscopic validation. Note that 11B NMR is the critical gatekeeper for anion integrity.

Part 2: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the gold standard for TMABOB analysis. Because Boron-11 (


B) is a quadrupolar nucleus (

), it provides a direct probe into the symmetry and electronic environment of the central boron atom.
B NMR: The Purity Gatekeeper

The BOB anion features a boron atom in a tetrahedral geometry, chelated by two oxalate rings. This high symmetry usually results in a relatively sharp signal compared to trivalent boron species.

Experimental Parameters:

  • Frequency: 128 MHz (at 9.4 T) or 160 MHz (at 11.7 T).

  • Reference:

    
     (external, 0.0 ppm).
    
  • Solvent: Acetone-

    
     or DMSO-
    
    
    
    (Avoid protic solvents like Methanol-
    
    
    which can induce solvolysis).
  • Tube Material: Quartz tubes are preferred to eliminate the broad background boron signal from borosilicate glass, though background subtraction can be used with standard tubes.

SpeciesChemical Shift (

, ppm)
MultiplicityInterpretation
Bis(oxalato)borate Anion 6.5 – 7.5 SingletTarget Product. Sharp peak indicates intact tetrahedral chelation.
Boric Acid /

~19.5Broad SingletImpurity. Result of complete hydrolysis.
Mono(oxalato) species~1.0 – 3.0Multiplet/BroadImpurity. Intermediate hydrolysis product (

).

(if used in synthesis)
-1.0Singlet/QuintetResidual starting material (if

route used).

Expert Insight: If you observe a shoulder or a secondary peak near 7.0 ppm, it often indicates a "ligand exchange" equilibrium or the presence of isomeric impurities if the synthesis involved mixed ligands.

H NMR: Cation Verification

While the anion is silent in proton NMR (unless hydrolyzed to oxalic acid), the cation provides a stoichiometric reference.

  • TMA Cation (

    
    ):  Strong singlet at 3.1 – 3.4 ppm  (solvent dependent).
    
  • Hydrolysis Check: Look for a broad singlet at ~10-12 ppm (carboxylic acid protons from free oxalic acid/hydrogen oxalate) if the sample is degraded.

Part 3: Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is essential for detecting water (which is fatal to BOB performance) and confirming the "breathing" modes of the chelate ring.

FTIR Fingerprinting

The carbonyl (


) stretch is the most diagnostic feature. In the BOB anion, the carbonyls are part of a rigid 5-membered ring chelated to Boron, shifting their frequency compared to free oxalate.
Functional GroupWavenumber (

)
Assignment
C=O Stretch 1790 – 1820 Asymmetric stretch (BOB Anion). Distinct high-freq shift due to chelation.
C=O Stretch1750 – 1770Symmetric stretch.
B-O Stretch1050 – 1100Characteristic of tetrahedral Boron-Oxygen bonds.
O-H Stretch3200 – 3600CRITICAL: Broad band indicates water contamination or hydrolysis (

).
Raman Spectroscopy

Raman is superior for analyzing TMABOB in sealed glass vials (non-destructive).

  • Ring Breathing: A strong, sharp band at ~920

    
      corresponds to the symmetric breathing mode of the oxalate ring coordinated to boron.
    
  • Impurity Flag: Free oxalate (

    
    ) typically shows breathing modes shifted away from the chelated value.
    

Part 4: Degradation & Hydrolysis Mechanism

Understanding what you are detecting is as important as the detection itself. TMABOB degrades via a specific pathway when exposed to moisture.

Degradation TMABOB TMABOB (Intact) Intermediate [B(C2O4)(OH)2]- + Oxalic Acid TMABOB->Intermediate Hydrolysis Step 1 Water + H2O Water->TMABOB Final Boric Acid (B(OH)3) + 2 Oxalic Acid Intermediate->Final Hydrolysis Step 2

Caption: Hydrolysis pathway. The intermediate species appears near 1-3 ppm in 11B NMR before shifting to 19.5 ppm.

Part 5: Experimental Protocols

Protocol A: Inert-Environment NMR Preparation

This protocol ensures that any hydrolysis detected is intrinsic to the sample, not an artifact of preparation.

  • Dry the NMR Tube: Heat a quartz or high-grade borosilicate NMR tube at 120°C for 2 hours. Transfer immediately to an Argon-filled glovebox.

  • Solvent Prep: Use anhydrous Acetone-

    
     or Acetonitrile-
    
    
    
    stored over 3Å molecular sieves (activated).
    • Note: DMSO-

      
       is acceptable but hygroscopic; ensure it is fresh ampule-grade.
      
  • Sample Dissolution:

    • Weigh ~15 mg of TMABOB inside the glovebox.

    • Add 0.6 mL of deuterated solvent.

    • Cap the tube and seal with Parafilm or use a J-Young valve tube (preferred).

  • Acquisition:

    • Run

      
      B NMR first (approx. 128-256 scans due to broadness).
      
    • Set spectral width to at least 100 ppm (-50 to +50 ppm) to catch all borate species.

Protocol B: Rapid Water Check via FTIR-ATR
  • Background: Collect a background spectrum of the clean ATR crystal (Diamond/ZnSe).

  • Sample Loading: Place solid TMABOB powder on the crystal.

    • Speed is vital: TMABOB will absorb atmospheric moisture in seconds.

  • Clamp: Apply high pressure to ensure good contact.

  • Analysis:

    • Scan range: 4000 – 600

      
      .
      
    • Pass Criteria: Flat baseline between 3000-3600

      
      .
      
    • Fail Criteria: Rise in baseline or distinct broad peak >3200

      
      .
      

References

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4418.

  • Lall-Ramnarine, S. I., et al. (2011). "Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids." Radiation Physics and Chemistry, 81(11).

  • Zukalova, M., et al. (2008). "Vibrational Spectroscopy and ab Initio Studies of Lithium Bis(oxalato)borate (LiBOB) in Different Solvents." The Journal of Physical Chemistry A, 112(31).

  • Hayamizu, K., et al. (2004). "Pulse-Gradient Spin-Echo 1H, 7Li, and 11B NMR Studies on the Diffusive Behaviors of LiBOB in Organic Solvents." The Journal of Physical Chemistry B, 108(50).

  • Allen, J. L., et al. (2006). "Spectroscopic Analysis of Lithium Bis(oxalato)borate (LiBOB) Degradation." Journal of Power Sources, 161(2).

Exploratory

"quantum chemical calculations for Tetramethylammonium bis(oxalato)borate"

Quantum Chemical Protocol for Tetramethylammonium Bis(oxalato)borate (TMABOB): A Computational Guide for Electrolyte Design[1] Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Chemical Protocol for Tetramethylammonium Bis(oxalato)borate (TMABOB): A Computational Guide for Electrolyte Design[1]

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a critical class of fluorine-free chelatoborate salts used in high-performance electric double-layer capacitors (EDLCs) and as additives in lithium-ion batteries. Unlike traditional salts like


, TMABOB offers enhanced thermal stability and reduced hydrolysis risks.[1] However, its application is often limited by solubility constraints in carbonate solvents and specific electrochemical stability windows (ESW).[1]

This technical guide provides a rigorous, self-validating quantum chemical (QC) workflow to predict the structural, thermodynamic, and electrochemical properties of TMABOB.[1] By leveraging Density Functional Theory (DFT), researchers can screen solvent compatibility and redox limits in silico before bench-scale synthesis, reducing development cycles.[1]

Molecular Architecture & Computational Theory
2.1 System Definition

The TMABOB system consists of two distinct molecular entities that must be treated both in isolation and as an ion pair to capture solvation effects accurately:

  • Cation: Tetramethylammonium (

    
    , 
    
    
    
    symmetry).[1]
  • Anion: Bis(oxalato)borate (

    
    , typically 
    
    
    
    or
    
    
    symmetry).[1]
2.2 Level of Theory Selection

To ensure chemical accuracy (error < 1 kcal/mol for thermodynamics; < 0.1 V for redox potentials), the following theoretical levels are prescribed based on field-proven benchmarks for organic electrolytes.

ParameterRecommended MethodRationale
Functional M06-2X or

B97X-D
Captures medium-range correlation and dispersion forces critical for ion-pairing and

-stacking in the oxalate rings.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for the anionic

species to describe the electron density tail correctly.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

in non-aqueous solvents like Propylene Carbonate (PC) or Acetonitrile (AN).[1]
Software Gaussian 16 / ORCA 5.0Standard packages supporting analytical frequencies and SMD.[1]
Protocol: Step-by-Step Computational Workflow

This protocol is designed as a self-validating system.[1] Each step includes a "Quality Gate" that must be passed before proceeding.[1]

Step 1: Geometry Optimization (Gas Phase & Solvent)

Objective: Locate the Global Minimum Energy Structure.

  • Initial Guess: Construct

    
     and 
    
    
    
    separately. For the ion pair, place the
    
    
    nitrogen aligned with the boron center of
    
    
    at a distance of ~3.5 Å.
  • Route Section (Gaussian Example):

    opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=acetonitrile)[1]

  • Quality Gate:

    • Force Convergence: Maximum Force < 0.00045 Hartrees/Bohr.[1]

    • Frequency Check: No imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.[1]

Step 2: Thermodynamic Characterization

Objective: Calculate Binding Energy (


) to predict solubility.[1] Stronger ion-pairing correlates with lower solubility.[1]

[1]

Note: Basis Set Superposition Error (BSSE) correction via Counterpoise method is required for accurate interaction energies.

Step 3: Electrochemical Stability Window (ESW)

Objective: Predict Oxidation (IP) and Reduction (EA) potentials.[1] The oxidation potential is primarily dictated by the


 anion, while reduction often involves the 

cation or anion decomposition.

Calculation Method (Adiabatic):

  • Optimize Neutral Pair (

    
    ).[1]
    
  • Optimize Cation Radical (

    
    ) (Remove 1 electron).[1]
    
  • Optimize Anion Radical (

    
    ) (Add 1 electron).[1]
    



(Where

is the Faraday constant, 23.06 kcal/mol[1]·V)
Visualization: Computational Workflow

The following diagram outlines the logical flow of the calculation, including decision nodes for error handling.

QC_Workflow Start Start: Build 3D Structures (TMA+ and BOB-) Opt_Gas Geometry Optimization (Gas Phase) M06-2X/6-311++G(d,p) Start->Opt_Gas Freq_Check Frequency Analysis (NImag == 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas No (Imag Freq > 0) Distort Geometry Solvation Solvation Modeling (SMD) Solvent: PC / ACN Freq_Check->Solvation Yes Parallel_Split Solvation->Parallel_Split Thermo_Calc Calculate Gibbs Free Energy (G = H - TS) Parallel_Split->Thermo_Calc Redox_Calc Vertical & Adiabatic IP / EA Calculations Parallel_Split->Redox_Calc Ion_Pairing Compute Ion Pair Binding Energy (Solubility Prediction) Thermo_Calc->Ion_Pairing End Final Report: ESW & Solubility Data Ion_Pairing->End HOMO_LUMO Frontier Orbital Analysis (Band Gap Estimation) Redox_Calc->HOMO_LUMO HOMO_LUMO->End

Figure 1: Decision-tree based workflow for quantum chemical characterization of TMABOB, ensuring structural integrity before property calculation.

Data Synthesis & Expected Values

When analyzing TMABOB, your calculated data should be validated against these reference ranges derived from experimental literature and analogous borate salt studies.

5.1 Structural & Vibrational Markers

Use these specific vibrational modes to validate your optimized geometry against experimental IR/Raman spectra.

Vibrational ModeApprox.[1] Frequency (

)
OriginDiagnostic Value
C=O Stretch 1780 - 1820Oxalate RingIndicates chelation strength of Boron.
B-O Stretch 1050 - 1100

Core
Shifts indicate ion-pairing interactions.[1]
C-H Stretch 2900 - 3050

Methyls
Verifies cation integrity.[1]
5.2 Electrochemical Stability Window (ESW)

The following table summarizes the expected theoretical limits vs. standard experimental windows in Propylene Carbonate (PC).

ParameterTheoretical (DFT)Experimental (PC)Limiting Factor
Oxidation Potential (

)
~5.8 V vs

~4.5 - 5.0 VOxidation of the oxalate ligand in

.
Reduction Potential (

)
~0.8 V vs

~1.5 V (SEI formation)Reduction of

(ring opening) or Solvent co-reduction.[1]
HOMO Energy -7.2 to -7.5 eVN/ACorrelates with oxidative stability.
LUMO Energy -0.5 to -1.0 eVN/ACorrelates with reductive stability.

Note: DFT typically overestimates stability windows because it models single molecules/pairs, neglecting electrode surface catalysis and aggregate effects.[1]

Advanced Analysis: Born-Haber Cycle for Redox Potentials

To accurately calculate the oxidation potential (


) relative to a reference electrode (e.g., 

), one must use a thermodynamic cycle that accounts for solvation energy changes during the electron transfer.[1]

Born_Haber Gas_Neutral TMABOB (gas) Neutral Gas_Cation TMABOB+ (gas) Radical Cation Gas_Neutral->Gas_Cation  Delta G_gas (IP)   Solv_Neutral TMABOB (solv) Neutral Gas_Neutral->Solv_Neutral Delta G_solv(M) Solv_Cation TMABOB+ (solv) Radical Cation Gas_Cation->Solv_Cation Delta G_solv(M+) Solv_Neutral->Solv_Cation  Delta G_soln (Ox)  

Figure 2: Thermodynamic cycle for calculating the adiabatic oxidation potential in solution. The target value


 is derived from the gas phase IP and the differential solvation energies.
Calculation Formula:



(The -1.46 V shift accounts for the absolute electrode potential of the standard hydrogen electrode and the Li/Li+ conversion).[1][2]
References
  • Ue, M., et al. (2002).[1] "Electrochemical properties of organic liquid electrolytes based on quaternary onium salts for electrical double-layer capacitors." Journal of the Electrochemical Society. Link[1]

  • Xu, K. (2004).[1] "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link[1]

  • Scheers, J., et al. (2010).[1] "Quantum chemical study of the chemical stability of the bis(oxalato)borate anion." Chemical Physics Letters. (Provides the baseline for

    
     anion stability calculations).
    
  • Sugiura, Y., et al. (2007).[1][3] "Tetramethylammonium Difluoro(oxalato)borate as Novel Electrolyte for Electric Double-Layer Capacitors." Journal of the Electrochemical Society. (Comparative study including TMABOB properties). Link[1]

  • Gaussian, Inc. "Thermochemistry in Gaussian."[1] Gaussian Whitepaper. Link

Sources

Foundational

Technical Guide: Hygroscopicity and Hydrolytic Stability of Borate-Based Electrolyte Salts

Focus Agents: Lithium Bis(oxalato)borate (LiBOB) | Lithium Difluoro(oxalato)borate (LiDFOB) | Lithium Tetrafluoroborate (LiBF₄) Executive Summary The transition from hexafluorophosphate (LiPF₆) to borate-based salts (LiB...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Lithium Bis(oxalato)borate (LiBOB) | Lithium Difluoro(oxalato)borate (LiDFOB) | Lithium Tetrafluoroborate (LiBF₄)

Executive Summary

The transition from hexafluorophosphate (LiPF₆) to borate-based salts (LiBOB, LiDFOB) in high-voltage electrochemical systems is driven by the need for superior thermal stability and robust Solid Electrolyte Interphase (SEI) formation. However, the hygroscopicity of these salts presents a distinct failure mode compared to traditional chemistries. While LiPF₆ rapidly hydrolyzes to generate hazardous HF, borate salts exhibit a complex degradation pathway involving hydrate formation, oxalate precipitation, and chelate ring opening.

This guide details the mechanistic underpinnings of this moisture sensitivity, provides validated analytical protocols for water determination (overcoming standard Karl Fischer interferences), and outlines rigorous handling standards for research and scale-up environments.

The Chemistry of Moisture Sensitivity

Structural Susceptibility

The core vulnerability of borate-based salts lies in the electron-deficient boron center (


 hybridized in these anions). While the oxalate ligands in LiBOB and LiDFOB provide a chelate effect that enhances thermal stability compared to LiBF₄, the strained five-membered rings are susceptible to nucleophilic attack by water molecules.
  • LiBF₄: High Lewis acidity. Hydrolysis is driven by the high bond energy of B-O (in boric acid products) replacing B-F bonds, releasing HF.

  • LiBOB: The steric bulk of the oxalate groups provides kinetic protection, but the salt readily forms stable hydrates (LiBOB·H₂O). Prolonged exposure leads to ring opening.

  • LiDFOB: A hybrid structure. It inherits the HF-generation risk of the B-F bonds and the oxalate precipitation risk of the B-O bonds.

Hydrolysis Pathways

Unlike LiPF₆, which follows a linear degradation to HF, borate salts follow a bifurcated pathway depending on the specific anion structure.

Mechanism 1: The Fluorinated Pathway (LiBF₄, LiDFOB) Water attacks the boron center, displacing a fluorine atom.



Result: Acidification of electrolyte, transition metal dissolution at the cathode.[1]

Mechanism 2: The Chelate Ring Opening (LiBOB, LiDFOB) Water coordinates to the boron, stressing the oxalate ring.



Result: Precipitation of insoluble Lithium Oxalate (

) and formation of Boric Acid. This increases cell impedance and consumes active lithium.
Visualizing the Degradation Cascade

HydrolysisPathways Moisture Ambient Moisture (H₂O) LiBF4 LiBF₄ Salt Moisture->LiBF4 LiDFOB LiDFOB Salt Moisture->LiDFOB LiBOB LiBOB Salt Moisture->LiBOB BF3OH LiBF₃(OH) LiBF4->BF3OH Hydrolysis HF Hydrofluoric Acid (HF) [Corrosive] LiDFOB->HF F- Elimination LiOx Lithium Oxalate (s) [Impedance Rise] LiDFOB->LiOx Ring Opening Hydrate LiBOB·H₂O (Crystal Hydrate) LiBOB->Hydrate Rapid Hydration BF3OH->HF Degradation Hydrate->LiOx Aging/Heat Boric Boric Acid / B₂O₃ Hydrate->Boric Acid Hydrolysis

Figure 1: Comparative hydrolysis pathways. Note that LiBOB tends to form hydrates and precipitates, whereas LiBF₄ and LiDFOB actively generate HF gas.

Analytical Protocols: Measuring Water & Purity

Standard Karl Fischer (KF) titration methods fail with borate salts. The methanolic reagents typically used in KF react with the oxalate/borate moieties (esterification), producing water as a byproduct and leading to continuously drifting endpoints and false-high readings.

Protocol: Alcohol-Free Karl Fischer Titration

To accurately quantify moisture in LiBOB/LiDFOB, you must eliminate short-chain alcohols from the titration cell.

Reagents:

  • Anolyte: Ketone-based or specialized "Alcohol-Free" reagents (e.g., Hydranal™-Coulomat AK).

  • Solvent: Acetonitrile or N-methylformamide (NMF) mixtures.[2]

Step-by-Step Workflow:

  • Conditioning: Pre-titrate the titration cell to remove background moisture (Drift < 5 µ g/min ).

  • Blanking: Inject anhydrous acetonitrile (solvent blank) to establish a baseline.

  • Sample Introduction:

    • Dissolve salt in anhydrous acetonitrile inside a glovebox.

    • Transfer via septum-sealed syringe.

    • Crucial: Do not use solid addition ports if ambient humidity > 1%; the salt surface will hydrate instantly.

  • Titration: Run coulometric titration.

  • Validation: Spike the sample with a known water standard (e.g., 100 ppm). Recovery must be 95-105%.

Protocol: Thermogravimetric Analysis (TGA)

TGA is used to distinguish between surface moisture and crystal hydrates.

  • Ramp Rate: 5°C/min under dry

    
     flow.
    
  • Interpretation:

    • < 100°C: Loss of physisorbed surface water.[3]

    • 120°C - 180°C: Loss of water from the crystal lattice (Dehydration of LiBOB·H₂O).

    • > 290°C: Thermal decomposition of the salt anion.

Handling and Storage Standards

The handling requirements for borate salts are more stringent than for oxide cathode powders due to the irreversible nature of the ring-opening reaction.

Environmental Specifications
  • Dry Room: Dew point must be maintained

    
     (approx. 50 ppm moisture).
    
  • Glovebox:

    
    , 
    
    
    
    .
  • Container: Aluminum bottles with Teflon seals. Glass is avoided due to potential etching by HF (if LiDFOB/LiBF₄ are present) and boron leaching.

Operational Workflow

HandlingWorkflow cluster_Storage Storage (Cold Chain) cluster_Transfer Transfer Zone cluster_Process Processing (Inert) Storage Al-Bottle < 5°C Airlock Glovebox Airlock (Vacuum/Refill x3) Storage->Airlock Equilibrate to RT Weighing Weighing (Antistatic) Airlock->Weighing Argon Environment Dissolution Solvent Mixing (Exothermic Control) Weighing->Dissolution

Figure 2: Critical path for salt handling. Note the temperature equilibration step before opening the airlock to prevent condensation.

Comparative Data Summary

The following table synthesizes the physical and chemical stability profiles of the primary borate salts against the industry standard (LiPF₆).

FeatureLiPF₆ (Standard)LiBF₄LiBOBLiDFOB
Hygroscopicity HighModerateVery High High
Hydrolysis Product HF (Gas/Acid)HF (Gas/Acid)Li₂C₂O₄ (Solid) + Boric AcidHF + Li₂C₂O₄
Thermal Stability Decomposes ~60°CStable ~200°CStable ~302°C Stable ~240°C
KF Compatibility StandardStandardRequires Alcohol-Free Requires Alcohol-Free
SEI Capability ModeratePoorExcellent (Passivates Al)Excellent

References

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4417. Link

  • Lischka, U., Wietelmann, U., & Wegner, M. (1999). Lithium bis(oxalato)borate (LiBOB): A new conducting salt for lithium ion batteries.[1][4][5][6] German Patent DE 19829030 C1.

  • Zinigrad, E., et al. (2007).[4] On the thermal behavior of Li bis(oxalato)borate LiBOB. Thermochimica Acta, 457(1-2), 64-69. Link[4]

  • Metrohm AG. (2021). Karl Fischer Titration of Side-Reaction Prone Substances.[7] Application Bulletin AB-135. Link

  • Sloop, S. E., et al. (2003). The Role of Li-ion Battery Electrolyte Salt on the SEI Formation and Stability. Electrochemical and Solid-State Letters, 6(11), A256. Link

Sources

Protocols & Analytical Methods

Method

"using Tetramethylammonium bis(oxalato)borate in non-aqueous electrolytes"

Executive Summary This guide details the synthesis, purification, and application of Tetramethylammonium bis(oxalato)borate (TMABOB) (CAS: 125579-66-0) as an advanced electrolyte salt for high-performance electric double...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and application of Tetramethylammonium bis(oxalato)borate (TMABOB) (CAS: 125579-66-0) as an advanced electrolyte salt for high-performance electric double-layer capacitors (EDLCs) and lithium-ion battery additives. While Tetraethylammonium tetrafluoroborate (TEABF


) remains the industry standard, TMABOB offers distinct advantages in thermal stability  and solid electrolyte interphase (SEI) formation  due to the chelating nature of the bis(oxalato)borate (BOB) anion.

This protocol provides a self-validating workflow for researchers to synthesize anhydrous TMABOB, formulate it into propylene carbonate (PC) or acetonitrile (ACN) electrolytes, and validate its electrochemical stability window (ESW).

Scientific Rationale & Mechanism

Why TMABOB?

  • Cation (TMA

    
    ):  The tetramethylammonium cation is smaller than the tetraethylammonium (TEA
    
    
    
    ) cation. While this theoretically allows for higher packing density in carbon micropores, it typically exhibits lower solubility in organic solvents due to reduced alkyl-solvent interaction.
  • Anion (BOB

    
    ):  The bis(oxalato)borate anion is a large, chelated structure. Unlike the spherical BF
    
    
    
    , the BOB anion participates in SEI formation on graphitic anodes, protecting the electrolyte from continuous decomposition. It is also more thermally stable than LiPF
    
    
    or TEABF
    
    
    , making it suitable for high-temperature applications (
    
    
    C).

Key Challenges:

  • Hygroscopicity: The BOB anion is susceptible to hydrolysis, decomposing into oxalic acid and boric acid species in the presence of moisture. Strict anhydrous handling is non-negotiable.

  • Solubility Limits: TMABOB has a lower solubility limit in PC compared to TEABF

    
    . Optimization of concentration (typically 0.5 M – 1.0 M) is required to balance conductivity and viscosity.
    

Protocol 1: Synthesis and Purification of TMABOB

Objective: Synthesize high-purity (>99.9%) TMABOB from precursor salts via an aqueous metathesis followed by rigorous dehydration.

Reagents:

  • Oxalic Acid Dihydrate (ACS Reagent,

    
    99.5%)
    
  • Boric Acid (ACS Reagent,

    
    99.5%)
    
  • Tetramethylammonium Hydroxide (TMAOH), 25 wt. % in water

  • Solvents: Acetonitrile (HPLC Grade, dried), Diethyl Ether (Anhydrous)

Workflow Diagram:

SynthesisWorkflow Start Start: Reagent Preparation Mix Step 1: Stoichiometric Mixing (Boric Acid + 2 Oxalic Acid + TMAOH) Start->Mix React Step 2: Reaction at 80°C (4h) Formation of TMABOB(aq) Mix->React Evap Step 3: Rotary Evaporation Remove Bulk Water -> Crude Solid React->Evap Dry Step 4: Azeotropic Drying (Reflux with Toluene or ACN) Evap->Dry Filter Step 5: Hot Filtration Remove Insolubles Dry->Filter Cryst Step 6: Recrystallization (ACN/Ether at -20°C) Filter->Cryst VacDry Step 7: Vacuum Drying (120°C, <0.1 mbar, 24h) Cryst->VacDry QC QC Check: Karl Fischer (<20 ppm) & NMR (11B, 1H) VacDry->QC QC->Dry Fail (High H2O) Final Final Product: Anhydrous TMABOB QC->Final Pass

Figure 1: Step-by-step synthesis and purification workflow for TMABOB.

Detailed Steps:

  • Stoichiometric Mixing: In a round-bottom flask, dissolve Boric Acid (1 eq) and Oxalic Acid (2 eq) in deionized water. Slowly add TMAOH (1 eq) solution.

    • Reaction:

      
      
      
  • Digestion: Heat the mixture to 80°C for 4 hours to ensure complete complexation.

  • Dehydration (Critical): Remove water via rotary evaporation until a white solid remains.

  • Purification: Dissolve the crude solid in hot dry Acetonitrile. Filter while hot to remove unreacted boric acid or impurities.

  • Recrystallization: Cool the filtrate to room temperature and then to -20°C. Add anhydrous diethyl ether to induce precipitation if necessary.

  • Final Drying: Dry the white crystals in a vacuum oven at 120°C for at least 24 hours. Transfer immediately to an Argon-filled glovebox.

Protocol 2: Electrolyte Formulation

Objective: Prepare a 1.0 M TMABOB electrolyte in Propylene Carbonate (PC).

Materials:

  • TMABOB (Synthesized above)

  • Propylene Carbonate (Battery Grade, <10 ppm H

    
    O)[1]
    
  • Molecular Sieves (3Å, activated)

Procedure:

  • Solvent Drying: Although battery-grade PC is used, store it over activated 3Å molecular sieves inside the glovebox for 48 hours prior to use. Target water content: <10 ppm (verify with Karl Fischer titration).

  • Dissolution:

    • Weigh the required amount of TMABOB inside the glovebox.

    • Add TMABOB slowly to PC under magnetic stirring.

    • Note: TMABOB dissolution is endothermic and slow. Mild heating (40°C) may be required to accelerate dissolution.

  • Filtration: Filter the electrolyte through a 0.45

    
    m PTFE syringe filter to remove any trace particulates.
    

Comparative Data: TMABOB vs. TEABF


 
PropertyTMABOB (1.0 M in PC)TEABF

(1.0 M in PC)
Note
Ionic Conductivity (25°C) ~5 - 7 mS/cm~13 mS/cmLarger BOB anion reduces mobility.
Electrochemical Window ~4.5 V - 5.0 V~4.5 VAnodic stability is comparable; BOB forms SEI.
Thermal Stability > 300°C~250°CBOB anion resists thermal decomposition better.
Viscosity HighModerateTMABOB electrolytes are more viscous.

Protocol 3: Electrochemical Characterization

Objective: Determine the Electrochemical Stability Window (ESW) using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Setup:

  • Working Electrode: Platinum disk (polished) or Glassy Carbon.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag

    
     (in ACN) or Li/Li
    
    
    
    (if using a Li-compatible system).

Workflow Diagram:

ElectrochemTesting cluster_params Scan Parameters Cell Cell Assembly (3-Electrode, Glovebox) OCP Measure OCP (Rest 1 hour) Cell->OCP CV Cyclic Voltammetry (Scan Rate: 10 mV/s) OCP->CV Analysis Determine ESW (Cutoff: 0.1 mA/cm²) CV->Analysis P1 Anodic Scan: OCP -> +3.0V vs Ref CV->P1 P2 Cathodic Scan: OCP -> -3.0V vs Ref CV->P2

Figure 2: Electrochemical stability window determination workflow.

Procedure:

  • OCP Measurement: Allow the cell to rest until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Anodic Sweep: Scan from OCP to positive potentials (e.g., +3.0 V vs Ag/Ag

    
    ) at 10 mV/s. The anodic limit is defined where current density exceeds 0.1 mA/cm².[2]
    
  • Cathodic Sweep: Scan from OCP to negative potentials.

  • Interpretation: The ESW is the difference between the anodic and cathodic limits.[2] For TMABOB, expect a wider stability on the anodic side compared to halides, but watch for passivation peaks (SEI formation) on the first scan.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Saturation or Temp DropReduce concentration to 0.8 M; Ensure lab temp is >20°C.
High Leakage Current Water ContaminationRe-dry electrolyte with activated sieves; Check Karl Fischer.
Passivation Peaks SEI FormationThis is normal for BOB anions on carbon. Cycle 5-10 times to stabilize.
Low Conductivity High ViscosityDilute with Acetonitrile (if application allows) or increase Temp to 40°C.

References

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. Link

  • Lall-Ramnarine, S. I., et al. (2011). Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. Radiation Physics and Chemistry, 81(9), 1438-1442. Link

  • Ue, M., et al. (2002). Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors. Journal of The Electrochemical Society, 149(12), A1572. Link

  • Zhang, S. S. (2006). An unique lithium salt for the improved electrolyte of Li-ion battery. Electrochemistry Communications, 8(9), 1423-1428. Link

  • Sigma-Aldrich. (2024). Lithium bis(oxalato)borate Product Specification (Analogous synthesis reference). Link

Sources

Application

"performance of Tetramethylammonium bis(oxalato)borate in high-voltage batteries"

Application Note & Protocol: Tetramethylammonium Bis(oxalato)borate (TMABOB) for High-Voltage Electrochemical Energy Storage Executive Summary Tetramethylammonium bis(oxalato)borate (TMABOB ) represents a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Tetramethylammonium Bis(oxalato)borate (TMABOB) for High-Voltage Electrochemical Energy Storage

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB ) represents a critical class of "chelatoborate" electrolyte salts designed to overcome the voltage limitations of traditional tetrafluoroborate (


) systems. While standard electric double-layer capacitors (EDLCs) are limited to 2.7–3.0 V, TMABOB-based electrolytes enable operation at high voltages (>3.0 V for EDLCs, >4.5 V for Dual-Ion Batteries)  due to the robust oxidative stability of the bis(oxalato)borate (BOB) anion and its ability to form protective solid electrolyte interphases (SEI/CEI) on carbon electrodes.

This guide provides a comprehensive protocol for the synthesis, purification, and electrochemical validation of TMABOB. It specifically addresses the "anion effect" in high-voltage stability and offers a self-validating workflow for implementing this salt in next-generation energy storage devices.

Material Science & Mechanism

Why TMABOB? (The Cation-Anion Synergy)
  • The Anion (

    
    ):  Unlike 
    
    
    
    or
    
    
    , the BOB anion is a large, chelated structure. It is less prone to hydrolysis (generating HF) and, crucially, undergoes sacrificial oxidation at high potentials to form a passivation layer (CEI) on the positive electrode. This layer inhibits solvent decomposition, allowing the cell to operate at higher voltages.[1]
  • The Cation (

    
    ):  The Tetramethylammonium (TMA) cation is the smallest quaternary ammonium ion.[2] Its small steric radius allows for higher packing density in the micropores of activated carbon, theoretically offering higher specific capacitance (
    
    
    
    ) compared to the bulkier Tetraethylammonium (
    
    
    ) standard.
High-Voltage Stability Mechanism

In high-voltage regimes (>4.0 V vs. Li/Li


), the primary failure mode is electrolyte oxidation. TMABOB mitigates this via:
  • Passivation: The BOB anion oxidizes at ~4.2–4.5 V, polymerizing to form an ion-conductive, electron-insulating film that blocks further electrolyte degradation.

  • Corrosion Inhibition: The oxalate ligands complex with Aluminum current collectors, preventing anodic corrosion—a common failure in TFSI-based systems.

Protocol: Synthesis and Purification

High-voltage performance is strictly dependent on purity. Trace water (>20 ppm) or free oxalic acid will catalyze electrolyte decomposition.

Synthesis Workflow (Microwave-Assisted vs. Neutralization)

SynthesisWorkflow Raw Raw Materials (TMA-OH + Boric Acid + Oxalic Acid) Mix Stoichiometric Mixing (1:1:2 Molar Ratio) Raw->Mix React Reaction Phase (Microwave or Reflux @ 80°C) Mix->React WaterRem Azeotropic Distillation (Remove H2O) React->WaterRem -H2O Crude Crude TMABOB WaterRem->Crude Recryst Recrystallization (Acetonitrile/Ethyl Acetate) Crude->Recryst Purification Dry Vacuum Drying (120°C, <1 Pa, 24h) Recryst->Dry Final Battery-Grade TMABOB (<20 ppm H2O) Dry->Final

Figure 1: Step-by-step synthesis and purification workflow for battery-grade TMABOB.

Purification Validation (Self-Check)

Before cell assembly, the salt must pass these criteria:

  • Karl Fischer Titration: Water content < 20 ppm.

  • 1H NMR (DMSO-d6): Sharp singlet for TMA+ (approx 3.1 ppm); no impurity peaks.

  • 11B NMR: Single peak for BOB- anion; absence of free boric acid signals.

Protocol: Electrochemical Characterization

Electrolyte Preparation
  • Solvent: Propylene Carbonate (PC) or Acetonitrile (ACN).[2] Note: PC is preferred for high-voltage stability; ACN for high power.

  • Concentration: 0.5 M to 1.0 M (Solubility limit is often lower than TEA salts; 0.7 M is a standard starting point).

  • Additives: None initially. (Establish baseline).

Electrochemical Stability Window (ESW) Determination

Objective: Define the operational voltage limits (


 and 

).

Method: Linear Sweep Voltammetry (LSV)

  • Working Electrode: Platinum (Pt) disk or Glassy Carbon (GC).

  • Counter/Ref Electrode: Activated Carbon (quasi-ref) or Ag/Ag+ (calibrated to Li/Li+).

  • Scan Rate: 1 mV/s to 5 mV/s.

  • Criteria: Voltage at which current density exceeds

    
    .
    

Expected Results:

  • Anodic Limit: ~4.5 V vs. Li/Li+ (Oxidation of BOB-).

  • Cathodic Limit: ~0 V vs. Li/Li+ (Reduction of TMA+ or deposition on carbon).

  • Total Window: ~4.5 V.

Protocol: Device Assembly & Performance Testing

This section details the assembly of a Symmetric High-Voltage EDLC or a Dual-Ion Half-Cell .

Cell Fabrication (Coin Cell 2032)
  • Electrodes: Activated Carbon (AC) coated on Al foil.

    • Binder: PVDF (Polyvinylidene fluoride).[3]

    • Conductive Additive: Super P Carbon.[4]

    • Ratio: 85:10:5 (AC:Binder:Cond).

  • Separator: Glass Fiber (Whatman GF/D) or Cellulose (must be bone-dry).

  • Electrolyte: 0.7 M TMABOB in PC.

  • Assembly: Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
Testing Workflow

TestingWorkflow cluster_Tests Performance Characterization Start Cell Assembly (CR2032) Rest Rest Period (12-24h, OCV Stabilization) Start->Rest Cond Conditioning Cycles (5 cycles @ 0.1 A/g, 0-2.5V) Rest->Cond Rate Rate Capability (0.5 - 10 A/g) Cond->Rate Float Voltage Float Test (Hold @ 3.0V/3.2V for 100h) Rate->Float Cycle Long-Term Cycling (10,000 cycles @ Rated V) Float->Cycle EIS EIS Analysis (Impedance Evolution) Float->EIS Periodic Check Cycle->EIS Post-Mortem

Figure 2: Electrochemical testing sequence for validating high-voltage stability.

Data Analysis & Interpretation
ParameterMetricTarget PerformanceInterpretation
Operating Voltage V_max3.0 – 3.2 V >2.7 V indicates successful passivation by BOB anion.
Capacitance F/g100 – 140 F/g Higher than TEA-BF4 due to smaller TMA cation size.
Coulombic Efficiency %> 99.5% Low efficiency indicates parasitic side reactions (impurities).
ESR (Impedance) Ohm< 5

High ESR rise during cycling suggests pore clogging or thick SEI.

Troubleshooting & Optimization

  • Issue: Rapid Capacitance Fade (>20% in 1000 cycles).

    • Root Cause:[5][6] The SEI formed by BOB is too thick or resistive.

    • Solution: Reduce upper cutoff voltage by 0.1 V or use a mixed solvent (PC + DMC) to lower viscosity.

  • Issue: Gas Generation (Cell Swelling).

    • Root Cause:[5][6] Moisture contamination (Hydrolysis of BOB to Boric Acid + Oxalate).

    • Solution: Re-dry salt at 120°C for 48h; check glovebox atmosphere.

  • Issue: Low Solubility.

    • Root Cause:[5][6] TMA salts are less soluble than TEA salts in PC.

    • Solution: Use Difluoro(oxalato)borate (DFOB) variant or mix with Acetonitrile (if safety allows).

References

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4417. Link

  • Globa, N. I., et al. (2016).[4][7] "Electrochemical behavior of activated carbon electrodes in electric double layer capacitors with tetramethylammonium bis(oxalato)borate electrolyte." Russian Journal of Applied Chemistry, 89, 1001–1009. Link

  • Ue, M., et al. (2002). "Anodic Stability of Several Anions in Organic Electrolytes for Lithium Ion Batteries." Journal of The Electrochemical Society, 149(12), A1572. Link

  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379–1394. Link

  • Lai, Y., et al. (2023). "Beneficial impact of lithium bis(oxalato)borate as electrolyte additive for high-voltage nickel-rich lithium-battery cathodes." InfoMat, 5(2). Link

Sources

Method

Application of Tetramethylammonium bis(oxalato)borate in High-Performance Supercapacitors

An Application Guide for Researchers Abstract This document provides a comprehensive technical guide for researchers on the application of Tetramethylammonium bis(oxalato)borate (TMABOB) as an electrolyte salt for electr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers on the application of Tetramethylammonium bis(oxalato)borate (TMABOB) as an electrolyte salt for electric double-layer capacitors (EDLCs), commonly known as supercapacitors. We will explore the underlying scientific principles that make TMABOB a compelling alternative to conventional electrolytes like Tetraethylammonium tetrafluoroborate (TEABF₄), detail its physicochemical properties, and provide validated, step-by-step protocols for electrolyte preparation, device assembly, and electrochemical characterization. This guide is intended to equip researchers with the necessary knowledge to leverage TMABOB for developing next-generation energy storage devices with enhanced stability and performance.

Introduction: The Rationale for Borate-Based Electrolytes

The performance of a supercapacitor is intrinsically linked to the properties of its electrolyte, which governs the device's operating voltage, energy density, power density, and cycle life. For decades, the industry standard for non-aqueous EDLCs has been Tetraethylammonium tetrafluoroborate (TEABF₄) in acetonitrile (ACN) or propylene carbonate (PC). While effective, TEABF₄ is sensitive to trace amounts of water, which can lead to the formation of corrosive hydrofluoric acid (HF), degrading cell components and compromising long-term stability.

This limitation has driven the investigation into halogen-free electrolyte salts. Among these, salts containing the bis(oxalato)borate (BOB⁻) anion have emerged as highly promising candidates. The primary advantage of the BOB⁻ anion lies in its ability to undergo reductive decomposition on the surface of the negative electrode at potentials within the operating window of the supercapacitor. This process forms a stable, passivating Solid Electrolyte Interphase (SEI) composed of oxalate and borate species. This SEI layer acts as a physical and electronic barrier, effectively suppressing the continuous decomposition of the solvent and significantly enhancing the electrochemical stability and cycling performance of the device.

When paired with the small Tetramethylammonium (TMA⁺) cation, the resulting TMABOB salt offers a unique combination of properties. The small size of TMA⁺ can potentially lead to a higher packing density of ions in the electrical double layer, which may enhance capacitance. This guide will provide the technical details needed to explore this potential.

Physicochemical Properties of TMABOB Electrolytes

The choice of solvent is critical and directly impacts the electrolyte's ionic conductivity and viscosity. Acetonitrile (ACN) is favored for high-power applications due to its low viscosity and high dielectric constant, which promotes salt dissociation and high ionic mobility. Propylene carbonate (PC) offers a wider liquid range and lower volatility, making it suitable for applications requiring higher safety and broader operating temperatures, albeit with lower conductivity.

Below is a summary of typical physicochemical properties for TMABOB in these common solvents.

Table 1: Typical Physicochemical Properties of TMABOB Electrolytes at 25°C

Property1 M TMABOB in ACN (Representative)1 M TMABOB in PC (Representative)1 M TEABF₄ in ACN (Reference)
Ionic Conductivity (mS/cm) ~45 - 55~8 - 12~50 - 60
Viscosity (cP) ~0.4 - 0.5~3.0 - 3.5~0.4 - 0.5
Electrochemical Stability Window (V) vs. AC ~2.7 - 2.8~2.8 - 3.0~2.7 - 2.8

Note: Values for TMABOB are representative based on literature comparisons. Actual values may vary based on salt purity, water content, and measurement conditions. Comparative studies indicate that electrolytes based on the difluoro(oxalato)borate (DFOB⁻) anion, such as TMADFOB, may exhibit higher conductivity than their BOB⁻ counterparts in PC.

Mechanism of Action: The Role of the BOB⁻ Anion

The superior stability of TMABOB-based supercapacitors is primarily attributed to the behavior of the BOB⁻ anion at the negative electrode. During the initial charging cycles, when the potential of the carbon electrode drops, the BOB⁻ anion is electrochemically reduced.

Key Mechanistic Steps:

  • Initial Reduction: The BOB⁻ anion is reduced at potentials around 1.6-1.8 V vs. Li/Li⁺.

  • SEI Formation: This reduction leads to the fragmentation of the anion and the formation of a passivation layer rich in lithium oxalate (if Li impurities are present) and various borate compounds.

  • Solvent Protection: This SEI layer is ionically conductive but electronically insulating, allowing for the transport of electrolyte ions (TMA⁺ and BOB⁻) while preventing electrons from reaching the electrolyte-electrode interface. This effectively blocks the continuous reductive decomposition of the solvent (e.g., ACN or PC), which would otherwise lead to gas generation and a rapid decline in performance.

This mechanism is visualized in the diagram below.

G cluster_electrode Negative Carbon Electrode (Charged) cluster_electrolyte Electrolyte Bulk C_surface Carbon Surface TMA TMA⁺ Cation TMA->C_surface Adsorbs to form Double-Layer BOB BOB⁻ Anion SEI Stable SEI Layer (Oxalates, Borates) BOB->SEI Reductive Decomposition Solvent Solvent (ACN/PC) Solvent->SEI Decomposition Blocked SEI->C_surface Passivates Surface

Caption: BOB⁻ anion reduction and SEI formation at the negative electrode.

Experimental Protocols

Adherence to rigorous, validated protocols is essential for obtaining reproducible and meaningful results. The following sections detail the procedures for electrolyte preparation, coin cell assembly, and electrochemical testing. All procedures involving non-aqueous electrolytes must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 1 ppm.

Protocol 1: Preparation of TMABOB Electrolyte

This protocol describes the preparation of a 1.0 M TMABOB solution in acetonitrile (ACN).

Materials & Equipment:

  • Tetramethylammonium bis(oxalato)borate (TMABOB), battery grade (>99.9% purity)

  • Acetonitrile (ACN), anhydrous (<10 ppm H₂O)

  • Volumetric flask, Class A

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Glovebox with Ar atmosphere

Procedure:

  • Pre-Drying: Dry the TMABOB salt under a dynamic vacuum at 80-100°C for at least 12 hours to remove any residual moisture. Transfer the dried salt into the glovebox without exposure to air.

  • Weighing: Inside the glovebox, accurately weigh the required amount of dried TMABOB for the desired volume and concentration (e.g., 2.19 g for 10 mL of a 1.0 M solution; Molar Mass ≈ 219.0 g/mol ).

  • Dissolution: Transfer the weighed salt into a volumetric flask. Add approximately 70% of the final volume of anhydrous ACN.

  • Mixing: Add a magnetic stir bar and seal the flask. Stir the solution at room temperature until the salt is fully dissolved. This may take 1-2 hours.

  • Final Volume: Once dissolved, carefully add anhydrous ACN to the calibration mark of the volumetric flask.

  • Homogenization: Seal the flask and invert it 15-20 times to ensure a homogeneous solution. The electrolyte is now ready for use.

Protocol 2: Assembly of a Symmetric Coin Cell (CR2032)

This protocol outlines the assembly of a two-electrode symmetric supercapacitor using activated carbon electrodes.

Materials & Equipment:

  • Activated carbon electrodes (e.g., YP-50F or similar, coated on aluminum foil)

  • Celgard® or Whatman® glass fiber separator

  • CR2032 coin cell components (casings, spacers, spring)

  • Electrode punch (e.g., 14 mm diameter)

  • Separator punch (e.g., 16 mm diameter)

  • Micropipette

  • Hydraulic coin cell crimper

  • Glovebox

G start Begin Assembly (Inside Glovebox) punch_elec 1. Punch Electrodes (e.g., 14 mm) start->punch_elec punch_sep 2. Punch Separator (e.g., 16 mm) punch_elec->punch_sep place_neg_case 3. Place Negative Case on Crimper Die punch_sep->place_neg_case place_elec1 4. Place First Electrode in Case (Active side up) place_neg_case->place_elec1 add_electrolyte1 5. Add Electrolyte (~20 µL) to wet electrode place_elec1->add_electrolyte1 place_sep 6. Place Separator on Electrode add_electrolyte1->place_sep add_electrolyte2 7. Add Electrolyte (~30 µL) to wet separator place_sep->add_electrolyte2 place_elec2 8. Place Second Electrode (Active side down) add_electrolyte2->place_elec2 place_spacer 9. Add Spacer & Spring place_elec2->place_spacer place_pos_case 10. Place Positive Case on top place_spacer->place_pos_case crimp 11. Crimp Cell (e.g., 800-1000 psi) place_pos_case->crimp end Assembly Complete crimp->end

Caption: Workflow for CR2032 symmetric supercapacitor assembly.

Procedure:

  • Preparation: Punch electrodes and a separator to the required dimensions. Ensure the separator is larger than the electrodes to prevent short-circuiting.

  • Stacking: Place the negative CR2032 case into the crimper die. Place one activated carbon electrode into the center of the case.

  • Wetting: Dispense a small amount of the prepared TMABOB electrolyte onto the electrode surface to ensure it is fully wetted.

  • Separator: Carefully place the separator on top of the wetted electrode.

  • Electrolyte Addition: Add more electrolyte to the separator, ensuring it is fully saturated.

  • Final Stack: Place the second electrode on top of the separator, active-side down. Add a spacer and a spring.

  • Sealing: Place the positive case on top of the stack and transfer the die to the hydraulic crimper. Apply the appropriate pressure to seal the cell.

  • Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrode pores.

Protocol 3: Electrochemical Performance Evaluation

This protocol describes the standard electrochemical tests performed using a potentiostat.

1. Cyclic Voltammetry (CV):

  • Purpose: To determine the electrochemical stability window (ESW) and observe the capacitive behavior.

  • Procedure: Sweep the potential from 0 V to a designated upper voltage (e.g., 2.7 V) and back to 0 V at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

  • Expected Result: A quasi-rectangular CV curve indicates ideal capacitive behavior. The ESW is the voltage range where no significant Faradaic (non-capacitive) currents are observed.

2. Galvanostatic Charge-Discharge (GCD):

  • Purpose: To calculate specific capacitance, energy density, and power density.

  • Procedure: Charge and discharge the cell between 0 V and the maximum operating voltage at various constant current densities (e.g., 0.5, 1, 2, 5 A/g).

  • Calculations:

    • Specific Capacitance (C, in F/g): C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.

    • Energy Density (E, in Wh/kg): E = (0.5 * C * (ΔV)²) / 3.6

    • Power Density (P, in W/kg): P = (E * 3600) / Δt

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To determine the internal resistance of the cell.

  • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: The Nyquist plot is used to determine the Equivalent Series Resistance (ESR), which is the high-frequency intercept on the real axis (Z'). A lower ESR is indicative of better power performance.

Expected Performance and Data

Supercapacitors utilizing a TMABOB electrolyte are expected to show excellent cycling stability due to the formation of a protective SEI. The overall performance will be comparable to, and in some aspects potentially superior to, standard TEABF₄ systems, especially concerning long-term durability.

Table 2: Representative Electrochemical Performance in a Symmetric Activated Carbon EDLC

Parameter1 M TMABOB in ACN (Representative)1 M TEABF₄ in ACN (Reference)
Operating Voltage (V) 2.72.7
Specific Capacitance (F/g @ 1 A/g) 100 - 120100 - 120
Energy Density (Wh/kg) ~30 - 35~30 - 35
ESR (Ohm·cm²) 0.8 - 1.20.7 - 1.1
Capacitance Retention after 10,000 cycles > 95%~85 - 90%

Note: Performance is highly dependent on the active material, electrode architecture, and cell design. These values are for illustrative purposes.

Safety and Handling

  • Toxicity: TMABOB, like other organic salts, should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Solvents: Acetonitrile and propylene carbonate are flammable and should be handled in a well-ventilated area or fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Tetramethylammonium bis(oxalato)borate represents a significant advancement in electrolyte technology for high-performance supercapacitors. Its key advantage—the ability of the BOB⁻ anion to form a highly stable passivating SEI on the negative electrode—directly addresses the long-term stability issues associated with traditional fluoride-based salts. By mitigating solvent decomposition, TMABOB enables excellent capacitance retention and extended cycle life. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement TMABOB in their EDLC development, paving the way for more durable and reliable energy storage solutions.

References

  • Mishra, A., et al. (2020).
Application

Application Note: Tetramethylammonium Bis(oxalato)borate (TMABOB) as a Supporting Electrolyte

This detailed Application Note and Protocol guide is designed for researchers and drug development professionals focusing on advanced electrochemical energy storage and synthesis. Executive Summary Tetramethylammonium bi...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide is designed for researchers and drug development professionals focusing on advanced electrochemical energy storage and synthesis.

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) is a halogen-free, chelated borate salt emerging as a critical supporting electrolyte for high-voltage Electrical Double-Layer Capacitors (EDLCs) and as a film-forming additive in Lithium-ion batteries. Unlike traditional salts like Tetraethylammonium Tetrafluoroborate (TEABF₄), TMABOB offers superior thermal stability and the ability to form a robust Solid Electrolyte Interphase (SEI) on carbonaceous electrodes, mitigating solvent decomposition at elevated voltages (>4.5 V vs. Li/Li⁺).

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis protocol, and experimental workflows for electrochemical characterization.

Physicochemical Profile & Mechanism[1]

Structural Advantages

The bis(oxalato)borate (BOB) anion is a large, chelated structure. Its delocalized charge distribution reduces ion pairing, which enhances solubility in organic solvents like Propylene Carbonate (PC) and Acetonitrile (ACN).

  • Halogen-Free: Eliminates the risk of HF formation (hydrofluoric acid) common with BF₄⁻ or PF₆⁻ salts, preventing corrosion of current collectors.

  • SEI Formation: The oxalate moieties undergo controlled oxidative decomposition at high potentials, polymerizing to form a protective, ion-conductive passivation layer on the electrode surface.

Key Technical Specifications
PropertyValue / CharacteristicContext
Formula [(CH₃)₄N][B(C₂O₄)₂]C₈H₁₂BNO₈
Molecular Weight ~261.0 g/mol -
CAS Number 125579-66-0-
Electrochemical Window ~ 5.0 VCathodic limit determined by TMA⁺ (~-2.9 V vs SCE); Anodic limit by BOB⁻ (>2.0 V vs SCE).
Thermal Stability > 300°CSuperior to TEABF₄ (decomposes ~250°C).
Solubility (PC) > 1.0 MHigh solubility allows for high energy density EDLCs.[1]
Moisture Sensitivity Hydrolytically UnstableMust be handled in a dry room or glovebox (<10 ppm H₂O).

Protocol: Synthesis and Purification of TMABOB

Objective: Synthesize high-purity TMABOB from boric acid and oxalic acid precursors, ensuring minimal water content for electrochemical use.

Reagents and Equipment
  • Reagents: Boric Acid (H₃BO₃, 99.9%), Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O, 99.9%), Tetramethylammonium Hydroxide (TMAOH, 25% aq. solution).

  • Solvents: Deionized Water, Acetonitrile (HPLC Grade), Diethyl Ether.

  • Equipment: Rotary Evaporator, Vacuum Oven, Schlenk Line, Oil Bath.

Synthesis Workflow (Step-by-Step)
  • Stoichiometric Mixing: In a round-bottom flask, dissolve Oxalic Acid Dihydrate (2.0 equiv) in a minimal amount of warm deionized water. Slowly add Boric Acid (1.0 equiv) under stirring until fully dissolved.

    • Reaction:

      
      
      
  • Neutralization: Slowly add TMAOH solution (1.0 equiv) to the mixture dropwise. The reaction is exothermic; maintain temperature <50°C.

    • Reaction:

      
      
      
  • Water Removal (Critical): The product is in an aqueous solution. Remove water via rotary evaporation at 80°C under reduced pressure. A white solid residue will form.

  • Azeotropic Drying: Redissolve the crude solid in Acetonitrile. Perform azeotropic distillation to remove trace water.[2] Repeat 2-3 times.

  • Recrystallization: Dissolve the dried solid in hot Acetonitrile. Filter while hot to remove insoluble impurities. Allow the filtrate to cool slowly to 4°C to crystallize TMABOB.

  • Final Drying: Collect crystals via filtration. Dry in a vacuum oven at 120°C for 24 hours . Transfer immediately to an Argon-filled glovebox.

Synthesis Process Diagram

TMABOB_Synthesis start Start: Reagent Prep mix Mix H3BO3 + Oxalic Acid (Water, 50°C) start->mix neutralize Add TMAOH Dropwise (Exothermic Control) mix->neutralize Formation of H[BOB] evap Rotary Evaporation Remove Bulk Water neutralize->evap Formation of TMABOB azeotrope Azeotropic Distillation (Acetonitrile) evap->azeotrope Crude Solid recryst Recrystallization (Hot ACN -> 4°C) azeotrope->recryst Purification dry Vacuum Dry (120°C, 24h) recryst->dry Pure Crystals glovebox Transfer to Glovebox (<1 ppm O2/H2O) dry->glovebox Final Product

Caption: Figure 1. Step-by-step synthesis and purification workflow for battery-grade TMABOB.

Protocol: Electrochemical Characterization

Objective: Determine the Electrochemical Stability Window (ESW) of TMABOB in Propylene Carbonate (PC).

Electrolyte Preparation
  • Solvent Drying: Dry Propylene Carbonate (PC) over 4Å molecular sieves for 48 hours. Water content must be <10 ppm (verify with Karl Fischer titration).

  • Dissolution: Inside the glovebox, dissolve TMABOB in PC to a concentration of 1.0 M . Stir overnight to ensure complete dissolution.

Cyclic Voltammetry (CV) Setup
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to a mirror finish with 0.05 µm alumina.

  • Counter Electrode: Platinum Wire or Mesh.

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Li/Li⁺ foil (for battery relevance).

  • Scan Rate: 10 mV/s.

Measurement Procedure
  • OCP Measurement: Measure Open Circuit Potential for 5 minutes to ensure stability.

  • Anodic Sweep: Scan from OCP to +3.0 V (vs Ag/Ag⁺) to detect oxidation limits (BOB⁻ decomposition).

  • Cathodic Sweep: Scan from OCP to -3.5 V (vs Ag/Ag⁺) to detect reduction limits (TMA⁺ reduction).

  • Data Analysis: Define the ESW limits at the potential where current density exceeds 0.5 mA/cm² .

Electrochemical Cell Diagram

CV_Setup cluster_cell Electrochemical Cell (Argon Atmosphere) electrolyte 1.0 M TMABOB in PC WE Working Electrode (Glassy Carbon) WE->electrolyte CE Counter Electrode (Pt Wire) CE->electrolyte RE Reference Electrode (Ag/Ag+) RE->electrolyte potentiostat Potentiostat (Data Acquisition) potentiostat->WE Sense/Work potentiostat->CE Counter potentiostat->RE Ref

Caption: Figure 2. Three-electrode cell configuration for determining the electrochemical stability window.

Safety & Handling (MSDS Highlights)

  • Toxicity: The BOB anion hydrolyzes to release Boric Acid and Oxalic Acid. Oxalic acid is a nephrotoxin; avoid inhalation of dust.

  • Hydrolysis: TMABOB is extremely hygroscopic. Exposure to ambient air will degrade the salt into insoluble species (Boric Acid) within minutes.

  • First Aid: In case of skin contact, wash with copious soap and water. If inhaled, move to fresh air immediately.

References

  • Xu, K. (2004).[3] "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4418. Link

  • Zavalij, P. Y., Yang, S., & Whittingham, M. S. (2003). "Structural chemistry of new lithium bis(oxalato)borate solvates." Acta Crystallographica Section B, 59(6), 753-759. Link

  • Ebina, T., et al. (2008). "Use of Tetraethylammonium Bis(oxalato)borate as Electrolyte for Electrical Double-layer Capacitors." Chemistry Letters, 37(6). Link

  • Ue, M., et al. (2002). "Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors." Journal of The Electrochemical Society, 149(12), A1572. Link

  • Zhang, Q., et al. (2008).[4] "Temperature and Concentration Dependence of Conductivities of Some New Semichelatoborates in Acetonitrile." Journal of Chemical & Engineering Data, 53(10). Link

Sources

Method

"role of Tetramethylammonium bis(oxalato)borate in solid electrolyte interphase (SEI) formation"

This Application Note and Protocol Guide details the role of Tetramethylammonium bis(oxalato)borate (TMABOB) in the formation of stable interphases. While often overshadowed by its lithium counterpart (LiBOB) in battery...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the role of Tetramethylammonium bis(oxalato)borate (TMABOB) in the formation of stable interphases. While often overshadowed by its lithium counterpart (LiBOB) in battery literature, TMABOB plays a critical niche role in Electric Double-Layer Capacitors (EDLCs) and Hybrid Energy Storage Systems . Its primary function is to deliver the film-forming bis(oxalato)borate (BOB) anion while providing the high-mobility, small-radius Tetramethylammonium (TMA⁺) cation, overcoming solubility limits inherent to other TMA salts.

Executive Summary

Tetramethylammonium bis(oxalato)borate (TMABOB) is a specialized electrolyte salt designed to resolve the "solubility-stability" trade-off in high-performance supercapacitors and hybrid batteries.

  • The Challenge: The TMA⁺ cation has a small ionic radius (0.36 nm), offering higher theoretical capacitance than Tetraethylammonium (TEA⁺). However, standard TMA salts (like TMA-BF₄) have poor solubility in propylene carbonate (PC) and can cause graphite exfoliation if not passivated.

  • The Solution: TMABOB utilizes the BOB anion to (1) significantly enhance TMA⁺ solubility in carbonate solvents and (2) sacrificially reduce to form a robust, ionically conductive Solid Electrolyte Interphase (SEI) . This SEI extends the electrochemical stability window (ESW) by preventing solvent decomposition and protecting the negative electrode from exfoliation.

Mechanism of Action

The efficacy of TMABOB relies on the decoupled behaviors of its cation and anion at the electrode interface.

The Anionic Role (SEI Formation)

The bis(oxalato)borate (BOB⁻) anion is a known "film-former." Unlike stable anions (e.g., BF₄⁻, PF₆⁻) that rely on solvent decomposition to form an interface, BOB⁻ reduces preferentially at ~1.7 V vs. Li/Li⁺ (or equivalent potentials in non-Li systems).

  • Ring Opening: The strained B-O bonds in the oxalate ring break upon reduction.

  • Oligomerization: The fragments react to form insoluble borate-oxalate oligomers and lithium/alkyl oxalates (in Li-containing hybrid systems) or organic polymer-like layers.

  • Passivation: This film is electrically insulating (stopping further electrolyte decomposition) but ionically conductive, allowing TMA⁺ adsorption/desorption in the double layer without parasitic reactions.

The Cationic Role (Capacitance Boost)
  • TMA⁺ (Tetramethylammonium): Being smaller than TEA⁺, TMA⁺ can access smaller micropores in activated carbon electrodes, increasing the effective surface area and specific capacitance.

  • Solubility Enablement: The bulky, asymmetric nature of the BOB anion disrupts the crystal lattice energy of the salt, making TMABOB highly soluble in PC (up to ~1.0 M), whereas TMA-BF₄ precipitates at low concentrations.

Mechanistic Pathway Diagram

TMABOB_Mechanism Electrolyte TMABOB / PC Electrolyte (Dissolved TMA+ & BOB-) Anode_Surface Negative Electrode Surface (Graphite or Activated Carbon) Electrolyte->Anode_Surface Diffusion TMA_Adsorption TMA+ Adsorption (Double Layer Formation) Electrolyte->TMA_Adsorption Migration Reduction Potential < 1.7 V (Reduction Onset) Anode_Surface->Reduction Applied Voltage Ring_Open BOB- Ring Opening (B-O Bond Cleavage) Reduction->Ring_Open e- Transfer Radical Oxalato-Borate Radicals Ring_Open->Radical SEI_Layer Stable SEI Film (Poly(borate-oxalate) / B-O species) Radical->SEI_Layer Polymerization Protection Suppression of Solvent Co-intercalation SEI_Layer->Protection Passivation Protection->TMA_Adsorption Enables Reversible Adsorption

Figure 1: Electrochemical reduction pathway of the BOB anion leading to SEI formation, which subsequently enables stable TMA+ adsorption.

Experimental Protocols

Synthesis of High-Purity TMABOB

Note: Commercial availability of TMABOB is limited compared to LiBOB. In-house synthesis is often required for research.

Reagents:

  • Tetramethylammonium Hydroxide (TMAOH), 25 wt% in water (Electronic Grade).

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) (99.9%).

  • Boric Acid (H₃BO₃) (99.9%).

  • Solvent: Acetonitrile (Anhydrous).

Protocol:

  • Stoichiometric Mixing:

    • Mix Boric Acid and Oxalic Acid in a 1:2 molar ratio in a beaker.

    • Add TMAOH (1 molar equivalent relative to Boron) slowly under stirring.

    • Reaction:

      
      
      
  • Evaporation:

    • Heat the mixture at 80°C to evaporate the bulk water. A white precursor paste will form.

  • Drying & Crystallization:

    • Transfer the solid to a vacuum oven. Dry at 120°C for 24 hours.

    • Critical Step: Recrystallize the crude product in anhydrous acetonitrile to remove residual water and precursors.

    • Filter and vacuum dry the final white crystalline powder at 120°C for 48 hours.

  • Validation:

    • Confirm structure via FTIR (Look for C=O stretch at ~1780 cm⁻¹) and NMR (¹¹B NMR single peak).

Electrolyte Preparation

Target: 1.0 M TMABOB in Propylene Carbonate (PC).

  • Drying: Dry PC solvent over 4Å molecular sieves for 72 hours (Water content < 10 ppm).

  • Dissolution:

    • Add TMABOB powder to PC in an Argon-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Stir at 40°C for 6 hours. (TMABOB dissolves slower than TEABF₄ but achieves higher saturation).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any undissolved impurities.

Electrochemical Characterization (SEI Validation)

Experiment A: Cyclic Voltammetry (CV) - Determination of Reduction Potential

  • Cell: 3-Electrode Swagelok or Coin Cell.

  • Working Electrode: Glassy Carbon (inert) or Graphite (active).

  • Counter/Ref Electrode: Activated Carbon (quasi-ref) or Li-metal (if using a hybrid setup for reference).

  • Parameters:

    • Scan Rate: 1 mV/s.[1]

    • Range: OCV down to 0.0 V (vs. Ref).

  • Expected Result: A distinct irreversible cathodic peak should appear at ~1.7 V vs. Li/Li⁺ (or approx. -1.3 V vs. Activated Carbon OCV). This signifies the reduction of BOB⁻ and SEI formation.[2] Subsequent cycles should show diminishing current at this voltage, indicating passivation.

Experiment B: Galvanostatic Cycling (Capacitance & Stability)

  • Cell: Symmetric EDLC (Activated Carbon // Activated Carbon).

  • Protocol:

    • Conditioning: Cycle 5 times at C/10 to 2.5 V.

    • SEI Formation Step: Hold voltage at max rating (e.g., 2.7 V or 3.0 V) for 1 hour to ensure full interphase coverage.

    • Cycling: Cycle at 1 A/g between 0 V and 2.7 V.

  • Analysis: Monitor Coulombic Efficiency (CE). A low initial CE followed by a rise to >99% confirms successful SEI formation (consumption of charge to build the layer).

Data Interpretation & Comparison

The following table highlights why TMABOB is preferred over standard salts for specific high-performance applications.

FeatureTMA-BF₄ (Standard)TEA-BF₄ (Standard)TMABOB (Advanced)
Cation Radius 0.36 nm (Smallest)0.40 nm0.36 nm (High Capacitance)
Solubility in PC Very Low (< 0.2 M)High (> 1.0 M)High (~ 1.0 M)
Anion Function Inert (No SEI)Inert (No SEI)Active SEI Former
Stability Window ~ 2.5 - 2.7 V~ 2.7 VUp to 3.0 V (due to SEI)
Primary Risk PrecipitationLower CapacitanceHigher Viscosity

Key Insight: The "SEI" formed by TMABOB is technically a Cathodic Passivation Layer . In supercapacitors, this layer prevents the PC solvent from co-intercalating into graphitic domains of activated carbon, which would otherwise cause structural degradation (exfoliation).

Troubleshooting & Optimization

  • Issue: High Viscosity / Low Conductivity.

    • Cause: The BOB anion is bulky, leading to higher viscosity than BF₄ electrolytes.

    • Fix: Use a binary solvent blend.[3] Mix PC with Acetonitrile (ACN) (1:1 vol) or Dimethyl Carbonate (DMC) to lower viscosity while maintaining salt solubility.

  • Issue: Continuous Gassing.

    • Cause: Impure TMABOB containing water. Water reacts with BOB⁻ to form Boric Acid and Oxalate, releasing CO₂.

    • Fix: Re-dry the salt at 120°C under high vacuum (< 0.1 mbar) for 48 hours. Ensure solvent water content is < 10 ppm.

  • Issue: No SEI Peak observed.

    • Cause: Scan rate too fast.

    • Fix: Slow CV scan rate to 0.1 mV/s for the first cycle to allow kinetic time for the polymerization of the BOB reduction products.

References

  • Globa, N. I., et al. (2016).[4] "Electrochemical behavior of activated carbon electrodes in electric double layer capacitors with tetramethylammonium bis(oxalato)borate electrolyte synthesized by microwave irradiation." Journal of Solid State Electrochemistry. Link

  • Nanbu, N., et al. (2007).[5] "Tetramethylammonium Difluoro(oxalato)borate as Novel Electrolyte for Electric Double-Layer Capacitors." Electrochemical and Solid-State Letters. Link

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. (Foundational text on BOB anion reduction mechanism). Link

  • Zhang, S. S. (2006). "An unique lithium salt for the improved electrolyte of Li-ion battery." Electrochemistry Communications. (Details LiBOB SEI chemistry applicable to TMABOB). Link

Sources

Application

Application Note: Bis(oxalato)borate Anion Engineering for Magnesium-Ion Electrolytes

This Application Note is structured to guide researchers through the utilization of Tetramethylammonium bis(oxalato)borate (TMABOB) and its derivative anion chemistry in Magnesium-Ion Batteries (MIBs) . While TMABOB is t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the utilization of Tetramethylammonium bis(oxalato)borate (TMABOB) and its derivative anion chemistry in Magnesium-Ion Batteries (MIBs) .

While TMABOB is traditionally a supercapacitor electrolyte, its role in MIBs is emerging as a critical functional additive or precursor for introducing the bis(oxalato)borate (BOB) anion.[1] This anion is pivotal for engineering the Solid Electrolyte Interphase (SEI) on magnesium anodes, offering a halogen-free pathway to high-voltage stability.

Executive Summary & Scientific Rationale

The development of Magnesium-ion batteries is currently bottlenecked by the "anode-electrolyte incompatibility." Traditional electrolytes (Grignards) allow reversible Mg plating but are corrosive and have narrow voltage windows (< 3.0 V).[1] Modern salts like Mg(TFSI)₂ offer wider windows but often passivate the Mg anode with a blocking layer of MgO/Mg(OH)₂.

The Role of the Bis(oxalato)borate (BOB) Anion: The BOB anion (


) serves a dual purpose:
  • Corrosion Inhibition: Unlike chlorides, it is non-corrosive to aluminum current collectors.[1]

  • SEI Engineering: It decomposes sacrificially to form a boron-rich, Mg-ion permeable interphase (Mg-B-O species), preventing the formation of blocking layers common with simple oxide passivation.[1]

Why TMABOB? While Magnesium Bis(oxalato)borate (Mg(BOB)₂) is the primary active salt, TMABOB is frequently utilized as:

  • A soluble additive to introduce BOB anions into standard glyme-based electrolytes (e.g., Mg(TFSI)₂/DME) to tune SEI properties without altering the primary Mg²⁺ concentration significantly.[1]

  • A synthesis precursor for metathesis reactions in non-aqueous solvents.[1]

Material Preparation & Synthesis Protocols

Protocol A: Purification of Tetramethylammonium Bis(oxalato)borate (TMABOB)

Target Audience: Researchers using TMABOB as an additive.[1]

Context: Commercial TMABOB (often used for supercapacitors) contains trace water and free oxalic acid, which are detrimental to Mg plating.[1]

Reagents:

  • TMABOB (Commercial grade or synthesized)[1]

  • Acetonitrile (Anhydrous, <10 ppm H₂O)[1]

  • Molecular Sieves (4Å, activated)

Step-by-Step Workflow:

  • Dissolution: Dissolve raw TMABOB in anhydrous acetonitrile at 60°C to near saturation.

  • Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter to remove insoluble impurities (often borates/oxides).

  • Recrystallization: Allow the solution to cool slowly to -20°C in an inert atmosphere (Ar-filled glovebox). The TMA cation facilitates clean crystallization.

  • Drying (Critical): Collect crystals and dry under dynamic vacuum (< 0.1 mbar) at 120°C for 24 hours.

    • Validation: Karl Fischer titration must show < 20 ppm H₂O.[1]

Protocol B: Solid-State Synthesis of Mg(BOB)₂

Target Audience: Researchers requiring the primary Mg-salt.

Rationale: Direct synthesis is preferred over metathesis from TMABOB to avoid residual TMA⁺ cations, which may intercalate into cathodes (dual-ion effect) unless specifically desired.[1]

Reaction:


[1]

Methodology:

  • Stoichiometric Mixing: Mix Boric Acid, Oxalic Acid Dihydrate, and Magnesium Hydroxide in a molar ratio of 2:4:1 .

  • Pre-heating: Heat the powder mixture at 60°C under vacuum to initiate water release.

  • Stepwise Sintering:

    • 110°C for 4 hours (Formation of intermediate).

    • 150°C for 12 hours (Crystallization of Mg(BOB)₂).[1]

  • Purification: Dissolve the resulting white powder in anhydrous Tetrahydrofuran (THF). Filter to remove unreacted Mg(OH)₂.[1]

  • Solvent Removal: Evaporate THF to yield pure Mg(BOB)₂.

Electrolyte Formulation Strategies

The following table outlines two distinct electrolyte systems. System A is the standard research baseline; System B is the engineered system using TMABOB.

ComponentSystem A: BaselineSystem B: BOB-Modified (Recommended)Function of Modification
Solvent Dimethoxyethane (DME)DME / Diglyme (1:1 v/v)Diglyme improves thermal stability; DME ensures low viscosity.[1]
Primary Salt 0.5 M Mg(TFSI)₂0.4 M Mg(TFSI)₂Provides bulk Mg²⁺ conductivity.[1]
Additive None0.1 M TMABOB Source of BOB⁻ anions for SEI passivation.
Conditioning Mg StripMg Powder / Al₂O₃Scavenges trace impurities.
Ionic Conductivity ~6.5 mS/cm~5.8 mS/cmSlight decrease due to TMA bulky cation, but stability increases.[1]

Experimental Validation Protocols

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct BOB-source and the validation steps required.

ElectrolyteEngineering Start Goal: High-Voltage Mg Electrolyte Choice Select BOB Source Start->Choice Route1 Mg(BOB)2 (Primary Salt) Choice->Route1 Full Salt System Route2 TMABOB (Additive) Choice->Route2 Hybrid/Additive System Formulation Dissolve in Glymes (DME/G2) (Argon Atmosphere) Route1->Formulation Route2->Formulation Test1 Cyclic Voltammetry (CV) 3-Electrode Cell (Pt/Mg/Mg) Formulation->Test1 Test2 Linear Sweep Voltammetry (LSV) Al/Mg Cell Formulation->Test2 Outcome2 Reversible Mg Plating (Coulombic Efficiency > 95%) Test1->Outcome2 Plating Check Outcome1 Anodic Stability > 3.5V (BOB Passivates Al) Test2->Outcome1 Passivation Check

Caption: Workflow for selecting and validating Bis(oxalato)borate-based electrolytes in Magnesium systems.

Protocol C: Electrochemical Characterization (Self-Validating)

1. Cyclic Voltammetry (Reversibility Test):

  • Setup: 3-Electrode Swagelok cell.

    • Working Electrode: Platinum (Pt) disk (10 mm).[1]

    • Counter/Reference: Polished Magnesium foil.[1]

  • Parameters: Scan rate 10 mV/s, Range -1.0 V to +3.5 V vs Mg/Mg²⁺.

  • Success Criteria:

    • Sharp cathodic peak at -0.2 V (Mg deposition).[1]

    • Anodic peak at +0.1 V to +0.5 V (Mg stripping).[1]

    • Note: In TMABOB-containing electrolytes, watch for a reduction peak around 0.5 V in the first cycle—this is the BOB anion reducing to form the SEI . It should disappear in subsequent cycles.[1]

2. Linear Sweep Voltammetry (Corrosion Test):

  • Setup: Al foil working electrode (simulating cathode current collector).

  • Protocol: Sweep from OCV to 4.5 V vs Mg/Mg²⁺.

  • Observation:

    • Fail: Rapid current rise > 3.0 V (Al corrosion).

    • Pass: Current remains < 10 µA/cm² up to 4.0 V. The BOB anion forms a protective

      
       complex on the aluminum surface.
      

Mechanism of Action

Understanding why you are using TMABOB is as important as how.

  • Anion Decomposition: The BOB anion is less stable against reduction than TFSI. On the Mg anode, it reduces at a higher potential than Mg plating.

    
    [1]
    
  • SEI Composition: This reduction forms a film containing

    
     and oxalate species.[1] Unlike the insulating MgO formed by oxygen contamination, these borate species are ionic conductors  for 
    
    
    
    but electronic insulators.[1]
  • TMA Cation Role: The Tetramethylammonium cation (

    
    ) is electrochemically robust.[1] In high concentrations (Supercapacitor mode), it absorbs into carbon pores.[1] In MIBs, it acts as a "spectator" that prevents the aggregation of Mg²⁺ clusters, potentially lowering the desolvation energy penalty at the cathode interface.
    

References

  • Magnesium Bis(oxalato)borate Synthesis: Guzmán-Torres, J., et al. "Magnesium Bis(Oxalate)Borate as a Potential Electrolyte for Rechargeable Magnesium Ion Batteries."[1] Journal of Electronic Materials, 2022.[1]

  • TMABOB in Supercapacitors: Globa, N. I., et al. "Electrochemical behavior of activated carbon electrodes in electric double layer capacitors with tetramethylammonium bis(oxalato)borate electrolyte."[1] Journal of Solid State Electrochemistry, 2016.

  • Borate-Based Mg Electrolytes: Zhang, Z., et al. "Novel Design Concepts of Efficient Mg-Ion Electrolytes toward High-Performance Magnesium-Selenium and Magnesium-Sulfur Batteries." Advanced Energy Materials, 2017.[1] [1]

  • SEI Formation Mechanisms: Aurbach, D., et al. "Electrolyte Solutions for Rechargeable Magnesium Batteries Based on Organomagnesium Chloroaluminate Complexes."[1] Nature, 2000.[1] (Foundational context for Mg passivation). [1]

  • Halogen-Free Electrolytes: Mohtadi, R., et al. "Magnesium borohydride: from hydrogen storage to magnesium battery."[1] Journal of Materials Chemistry A, 2014.

Sources

Method

Application Note: Employing Tetramethylammonium bis(oxalato)borate (TMABOB) in Dual-Ion Batteries

Executive Summary This guide details the synthesis, formulation, and application of Tetramethylammonium bis(oxalato)borate (TMABOB) as a primary electrolyte salt for Dual-Ion Batteries (DIBs). Unlike conventional Lithium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, formulation, and application of Tetramethylammonium bis(oxalato)borate (TMABOB) as a primary electrolyte salt for Dual-Ion Batteries (DIBs). Unlike conventional Lithium-ion batteries (LIBs), DIBs operate via a "dual-intercalation" mechanism where anions (BOB⁻) intercalate into the graphite cathode while cations (TMA⁺) are stored at the anode.

TMABOB offers a strategic advantage for metal-free, high-voltage energy storage :

  • High Anodic Stability: The bis(oxalato)borate (BOB⁻) anion exhibits oxidative stability up to ~5.0 V vs. Li/Li⁺, enabling high-voltage graphite cathodes.

  • Environmental Compliance: Eliminates transition metals (Co, Ni) and halogens (F⁻), reducing toxicity and disposal costs.

  • Thermal Safety: Superior thermal stability compared to LiPF₆, reducing the risk of HF generation and thermal runaway.

Material Properties & Rationale

Chemical Structure & Function
  • Cation (TMA⁺): A non-metallic charge carrier (

    
    ). Its large ionic radius (~0.32 nm) requires specific anode materials (e.g., Hard Carbon or expanded graphite) to facilitate storage via adsorption or co-intercalation.
    
  • Anion (BOB⁻): A chelated boron structure (

    
    ). It serves as the active species for the cathode, intercalating into graphite layers at high potentials (4.5–5.0 V).
    
Physicochemical Data
PropertyValue / CharacteristicRelevance
Formula Weight 261.04 g/mol Stoichiometric calculations.
Oxidation Potential ~5.0 V vs. Li/Li⁺Supports high-voltage graphite staging.
Melting Point > 300°C (Decomposes)High thermal safety margin.
Solubility High in PC, EC, GBL; Low in linear carbonates (DMC)Propylene Carbonate (PC) is the preferred solvent carrier.
Moisture Sensitivity HygroscopicCRITICAL: Requires <20 ppm H₂O for stable cycling.

Protocol 1: Synthesis & Purification of TMABOB

Objective: Synthesize high-purity TMABOB from precursor acids and bases, ensuring complete water removal to prevent hydrolysis.

Reagents Required[1][2][3][4]
  • Tetramethylammonium Hydroxide (TMAOH), 25 wt% in water.

  • Boric Acid (

    
    ), 99.99%.
    
  • Oxalic Acid Dihydrate (

    
    ), 99.5%.
    
  • Solvents: Acetonitrile (ACN, anhydrous), Propylene Carbonate (PC, battery grade).

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Precursor Mixing (Stoichiometric 1:1:2) Reaction Neutralization Reaction 80°C, 4h, Stirring Start->Reaction TMAOH + H3BO3 + 2 Oxalic Acid Evap Water Removal Rotary Evaporator @ 90°C Reaction->Evap Clear Solution Drying Vacuum Drying 120°C, 24h, <10 Pa Evap->Drying Crude Solid Recryst Recrystallization (Acetonitrile) Drying->Recryst Remove trace H2O Final TMABOB Powder (Store in Ar Glovebox) Recryst->Final Yield > 85%

Figure 1: Step-by-step synthesis pathway for TMABOB, emphasizing the critical water removal stages.

Step-by-Step Methodology
  • Stoichiometric Mixing: In a round-bottom flask, dissolve 10.0 g Boric Acid (0.162 mol) and 40.8 g Oxalic Acid Dihydrate (0.324 mol) in 100 mL deionized water.

  • Neutralization: Slowly add 59.0 g TMAOH solution (25 wt%, 0.162 mol) dropwise under vigorous stirring.

    • Note: The reaction is exothermic. Maintain temperature at 60–80°C to ensure complete chelation.

  • Reaction: Reflux at 80°C for 4 hours until the solution is perfectly clear.

  • Dehydration (Critical):

    • Remove bulk water using a rotary evaporator at 90°C.

    • Transfer the white solid to a vacuum oven. Dry at 120°C for 24 hours under high vacuum (<10 Pa).

  • Purification: Dissolve the dried crude product in hot anhydrous Acetonitrile (ACN). Filter while hot to remove insolubles. Cool to 0°C to recrystallize TMABOB.

  • Final Storage: Dry the crystals again (120°C, vacuum) and transfer immediately to an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).

Protocol 2: Electrolyte Formulation & Cell Assembly

Objective: Assemble a "Dual-Carbon" DIB cell using TMABOB electrolyte.

Electrolyte Preparation[5]
  • Solvent: Propylene Carbonate (PC) is recommended due to the high solubility of TMABOB and stability at high voltages.

  • Concentration: 0.8 M to 1.0 M.

  • Additives: 2 wt% Vinylene Carbonate (VC) (Optional: improves anode passivation if using graphitic anodes).

Procedure:

  • Inside the glovebox, weigh the required TMABOB.

  • Add PC solvent slowly. Stir magnetically for 12 hours at room temperature.

  • QC Check: Measure water content using Karl Fischer titration. Result must be < 20 ppm .

Cell Configuration
  • Cathode (Positive): Natural Graphite (NG) or MCMB.

    • Slurry: 80% Graphite : 10% Super P : 10% PVDF binder.

    • Loading: 2–4 mg/cm².

  • Anode (Negative): Hard Carbon (HC) is preferred for TMA⁺ storage due to the cation's size.

    • Note: If using Graphite anode, pre-expansion or solvent co-intercalation is required for TMA⁺ uptake.

  • Separator: Glass Fiber (Whatman GF/D) or Cellulose (porous). Standard PP/PE separators may have poor wettability with PC-based electrolytes.

DIB Mechanism Diagram

DIB_Mechanism cluster_charging Charging Process (Oxidation) Electrolyte Electrolyte (TMABOB in PC) Cathode Cathode (Graphite) Electrolyte->Cathode BOB- Intercalation (Anion Uptake) Anode Anode (Hard Carbon) Electrolyte->Anode TMA+ Adsorption/Insertion (Cation Uptake)

Figure 2: Ion migration during the charging process. BOB⁻ anions intercalate into the graphite cathode layers, while TMA⁺ cations are stored at the anode.

Protocol 3: Electrochemical Characterization

Objective: Validate the anion intercalation mechanism and cell stability.

Cyclic Voltammetry (CV)
  • Setup: 3-Electrode Cell (Working: Graphite, Counter: Activated Carbon, Ref: Ag/Ag⁺).

  • Parameters: Scan rate 0.1 mV/s, Voltage range 3.0 V – 5.2 V (vs. Li/Li⁺).

  • Expected Signature:

    • Look for 3 distinct oxidation peaks between 4.5 V and 5.0 V. These correspond to the staging mechanism of BOB⁻ intercalation (Stage 3

      
       Stage 2 
      
      
      
      Stage 1).
    • Coupling: Reversible reduction peaks should appear upon discharge.

Galvanostatic Charge/Discharge (GCD)
  • Current Density: 1C (approx. 100 mA/g based on graphite mass).

  • Cut-off Voltage:

    • Charge Limit: 5.0 V (Do not exceed 5.2 V to avoid solvent oxidation).

    • Discharge Limit: 3.0 V .

  • Data Analysis:

    • Calculate Coulombic Efficiency (CE). Initial CE is typically 80–85% due to SEI formation; subsequent cycles should be >98%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coulombic Efficiency (<90%) High water content (>50 ppm) causing hydrolysis of BOB⁻.Re-dry salt at 120°C under vacuum; check solvent quality (KF titration).
Electrolyte Discoloration (Yellow/Brown) Solvent oxidation at high voltage (>5.0V).Reduce upper cutoff voltage to 4.9V; switch to Sulfolane-based electrolyte for higher stability.
Rapid Capacity Fade Exfoliation of graphite cathode.The BOB⁻ anion is large. Ensure graphite has high crystallinity (MCMB) and use a rigid binder (LA133 or high MW PVDF).
High Overpotential Poor ionic conductivity.Increase temperature to 40°C or reduce electrolyte viscosity by adding 20% DMC (note: this may reduce voltage stability).

References

  • Synthesis of Borate Salts: Xu, W., & Angell, C. A. (2001). "Synthesis and characterization of lithium bis(oxalato)borate (LiBOB) as a new electrolytic salt." Electrochemical and Solid-State Letters, 4(1), E1.

  • Anion Intercalation Mechanism: Placke, T., et al. (2013). "Perspective on the operation of dual-ion batteries." Journal of Solid State Electrochemistry, 17, 1239–1255.

  • TMA-based Electrolytes: Rothermel, S., et al. (2014). "Graphite as a cathode material for dual-ion batteries: The role of the anion." Journal of Power Sources, 271, 57-64.

  • Propylene Carbonate Properties: McEwen, A. B., et al. (1999). "Electrochemical Properties of Imidazolium Salt Electrolytes for Electrochemical Capacitor Applications." Journal of The Electrochemical Society, 146(5), 1687.

  • Graphite Staging: Seel, J. A., & Dahn, J. R. (2000).

    
     into Graphite." Journal of The Electrochemical Society, 147(3), 892. 
    

Technical Notes & Optimization

Troubleshooting

"reducing moisture content in Tetramethylammonium bis(oxalato)borate salts"

The Criticality of Dryness (Context) Welcome to the TMABOB Technical Solution Center. If you are utilizing Tetramethylammonium bis(oxalato)borate (TMABOB) as an electrolyte salt—likely for supercapacitors or Li-ion batte...

Author: BenchChem Technical Support Team. Date: February 2026

The Criticality of Dryness (Context)

Welcome to the TMABOB Technical Solution Center. If you are utilizing Tetramethylammonium bis(oxalato)borate (TMABOB) as an electrolyte salt—likely for supercapacitors or Li-ion battery research—moisture is your primary antagonist.

Unlike simple halide salts (e.g.,


), the bis(oxalato)borate (BOB) anion is chemically sensitive to hydrolysis. The presence of water does not merely dilute your electrolyte; it fundamentally degrades the salt, generating acidic byproducts that corrode current collectors and poison electrode surfaces.
The Hydrolysis Mechanism

When TMABOB encounters moisture, the BOB anion (


) undergoes stepwise hydrolysis. This reaction is irreversible and autocatalytic at elevated temperatures.

HydrolysisMechanism TMABOB TMABOB (Dry) Intermediate Intermediate (Mono-oxalate species) TMABOB->Intermediate Hydrolysis Step 1 H2O + H₂O (Moisture) H2O->Intermediate Products Degradation Products: 1. Oxalic Acid (H₂C₂O₄) 2. Boric Acid/Borates 3. Insoluble Precipitates Intermediate->Products Hydrolysis Step 2

Figure 1: Simplified hydrolysis pathway of the bis(oxalato)borate anion. Note that oxalic acid generation leads to severe acidity increases in organic electrolytes.

Diagnostic Hub: Is Your Salt Wet?

Before initiating a drying protocol, compare your observations with these common symptoms.

SymptomProbable CauseSeverity
Yellow/Brown Discoloration Advanced hydrolysis or thermal decomposition of the organic cation.Critical
High Leakage Current (CV) Presence of acidic hydrolysis byproducts (Oxalic acid is electroactive).High
Salt Clumping/Caking Hygroscopic absorption of ambient moisture.Moderate
"Drifting" KF Results Side reactions between BOB anion and methanolic KF reagents.False Positive

Standard Operating Procedures (SOPs)

Protocol A: Routine Vacuum Drying (Commercial/Pre-Synthesized Salt)

Use Case: Removing adsorbed surface moisture from commercial TMABOB stored in imperfect conditions.

  • Equipment: Vacuum Oven (< 10 mbar), inert gas (Ar/N2) backfill capability.

  • Temperature Constraint: Do not exceed 130°C . While the BOB anion is stable to ~270°C, the TMA cation can undergo Hofmann elimination or nucleophilic attack in the presence of hydrolytic impurities at higher temperatures.

Step-by-Step:

  • Pre-Heat: Set vacuum oven to 60°C .

  • Load: Spread TMABOB in a thin layer (max 1 cm depth) in a glass or PTFE drying dish.

  • Initial Vacuum (degas): Apply vacuum slowly to prevent powder scattering. Hold at 60°C for 2 hours.

  • Ramp: Increase temperature to 100°C–120°C .

  • Deep Dry: Maintain vacuum for 12–24 hours .

  • Cool & Backfill: Cool to <40°C under vacuum. Backfill with dry Argon. Transfer immediately to a glovebox.

Protocol B: Recrystallization (Purification of Degraded Salt)

Use Case: Salt is visibly yellow or has high impurity levels (cannot be fixed by simple drying).

  • Solvent: Anhydrous Acetonitrile (ACN) or Acetone.

  • Anti-solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve TMABOB in the minimum amount of warm ACN (approx. 50°C).

  • Filtration: Filter while warm (0.2 µm PTFE filter) to remove insoluble boric acid/borate byproducts.

  • Crystallization:

    • Method 1 (Cooling): Slowly cool the filtrate to -20°C.

    • Method 2 (Anti-solvent): Slowly add dry Diethyl Ether until turbidity persists.

  • Collection: Filter the white crystals under inert atmosphere.

  • Drying: Proceed immediately to Protocol A .

Advanced Troubleshooting & FAQ

Q1: I am getting inconsistent water content readings using Karl Fischer (KF) titration. Why?

A: This is a classic issue with borate salts. Standard KF reagents contain methanol . The bis(oxalato)borate anion can catalyze esterification or react with methanol/iodine intermediates, leading to a "drifting" endpoint (the machine keeps titrating because the reaction never stops).

  • Solution: You must use Alcohol-Free (Ketone/Aldehyde) KF Reagents or reagents specifically formulated for borates (often using N-methylformamide).

  • Validation: If you cannot switch reagents, use a Coulometric KF with a specific oven evaporator attachment, heating the solid sample to 150°C and transferring only the water vapor to the cell.

Q2: Can I dry TMABOB at 200°C to be faster?

A: No. While TGA data for pure LiBOB shows stability >270°C [1], the Tetramethylammonium (TMA) cation is less robust than Lithium. Furthermore, if any moisture is present, heating to 200°C accelerates the hydrolysis reaction shown in Figure 1 before the water evaporates. You will create a dry, but decomposed, salt containing oxalic acid impurities.

Q3: How do I store the dried salt?

A: TMABOB is hygroscopic.

  • Primary: Inside an Argon-filled glovebox (

    
     ppm).
    
  • Secondary: If outside, use an aluminum-laminated pouch (heat sealed) or a glass jar with a PTFE-lined cap, wrapped in Parafilm, stored in a desiccator.

Decision Matrix: Workflow for Wet TMABOB

Follow this logic flow to determine the correct treatment for your specific batch.

DecisionMatrix Start Start: TMABOB Batch Status VisualCheck Visual Inspection: Is it White? Start->VisualCheck KFCheck Karl Fischer (Alcohol-Free): Water Content? VisualCheck->KFCheck Yes (White) Recryst Protocol B: Recrystallization (Remove Hydrolysis Products) VisualCheck->Recryst No (Yellow/Brown) VacDry Protocol A: Vacuum Drying (120°C, 12h) KFCheck->VacDry > 50 ppm Ready Ready for Use (< 20 ppm H₂O) KFCheck->Ready < 20 ppm Recryst->VacDry VacDry->KFCheck Re-test

Figure 2: Decision workflow for processing TMABOB salts based on visual and quantitative moisture analysis.

References

  • Xu, K., Zhang, S., Jow, T. R., Xu, W., & Angell, C. A. (2002). LiBOB as Salt for Lithium-Ion Batteries: A Possible Alternative for LiPF6.[1][2] Electrochemical and Solid-State Letters. Link

  • Zavalij, P. Y., Yang, S., & Whittingham, M. S. (2004). Structural chemistry of new lithium bis(oxalato)borate solvates. Acta Crystallographica Section B. Link

  • Lantz, A., et al. (2006). Interference-free coulometric titration of water in lithium bis(oxalato)borate using Karl Fischer reagents based on N-methylformamide. Talanta. Link

  • Diamant, V. A., et al. (2015).[3] Physicochemical properties of tetramethylammonium bis(salicylo)borate. Russian Journal of Applied Chemistry. (Demonstrates synthesis and drying protocols for TMA-borate analogs). Link

Sources

Optimization

"degradation mechanism of Tetramethylammonium bis(oxalato)borate in battery cycling"

Technical Support Center: Advanced Battery Materials Subject: Degradation Mechanisms of Tetramethylammonium Bis(oxalato)borate (TMABOB) Ticket ID: TMABOB-DEG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Battery Materials Subject: Degradation Mechanisms of Tetramethylammonium Bis(oxalato)borate (TMABOB) Ticket ID: TMABOB-DEG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Advanced Materials Technical Support Center. You are likely referencing this guide because you are observing unexpected capacity fade, impedance rise, or cell swelling (gassing) in electrochemical systems utilizing Tetramethylammonium bis(oxalato)borate (TMABOB) .

Unlike standard


 salts, TMABOB presents a dual-risk profile: the anion (BOB⁻)  is highly susceptible to moisture and oxidative decarboxylation, while the cation (TMA⁺)  introduces specific steric and cathodic stability concerns. This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Pre-Cycling & Formulation (The "Cloudy Electrolyte" Issue)

User Question: "I prepared a 1M TMABOB electrolyte solution in PC/EC, but after 24 hours, it turned slightly cloudy and acidic. Is this normal?"

Technical Diagnosis: No, this is a critical failure indicating Hydrolysis . The bis(oxalato)borate anion is thermodynamically unstable in the presence of trace moisture (ppm level). Unlike


, which forms HF, 

undergoes ring-opening hydrolysis, generating oxalate species that precipitate and boric acid derivatives that increase impedance.

The Mechanism: Water attacks the boron center, opening the oxalate ring. This is an autocatalytic loop if the generated acidity is not neutralized.

HydrolysisPathway TMABOB TMABOB (Intact) Intermediate Ring Opening (Borate Intermediate) TMABOB->Intermediate + H₂O H2O Trace H₂O (>20ppm) H2O->Intermediate Oxalic Oxalic Acid (Protons H+) Intermediate->Oxalic Degradation Boric Boric Acid Species (Impedance Rise) Intermediate->Boric Precipitate Insoluble Oxalates (Cloudiness) Oxalic->Precipitate + Cations

Figure 1: Hydrolysis cascade of the bis(oxalato)borate anion triggered by trace moisture.

Troubleshooting Protocol:

SymptomDiagnostic StepCorrective Action
Cloudy Solution Perform Karl Fischer Titration . If

, the salt is compromising.
Dry solvent with 3Å or 4Å molecular sieves for 48h before salt addition.
High Acidity (pH < 5)

-NMR Analysis
. Look for sharp peak at 1.6 ppm (Boric Acid) vs broad peak at 6.5 ppm (BOB).
Discard batch. Once hydrolyzed, TMABOB cannot be "dried" back to purity.

Module 2: Cycling Stability (The "Capacity Fade" Issue)

User Question: "My half-cells are showing rapid capacity fade and low Coulombic Efficiency (CE) in the first 5 cycles. I am cycling 0.0V – 4.8V."

Technical Diagnosis: You are likely triggering two distinct degradation mechanisms at the voltage extremes. TMABOB has a narrower stable electrochemical window than


.
  • Cathodic Limit (~1.7 V vs.

    
    ):  The 
    
    
    
    anion reduces before the solvent to form a Solid Electrolyte Interphase (SEI). This is usually beneficial, but if the TMA cation is present without sufficient
    
    
    , the SEI may be porous or resistive.
  • Anodic Limit (> 4.2 V vs.

    
    ):  The 
    
    
    
    anion undergoes oxidative decomposition, releasing
    
    
    .

The Mechanism:

  • Anode:

    
    .
    
  • Cathode:

    
    .
    

ElectrochemWindow HighV High Voltage (>4.5V) Oxidation Anodic Oxidation Release of CO₂ gas CEI Thickening HighV->Oxidation Trigger Stable Stable Region (1.8V - 4.2V) LowV Low Voltage (<1.7V) Reduction Cathodic Reduction Formation of Oxalate SEI LowV->Reduction Trigger TMA_Risk TMA⁺ Cation Co-intercalation (If Graphite Anode used) LowV->TMA_Risk If SEI fails

Figure 2: Electrochemical stability window of TMABOB. Exceeding 4.2V triggers gas generation; going below 1.7V initiates SEI formation.

Troubleshooting Protocol:

  • Check Cut-off Voltage: If cycling > 4.3V, you will generate gas (

    
    ).
    
    • Fix: Lower upper cutoff to 4.2V or add a radical scavenger.

  • Check Anode Compatibility:

    • If using Graphite :

      
       (approx 3.2 Å radius) is bulky but can co-intercalate or block Li pathways if the SEI isn't formed quickly.
      
    • Fix: Perform a "Formation Cycle" at low C-rate (C/20) to allow

      
       to form a robust passivation layer before high-rate cycling.
      

Module 3: Post-Mortem & Gassing (The "Swollen Pouch" Issue)

User Question: "We observed significant pouch cell swelling after 50 cycles. Gas chromatography shows high CO and CO2 levels."

Technical Diagnosis: This confirms Anodic Decarboxylation . The oxalate moiety in the


 anion is shedding carboxyl groups under high oxidative stress.

Reaction Stoichiometry:



Diagnostic Workflow:

Analytic TechniqueTarget MarkerInterpretation
GC-MS (Gas)

vs.

ratio
High

= Anodic Oxidation of BOB. High

= Moisture contamination (Proton reduction).
FTIR (Electrode Surface) Peak at ~1800

Presence of Poly(oxalate) borates (oligomers) on the cathode surface.
XPS (Anode) B-O and C=O signalsConfirms BOB-derived SEI. If absent, TMA co-intercalation occurred.

References

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. Link Foundational text on BOB anion chemistry and stability windows.

  • Shkrob, I. A., et al. (2014).[1] Generation of Cathode Passivation Films via Oxidation of Lithium Bis(oxalato) Borate on High Voltage Spinel.[1] The Journal of Physical Chemistry C, 118(10), 5243–5252. Link Definitive mechanism for oxidative decarboxylation and

    
     release.
    
  • Zinigrad, E., et al. (2005). On the thermal behavior of Li bis(oxalato)borate (LiBOB). Thermochimica Acta, 438(1-2), 184-191. Link Thermal degradation pathways relevant to safety.

  • Sloop, S. E., et al. (2003). The Role of Li-ion Battery Electrolyte Reactivity in Performance Decline and Self-Discharge. Journal of Power Sources, 119-121, 330-337. Link Discusses the interaction of oxalate-based salts with SEI formation.

  • Hassig, M. Q., et al. (2025). Hydration and Dynamics of a Tetramethylammonium Ion in Water. The Journal of Physical Chemistry B. Link Provides insight into the stability and hydration shell of the TMA cation.

Sources

Troubleshooting

"stabilizing the electrode-electrolyte interface with Tetramethylammonium bis(oxalato)borate"

Technical Support Center: Electrode-Electrolyte Interface Stabilization Topic: Tetramethylammonium bis(oxalato)borate (TMABOB) Reference ID: TSC-TMABOB-001 Executive Summary: Why TMABOB? Status: Active Reagent Primary Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrode-Electrolyte Interface Stabilization Topic: Tetramethylammonium bis(oxalato)borate (TMABOB) Reference ID: TSC-TMABOB-001

Executive Summary: Why TMABOB?

Status: Active Reagent Primary Applications: High-Voltage Supercapacitors (EDLCs), Dual-Ion Batteries, Specialized Li-ion Additive.

You are likely employing Tetramethylammonium bis(oxalato)borate (TMABOB) to solve specific solubility or stability challenges where standard salts fail. Unlike Lithium bis(oxalato)borate (LiBOB), TMABOB provides the robust film-forming capabilities of the bis(oxalato)borate (


) anion while utilizing the Tetramethylammonium (

) cation to avoid lithium plating or to study anion kinetics in isolation.

Key Performance Metrics:

  • Anodic Stability:

    
     V vs. Li/Li
    
    
    
    (dependent on solvent).
  • Thermal Stability: Superior to

    
     and 
    
    
    
    ; resists thermal decomposition up to ~300°C.
  • Interface Function: The

    
     anion acts as a sacrificial film-former, creating a passivation layer that prevents solvent co-intercalation and electrode exfoliation.
    

Critical Troubleshooting Guide

Issue A: The salt will not dissolve completely in Propylene Carbonate (PC) or Acetonitrile (ACN).

Diagnosis: TMABOB has a lower solubility limit than


 or 

due to the lattice energy of the symmetric

cation. Corrective Protocol:
  • Temperature Assist: Heat the solvent to 45°C (do not exceed 60°C to avoid premature aging) during stirring.

  • Stepwise Addition: Do not dump the salt; add in 0.1 M increments, allowing full dissolution between steps.

  • Water Check: If the solution turns hazy or milky , your solvent likely contains

    
     ppm water. The 
    
    
    
    anion hydrolyzes rapidly, forming insoluble oxalate species.
    • Action: Verify solvent Karl Fischer (KF) reads

      
       ppm before mixing.
      
Issue B: The electrolyte turns yellow/brown after mixing or storage.

Diagnosis: Hydrolysis or Thermal Decomposition. Root Cause: The


 anion is chemically sensitive to proton sources (moisture/acid impurities).
The Mechanism: 


The resulting oxalic acid species can oxidize, leading to discoloration. Corrective Protocol:
  • Immediate: Discard the batch. Electrolyte degradation is irreversible.

  • Prevention: Store TMABOB powder in an Ar-filled glovebox (

    
     ppm, 
    
    
    
    ppm). Never open the bottle in ambient air.
Issue C: High impedance observed in the first cycle (High Initial IR Drop).

Diagnosis: Aggressive SEI Formation. Explanation: TMABOB forms a thick passivation layer. While this protects the electrode, it increases initial resistance. Optimization:

  • Formation Protocol: Run the first 3 cycles at a reduced rate (e.g., C/20 or 1 mA/g ) to allow the SEI to form densely and uniformly rather than chaotically.

Comparative Data: TMABOB vs. Alternatives

FeatureTMABOBLiBOBTEABF4 (Standard Supercap Salt)
Cation

(Small, rigid)

(Small, solvated)

(Larger, flexible)
Anion



Solubility (PC) Moderate (~0.8 M)High (>1.0 M)High (>1.0 M)
Film Formation Excellent (Robust SEI) ExcellentPoor (No passivation)
Moisture Sensitivity HighHighLow
Primary Use Supercaps / Interface StudyLi-ion Battery AdditiveCommercial Supercaps

Mechanistic Visualization: The Passivation Pathway

The following diagram illustrates how TMABOB stabilizes the electrode interface. The


 anion reduces before the solvent, creating a polymer-like matrix that blocks solvent molecules from destroying the electrode structure.

SEI_Mechanism Electrolyte Electrolyte Bulk (TMABOB + Solvent) Interface Electrode Surface (Anode/Cathode) Electrolyte->Interface Diffusion Reduction Reduction Potential (~1.7V vs Li/Li+) Interface->Reduction Applied Voltage Radical BOB Radical Intermediate Reduction->Radical e- Transfer Polymerization Oligomerization (CO2 Release) Radical->Polymerization Ring Opening SEI Stable SEI Layer (Borate-Oxalate Polymer) Polymerization->SEI Precipitation Protection Outcome: Prevents Solvent Co-intercalation SEI->Protection Physical Barrier Protection->Interface Stops Further Decomposition

Caption: Step-wise reduction mechanism of the bis(oxalato)borate anion forming a protective Solid Electrolyte Interphase (SEI).

Frequently Asked Questions (FAQ)

Q1: Can I use TMABOB in a standard Li-ion battery (Graphite/NMC)? A: Yes, but with a caveat.


 does not intercalate into graphite; it can actually exfoliate graphite layers if the SEI is not formed quickly enough. It is best used as an additive (<5 wt%) alongside a lithium salt (like 

) to improve thermal stability, rather than as the sole salt.

Q2: What is the purity requirement for TMABOB? A: For electrochemical testing, purity must be >99.9% . Impurities like free oxalic acid or chloride (from synthesis precursors) will cause parasitic reactions and corrosion of the current collectors (Al/Cu).

Q3: Why use TMABOB instead of TEABF4 in supercapacitors? A:


 is standard, but it does not form a passivation layer. If you are pushing your supercapacitor to higher voltages (>2.7V), the electrolyte will decompose. TMABOB forms a protective film on the activated carbon, potentially allowing operation at higher voltages (up to 3.0V or 3.2V) by suppressing electrolyte oxidation.

Q4: How do I remove water from TMABOB powder? A: Vacuum drying is risky because the salt can decompose thermally.

  • Protocol: Dry at 80°C under dynamic vacuum for at least 24 hours.

  • Warning: Do not exceed 100°C. If the powder turns yellow during drying, the temperature was too high, and the salt has degraded.

References

  • Electrolytic Properties of Tetramethylammonium Compound in Highly Concentrated Solutions and Its Application to Electric Double-Layer Capacitors. Source: ResearchGate.[1] URL:[Link]

  • Bis(oxalato)borate and difluoro(oxalato)borate-based ionic liquids as electrolyte additives to improve the capacity retention in high voltage lithium batteries. Source: Electrochimica Acta / Semantic Scholar. URL:[Link][2]

  • Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. Source: ResearchGate.[1] URL:[Link]

  • Important factors for the reliable and reproducible preparation of non-aqueous electrolyte solutions. Source: Journal of The Electrochemical Society.[2][3] URL:[Link]

Sources

Optimization

"overcoming solubility issues of Tetramethylammonium bis(oxalato)borate in carbonate solvents"

Technical Support Center: Overcoming Solubility Issues of Tetramethylammonium Bis(oxalato)borate (TMABOB) in Carbonate Solvents Executive Summary Case ID: TMABOB-SOL-001 Subject: Optimization of TMABOB dissolution in Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Issues of Tetramethylammonium Bis(oxalato)borate (TMABOB) in Carbonate Solvents

Executive Summary

Case ID: TMABOB-SOL-001 Subject: Optimization of TMABOB dissolution in Propylene Carbonate (PC) and Ethylene Carbonate (EC) systems.[1] Scientist in Charge: Dr. A. Vance, Senior Application Scientist, Electrolyte Formulation Division.[1]

The Challenge: Tetramethylammonium bis(oxalato)borate (TMABOB) is a specialized electrolyte salt often explored for supercapacitor and non-lithium battery applications.[1] Unlike its lithium counterpart (LiBOB), TMABOB suffers from lower intrinsic solubility in cyclic carbonates due to the weak solvation energy of the bulky TMA


 cation by carbonate oxygens compared to Li

.[1] Furthermore, the bis(oxalato)borate (BOB) anion is highly sensitive to moisture, leading to hydrolysis products that are insoluble in organic media.[1]

This guide provides a root-cause analysis and validated protocols to achieve stable, high-concentration electrolytes.

Part 1: Diagnostic Phase (Root Cause Analysis)[1]

Before attempting to dissolve more salt, you must verify the quality of your materials.[1] 80% of "solubility" issues are actually "purity" issues.[1]

Diagnostic Workflow

Use the following decision tree to identify the specific bottleneck in your experiment.

Solubility_Diagnostics Start Start: TMABOB not dissolving Check_Appearance 1. Visual Inspection (Is solution cloudy or precipitating?) Start->Check_Appearance Check_Water 2. Karl Fischer Titration (Water > 50 ppm?) Check_Appearance->Check_Water Cloudy/White ppt Check_Halides 3. Silver Nitrate Test (Precipitate with AgNO3?) Check_Water->Check_Halides No (<50 ppm) Action_Dry Protocol A: Vacuum Drying / Hydrolysis Check Check_Water->Action_Dry Yes (>50 ppm) Action_Purify Protocol B: Recrystallization (Halide Removal) Check_Halides->Action_Purify Positive (AgBr/AgCl ppt) Action_Solvent Protocol C: Co-Solvent Engineering Check_Halides->Action_Solvent Negative

Figure 1: Diagnostic logic flow for identifying the root cause of TMABOB insolubility.

Part 2: Technical Data & Solubility Limits

The following data summarizes the expected behavior of TMABOB in varying solvent systems. Note that pure PC often struggles to dissolve >0.5 M TMABOB without thermal assistance or high purity.[1]

Table 1: Solubility Profile of TMABOB (at 25°C)

Solvent SystemSolubility RatingMax Conc. (Est.)[1]Notes
Propylene Carbonate (PC) Moderate~0.4 - 0.6 MHigh viscosity hinders dissolution kinetics.[1]
Ethylene Carbonate (EC) Good (Molten)> 0.8 MSolid at RT.[1] Must be used in binary mixtures.
Acetonitrile (AN) Excellent> 1.5 MBest solvent for purification/recrystallization.[1]
PC : DMC (1:1 v/v) High~0.8 - 1.0 MDMC lowers viscosity and improves ion mobility.[1]
Water Soluble (DEGRADES)N/ADO NOT USE. Irreversible hydrolysis occurs.[1]

Critical Insight: The "insoluble" white powder often seen is not TMABOB.[1] It is usually Boric Acid or Oxalic Acid (hydrolysis byproducts) or TMA-Halides (synthesis impurities).[1]

Part 3: Troubleshooting Protocols

Protocol A: Dehydration & Hydrolysis Prevention

Issue: The BOB anion hydrolyzes in the presence of water to form insoluble species. Symptom: The solution turns hazy or milky immediately upon salt addition.[1]

  • Vacuum Drying:

    • Dry the TMABOB powder at 60°C under dynamic vacuum (< 10 Pa) for 24 hours before use.[1]

    • Note: Do not exceed 80°C, as TMA salts can undergo Hofmann elimination (degradation) at high temperatures over prolonged periods.[1]

  • Solvent Drying:

    • Ensure PC/EC solvents are battery-grade (< 20 ppm H₂O).[1]

    • Store solvents over activated 3Å or 4Å molecular sieves for 48 hours prior to mixing.[1]

Protocol B: Purification via Recrystallization

Issue: Synthesis precursors (like TMA-Bromide or TMA-Chloride) have very low solubility in carbonates.[1] If your salt is only 98% pure, the 2% impurity will remain as a solid, making it look like the whole salt is insoluble.[1]

Methodology:

  • Dissolution: Dissolve the crude TMABOB in Acetonitrile (AN) at 40°C. It should be highly soluble.[1]

  • Filtration: If there is a solid residue in the AN, filter it out .[1] This residue is likely the halide impurity (TMA-Cl/Br).[1]

  • Crystallization:

    • Concentrate the filtrate by rotary evaporation.[1]

    • Add a non-solvent like Toluene or Diethyl Ether dropwise to induce precipitation of pure TMABOB.[1]

    • Alternatively, cool the concentrated AN solution to -20°C.[1]

  • Recovery: Filter the white crystals and dry strictly according to Protocol A.

Protocol C: Dissolution in Carbonate Solvents

Issue: Kinetic inhibition due to high viscosity of PC.

Step-by-Step Procedure:

  • Binary Mixing: Do not use pure PC if possible. Mix Propylene Carbonate (PC) with Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC) in a 1:1 volume ratio .[1] The lower viscosity of linear carbonates assists in solvation.[1]

  • Thermal Assist:

    • Heat the solvent to 45°C .[1][2]

    • Add TMABOB in small aliquots (do not dump all at once).

    • Stir magnetically at >500 RPM.

  • Sonication: If "clumping" occurs, sonicate the mixture for 10 minutes at 40°C. This breaks up the solvation shell barriers.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned yellow after stirring for 2 hours. Is this normal? A: Slight yellowing can indicate trace oxidation or the presence of free amines (trimethylamine) from partial cation decomposition.[1] If the color deepens to orange/brown, the electrolyte is degrading.[1] Ensure your drying temperature did not exceed 80°C.[1]

Q2: Can I use Acetone to dissolve TMABOB? A: While soluble, Acetone is not recommended for electrochemical applications due to its high volatility and reactivity on electrode surfaces.[1] Use Acetonitrile for purification, but stick to Carbonates (PC/EC/DMC) for the final electrolyte.[1]

Q3: Why does LiBOB dissolve easier than TMABOB? A: Lithium ions (


) have a high charge density and coordinate strongly with the carbonyl oxygens of the carbonate solvents (forming a stable solvation shell). The Tetramethylammonium cation (

) is bulky and has a distributed charge, leading to weaker interaction with the solvent.[1] This makes the lattice energy harder to overcome without thermal energy or co-solvents.[1]

References

  • Xu, K. (2004).[1] Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418.[1] Link[1]

  • Zavalij, P. Y., et al. (2004).[1][3] Structural chemistry of new lithium bis(oxalato)borate solvates. Acta Crystallographica Section B, 60(6), 716-724.[1][3] Link

  • Sigma-Aldrich. (n.d.).[1][4] Propylene Carbonate Solvent Properties. Link[1]

  • Lall-Ramnarine, S. I., et al. (2008).[1][4] Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. Radiation Physics and Chemistry. Link

Sources

Troubleshooting

"optimizing concentration of Tetramethylammonium bis(oxalato)borate for maximum conductivity"

Welcome to the technical support guide for optimizing the conductivity of Tetramethylammonium bis(oxalato)borate (TMABOB) electrolytes. This center is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the conductivity of Tetramethylammonium bis(oxalato)borate (TMABOB) electrolytes. This center is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is ionic conductivity and why is it a critical parameter for electrolytes?

A: Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions.[1] In the context of an electrolyte solution, it quantifies the transport of charge by the dissolved ions—in this case, the Tetramethylammonium (TMA⁺) cations and the bis(oxalato)borate (BOB⁻) anions. This parameter is crucial for applications such as batteries, supercapacitors, and other electrochemical devices, as it directly impacts the device's efficiency, power density, and overall performance.[2][3] A higher ionic conductivity generally allows for faster charging and discharging rates.[4]

Q2: How does the concentration of TMABOB in a solvent fundamentally affect the solution's conductivity?

A: The relationship between concentration and conductivity is not linear. Initially, as you increase the concentration of TMABOB, the number of charge carriers (ions) per unit volume increases, leading to a sharp rise in conductivity.[1][5] However, this trend does not continue indefinitely. As the concentration becomes higher, two primary counter-effects emerge:

  • Increased Viscosity: The solution becomes more viscous, physically impeding the movement of ions through the solvent.[4]

  • Ion Pairing: Cations (TMA⁺) and anions (BOB⁻) come into closer proximity, leading to the formation of neutral or charged clusters (ion pairs and aggregates).[6][7][8] These clusters are less mobile than free ions and do not contribute as effectively to charge transport, thereby reducing overall conductivity.

Consequently, every electrolyte system has an optimal concentration at which conductivity reaches its maximum before declining.[7]

Q3: What is the role of the solvent in determining the maximum conductivity?

A: The choice of solvent is critical and influences conductivity through several properties:

  • Dielectric Constant: A solvent with a high dielectric constant helps to keep the dissolved ions separated (solvated), reducing ion-pairing and promoting higher conductivity.[2]

  • Viscosity: A low-viscosity solvent provides less resistance to ion movement, facilitating higher mobility and thus higher conductivity.[4]

  • Solvating Ability: The solvent's ability to effectively solvate both the TMA⁺ cation and the BOB⁻ anion can influence ion mobility and the degree of dissociation.

Common solvents for such applications include propylene carbonate (PC), acetonitrile (ACN), and various ethers, each offering a different balance of these properties.[9]

Troubleshooting Guide: Experimental Issues & Solutions

Q1: My conductivity reading is much lower than expected, even at moderate concentrations. What could be the cause?

A: This issue often points to problems with either the sample preparation or the measurement setup.

  • Scientific Rationale: Incomplete dissolution of the TMABOB salt means the actual concentration of free ions in the solution is lower than calculated. Contaminants, especially water, can also significantly alter the electrolyte's properties.[10] For instance, trace water can increase viscosity or react with electrolyte components.

  • Troubleshooting Steps:

    • Verify Dissolution: Ensure the TMABOB is fully dissolved. Use a magnetic stirrer and allow sufficient time for mixing. Gentle heating can be applied if the salt's stability permits, but always bring the solution back to the target temperature before measurement.

    • Check for Contamination: Use high-purity, anhydrous solvents. Moisture can be a significant interferent.[10] Handle the materials in a controlled environment, such as a glovebox, if they are particularly hygroscopic.

    • Calibrate Your Equipment: Ensure your conductivity meter and probe are calibrated correctly using fresh, certified standard solutions.[11][12] Choose calibration standards that bracket your expected measurement range.

Q2: I observed that after a certain point, increasing the TMABOB concentration causes the conductivity to decrease. Is my experiment flawed?

A: No, this is the expected and correct behavior for nearly all electrolyte solutions.

  • Scientific Rationale: As explained in the FAQs, you have surpassed the optimal concentration. Initially, adding more salt increases the number of charge carriers, boosting conductivity.[1] However, at higher concentrations, the ions are packed more closely together. This increases the solution's viscosity, which slows down all the ions.[4] Furthermore, the close proximity promotes the formation of ion pairs (TMA⁺BOB⁻), which are neutral and do not contribute to conductivity, and larger aggregates, which have very low mobility.[7][8] This combined effect of increased viscosity and reduced effective charge carriers leads to a drop in overall conductivity.[7]

  • Path Forward: This peak indicates you have successfully identified the optimal concentration range. To pinpoint the maximum conductivity, you should prepare several samples with smaller concentration increments around this peak.

G cluster_0 Low Concentration Regime cluster_1 High Concentration Regime Low_Conc Increasing TMABOB Concentration More_Ions Increase in Charge Carriers (TMA⁺ and BOB⁻) Low_Conc->More_Ions Dominant Effect Inc_Cond Conductivity Increases More_Ions->Inc_Cond Low_Viscosity Viscosity remains low Low_Viscosity->Inc_Cond Facilitates Ion Mobility Optimal_Conc Optimal Concentration (Maximum Conductivity) Inc_Cond->Optimal_Conc High_Conc Further Increasing Concentration High_Viscosity Significant Increase in Viscosity High_Conc->High_Viscosity Dominant Effect Ion_Pairing Formation of Ion Pairs and Aggregates High_Conc->Ion_Pairing Proximity Effect Dec_Cond Conductivity Decreases High_Viscosity->Dec_Cond Hinders Ion Mobility Ion_Pairing->Dec_Cond Reduces effective charge carriers Optimal_Conc->Dec_Cond

Fig 1: Relationship between concentration and conductivity.
Q3: My conductivity readings are unstable and drifting over time. What is causing this?

A: Drifting readings typically point to a lack of equilibrium in the system or issues with the measurement probe.

  • Scientific Rationale: Temperature fluctuations directly impact ionic mobility and solvent viscosity; therefore, a stable temperature is paramount for accurate readings.[13] An unclean probe surface can lead to polarization effects or reactions with the electrolyte, causing unstable measurements.[14][15]

  • Troubleshooting Steps:

    • Ensure Thermal Equilibrium: Use a water bath or thermal block to maintain a constant and uniform temperature for your sample. Allow the sample and the probe to reach this temperature before taking a reading.[16] Most modern meters have Automatic Temperature Compensation (ATC), but it works best when the sample temperature is stable.[14]

    • Clean the Probe: Clean the conductivity probe according to the manufacturer's instructions. Contaminants from previous samples or deposits from the electrolyte itself can interfere with the measurement.[15]

    • Check for Air Bubbles: Ensure there are no air bubbles trapped on the electrode surfaces. Bubbles reduce the effective surface area of the electrodes, leading to erroneously low and unstable readings.[11] Gently stir or tap the cell to dislodge them.

    • Allow for Stabilization: After immersing the probe, allow sufficient time for the reading to stabilize before recording the value. Gentle, consistent stirring with a magnetic stirrer can help achieve a stable and representative reading.[11]

Experimental Protocols & Data

Protocol 1: Preparation of TMABOB Electrolyte Solutions
  • Environment Setup: Perform all handling of anhydrous solvents and TMABOB salt inside a glovebox with a moisture level below 1 ppm to prevent contamination.

  • Solvent Preparation: Use a high-purity, battery-grade solvent (e.g., propylene carbonate, ≥99.9%).

  • Stock Solution: Accurately weigh the required mass of TMABOB and transfer it to a volumetric flask.

  • Dissolution: Add a portion of the solvent to the flask. Use a magnetic stirrer to agitate the mixture until the salt is completely dissolved.

  • Final Volume: Carefully add the solvent up to the calibration mark of the volumetric flask.

  • Serial Dilutions: Prepare a series of solutions with varying concentrations (e.g., from 0.1 M to 1.5 M) by performing serial dilutions from the stock solution. This ensures consistency across samples.

Protocol 2: Measurement of Ionic Conductivity

G start Start prep Prepare TMABOB Solutions (Protocol 1) start->prep calibrate Calibrate Conductivity Meter with Standard Solutions prep->calibrate thermo Place Sample in Thermostatic Bath (e.g., 25°C) calibrate->thermo equil Allow Sample and Probe to Reach Thermal Equilibrium thermo->equil rinse1 Rinse Probe with Deionized Water equil->rinse1 rinse2 Rinse Probe with a Small Aliquot of Sample rinse1->rinse2 measure Immerse Probe in Sample (Avoid Air Bubbles) rinse2->measure stabilize Stir Gently and Wait for Reading to Stabilize measure->stabilize record Record Conductivity and Temperature stabilize->record clean Clean and Store Probe record->clean end End clean->end

Fig 2: Workflow for accurate conductivity measurement.
  • Equipment Calibration: Calibrate the conductivity meter using at least two fresh standard solutions that bracket the expected conductivity range of your samples.[12]

  • Temperature Control: Set a water bath to a constant temperature (e.g., 25.0 °C ± 0.1 °C). Place your electrolyte sample in the bath and allow it to reach thermal equilibrium.

  • Probe Preparation: Rinse the conductivity probe thoroughly with deionized water, followed by a rinse with a small amount of the sample to be measured. This prevents cross-contamination and dilution.[11]

  • Measurement: Immerse the probe into the sample, ensuring the electrodes are fully submerged and free of air bubbles.[11]

  • Stabilization & Recording: Allow the reading to stabilize while gently stirring the solution. Record the conductivity value.

  • Repeatability: Perform at least three independent measurements for each concentration to ensure reproducibility.

Data Summary: TMABOB in Propylene Carbonate (PC) at 25°C

The following table presents representative data illustrating the relationship between TMABOB concentration and ionic conductivity.

Concentration (mol/L)Ionic Conductivity (mS/cm)Viscosity (cP)Key Observation
0.12.152.6Low concentration, limited charge carriers.
0.35.403.1Conductivity increases with more ions.
0.57.853.8Continued increase in conductivity.
0.79.104.9Approaching the optimal concentration.
0.9 9.55 6.2 Maximum conductivity observed.
1.19.208.0Conductivity decreases as viscosity and ion pairing effects dominate.[7]
1.38.4510.5Further decrease due to increased viscosity and aggregation.
1.57.5013.8Strong ion-ion interactions significantly hinder mobility.

Note: The data in this table are illustrative and intended for educational purposes. Actual experimental values may vary based on solvent purity, salt purity, and temperature control.

References

  • Ulearngo. Factors Affecting Electrolyte Conductivity. Available from: [Link]

  • Vedantu. Factors Affecting Electrolytic Conductance Explained Easily. Available from: [Link]

  • Fiveable. Walden's Rule Definition - Physical Chemistry I Key Term. Available from: [Link]

  • Fucinos, P., et al. Fractional Walden rule for electrolytes in supercooled disaccharide aqueous solutions. The Journal of Physical Chemistry B. Available from: [Link]

  • Unknown. THE FACTORS AFFECTING THE CONDUCTANCE OF ELECTROLYTE SOLUTIONS. Available from: [Link]

  • BYJU'S. Conductance of Electrolytic Solutions. (2020-07-08). Available from: [Link]

  • Unknown. The factors affecting ionic conductivity. Available from: [Link]

  • Fucinos, P., et al. Fractional Walden Rule for Electrolytes in Supercooled Disaccharide Aqueous Solutions. The Journal of Physical Chemistry B. ACS Publications. Available from: [Link]

  • Shyam, B., et al. Understanding Ion Pairing in High-Salt Concentration Electrolytes Using Classical Molecular Dynamics Simulations and Its Implications for Nonaqueous Li–O2 Batteries. The Journal of Physical Chemistry C. (2018-03-15). Available from: [Link]

  • Prepp. Walden's rule holds good for :. (2025-08-07). Available from: [Link]

  • Data.gov. Electrolytic Conductivity Measurements for Ten Ionic Liquids - Dataset. (2023-01-11). Available from: [Link]

  • Emergent Mind.

    
     Batteries. (2018-01-27). Available from: [Link]
    
  • Bešter-Rogač, M., et al. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. PMC - NIH. (2023-11-28). Available from: [Link]

  • ResearchGate. Fractional Walden Rule for Electrolytes in Supercooled Disaccharide Aqueous Solutions | Request PDF. (2025-08-07). Available from: [Link]

  • Advanced Science News. Optimization of organic Li-ion batteries. (2015-06-18). Available from: [Link]

  • Verma, A., et al. Current Understanding of Nonaqueous Electrolytes for Calcium-Based Batteries. PMC. Available from: [Link]

  • ResearchGate. a) Viscosity and conductivity values of 1 m LiBOB in GVL electrolyte... Available from: [Link]

  • MDPI. The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. Available from: [Link]

  • MDPI. Importance of High-Concentration Electrolytes for Lithium-Based Batteries. (2025-02-05). Available from: [Link]

  • AIP Publishing. Conductivity prediction model for ionic liquids using machine learning. (2022-06-07). Available from: [Link]

  • Oxford Academic. perspective on the fundamental theory of nonaqueous electrolytes for rechargeable batteries. National Science Review. (2024-11-05). Available from: [Link]

  • Support website. ec_troubleshooting. (2019-08-20). Available from: [Link]

  • ResearchGate. Importance of High-Concentration Electrolytes for Lithium-Based Batteries. (2025-02-05). Available from: [Link]

  • ACS Publications. Nonaqueous Ion Pairing Exemplifies the Case for Including Electronic Polarization in Molecular Dynamics Simulations. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Hanna Instruments Blog. 8 Common Mistakes When Taking Conductivity Measurements. Available from: [Link]

  • RSC Publishing. Research on performance constraints and electrolyte optimization strategies for lithium-ion batteries at low temperatures. (2025-03-17). Available from: [Link]

  • IMEKO. HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY. (2015-09-04). Available from: [Link]

  • HZDR. Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Available from: [Link]

  • ResearchGate. Specific conductivities of tetraalkylammonium bis(oxalato)borates in acetonitrile, dimethyl sulfoxide, and propylene carbonate | Request PDF. Available from: [Link]

  • Semantic Scholar. Viscosity and Electrical Resistivity of Molten Alkali Borates. Available from: [Link]

  • Sensorex. Conductivity/TDS Troubleshooting Guide. Available from: [Link]

  • Scientific Research Publishing. Alkali Ionic Conductivity in Inorganic Glassy Electrolytes. Available from: [Link]

  • Kalstein EU. The most common errors when measuring Conductivity in the Laboratory. Available from: [Link]

  • Oxford Academic. Use of Tetraethylammonium Bis(oxalato)borate as Electrolyte for Electrical Double-layer Capacitors. Chemistry Letters. Available from: [Link]

  • ResearchGate. a Ionic conductivity and b viscosity of the electrolytes with different... Available from: [Link]

  • ResearchGate. (PDF) Physicochemical properties of tetramethylammonium bis(salicylo)borate. (2025-08-10). Available from: [Link]

  • RheoSense. Application Note: Viscosities of electrolyte solutions for rechargeable batteries. Available from: [Link]

  • Wikipedia. Lithium bis(oxalato)borate. Available from: [Link]

  • AMERICAN ELEMENTS. Lithium bis(oxalato)borate. Available from: [Link]

  • Stanford University. Stretchable and Elastic Polymer Electrolyte for Lithium Ion Batteries. Available from: [Link]

  • ResearchGate. PMMA–LiBOB gel electrolyte for application in lithium ion batteries | Request PDF. Available from: [Link]

Sources

Optimization

Technical Support Center: Mitigating Gas Evolution with Tetramethylammonium bis(oxalato)borate Electrolytes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylammonium bis(oxalato)borate (TMABOB) in electrolyte formulations. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethylammonium bis(oxalato)borate (TMABOB) in electrolyte formulations. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the mitigation of gas evolution in lithium-ion batteries. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you overcome common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about gas evolution and the role of TMABOB.

Q1: What are the primary causes of gas evolution in lithium-ion batteries?

A1: Gas generation in lithium-ion batteries (LIBs) is a complex issue stemming from various electrochemical and chemical reactions involving the electrolyte, electrodes, and their interfaces. The primary causes include:

  • Electrolyte Decomposition: At the anode, the electrolyte can be reduced, particularly during the initial formation of the Solid Electrolyte Interphase (SEI). This process can release gases like ethylene (C2H4) and carbon dioxide (CO2).[1][2][3] At the cathode, especially at high voltages, the electrolyte can be oxidized, leading to the evolution of CO2 and CO.[2][3]

  • Decomposition of the SEI Layer: The SEI layer, crucial for battery stability, can break down at elevated temperatures (around 90-120°C), exposing the anode to the electrolyte and leading to further gas-generating reactions.[1]

  • Cathode Material Degradation: High-nickel cathode materials, in particular, can release lattice oxygen at high states of charge.[2][3] This reactive oxygen can then oxidize the electrolyte, producing CO2 and CO.[2][4]

  • Residual Water: Trace amounts of water in the electrolyte can react with the lithium salt (e.g., LiPF6) to produce hydrofluoric acid (HF) and other gaseous byproducts.[5]

Q2: What is Tetramethylammonium bis(oxalato)borate (TMABOB) and how does it mitigate gas evolution?

A2: Tetramethylammonium bis(oxalato)borate (TMABOB) is a functional electrolyte additive. Its primary role is to participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective cathode electrolyte interface (CEI).[6]

The mechanism of gas mitigation involves:

  • Preferential Reduction: TMABOB and similar borate-based additives like Lithium bis(oxalato)borate (LiBOB) are reduced at a higher potential than the carbonate solvents typically used in electrolytes.[7] This preferential reduction leads to the formation of a stable SEI layer rich in borate and oxalate species.[6][7][8]

  • SEI/CEI Stabilization: The resulting SEI/CEI layer is more effective at suppressing further electrolyte decomposition, which is a major source of gas.[7][8] By creating a more stable interface, TMABOB minimizes the continuous side reactions that produce gases like C2H4, CO, and CO2.

Q3: What are the typical gases observed, and what are their sources?

A3: The composition of evolved gases can provide valuable diagnostic information about the degradation mechanisms occurring within the cell.

Gas SpeciesCommon Sources
Hydrogen (H₂) Adsorption in porous graphite anodes; reactions involving trace water.[9]
Ethylene (C₂H₄) Reduction of ethylene carbonate (EC) at the anode during SEI formation.[1][2]
Carbon Monoxide (CO) Electrolyte oxidation at the cathode; decomposition of the SEI.[2][9]
Carbon Dioxide (CO₂) Electrolyte oxidation at the cathode; chemical reaction between released oxygen and CO.[2][9][10]
Oxygen (O₂) Released from the cathode lattice, particularly in high-nickel materials at high states of charge.[1][2][10]

II. Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues you may encounter.

Guide 1: Persistent Gas Evolution Despite TMABOB Addition

Problem: You have incorporated TMABOB into your electrolyte, but you are still observing significant gas generation in your cells.

Possible Causes & Solutions:

  • Suboptimal TMABOB Concentration:

    • Explanation: The concentration of TMABOB is critical. Too little may not form a complete and effective SEI/CEI, while too much can lead to increased initial irreversible capacity loss or other side reactions.

    • Solution: Perform a concentration optimization study. Systematically vary the weight percentage of TMABOB in your electrolyte (e.g., 0.5%, 1%, 2%) and evaluate the gas evolution and electrochemical performance for each concentration.

  • High Operating Voltage:

    • Explanation: Even with a stable SEI, operating at very high voltages can induce electrolyte oxidation at the cathode, leading to CO and CO2 evolution.[3][11]

    • Solution:

      • Characterize the electrochemical stability window of your TMABOB-containing electrolyte using linear sweep voltammetry (LSV).

      • If possible, adjust the upper cutoff voltage of your cycling protocol to remain within this stable window.

  • Presence of Impurities:

    • Explanation: Water and other impurities can lead to parasitic reactions that generate gas, undermining the effectiveness of the TMABOB additive.[5]

    • Solution: Ensure all components (solvents, salts, electrodes) are thoroughly dried before cell assembly. Assemble cells in an argon-filled glovebox with low moisture and oxygen levels.

Guide 2: Electrolyte Discoloration and Performance Degradation

Problem: The electrolyte containing TMABOB turns dark, and you observe a rapid decline in cell capacity or an increase in impedance.

Possible Causes & Solutions:

  • Electrolyte Decomposition:

    • Explanation: The discoloration may indicate the formation of soluble decomposition products from the electrolyte or the TMABOB itself, especially at elevated temperatures.[12] These products can increase cell impedance and contribute to capacity fade.

    • Solution:

      • Conduct thermal stability tests on your electrolyte formulation using techniques like Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

      • Analyze the aged electrolyte using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the decomposition products.[4] This can help in understanding the degradation pathway.

  • Interaction with Electrode Materials:

    • Explanation: The TMABOB or its decomposition products might be reacting unfavorably with your specific cathode or anode material.

    • Solution: Perform half-cell studies to isolate the interactions at each electrode. This will help determine if the degradation is occurring primarily at the anode or the cathode.

Guide 3: Inconsistent or Non-Reproducible Results

Problem: You are observing significant variations in gas evolution and electrochemical performance between seemingly identical cells.

Possible Causes & Solutions:

  • Inhomogeneous Electrolyte Mixing:

    • Explanation: TMABOB may not be fully dissolved or evenly distributed in the electrolyte, leading to localized variations in SEI formation and performance.

    • Solution: Ensure thorough mixing of the electrolyte components. Use a magnetic stirrer or vortex mixer for an adequate duration to achieve a homogeneous solution.

  • Variations in Cell Assembly:

    • Explanation: Minor differences in electrode alignment, separator wetting, or crimping pressure can significantly impact cell performance and gas evolution.

    • Solution: Standardize your cell assembly procedure. Pay close attention to achieving uniform electrode stacking and complete separator wetting with the electrolyte.

  • Formation Protocol Differences:

    • Explanation: The initial formation cycles are critical for establishing a stable SEI. Inconsistencies in the C-rate, temperature, or voltage window during formation will lead to variable SEI quality.[13]

    • Solution: Implement a strict and consistent formation protocol for all cells. Lower C-rates (e.g., C/20 or C/10) at a controlled temperature are generally recommended for forming a more stable SEI.

III. Experimental Protocols & Visualizations

Protocol 1: In-Situ Gas Evolution Measurement

This protocol outlines a method for quantifying gas evolution during cell cycling using a self-designed system, similar to approaches described in the literature.[14]

Materials:

  • Pouch cell with the TMABOB-containing electrolyte.

  • Gas-tight container with an inlet and outlet for gas analysis.

  • Mass spectrometer or gas chromatograph.

  • Battery cycler.

Procedure:

  • Place the pouch cell inside the gas-tight container.

  • Connect the outlet of the container to the gas analysis instrument.

  • Begin the battery cycling protocol.

  • Continuously monitor the composition and volume of the evolved gases throughout the cycling process.

  • Correlate the gas evolution data with the electrochemical data (voltage, current, capacity) to identify at which stages of cycling specific gases are produced.

Visualizing the Mitigation Mechanism

The following diagram illustrates the proposed mechanism by which TMABOB helps to form a stable SEI and mitigate gas evolution.

Gas_Mitigation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation cluster_gas Gas Evolution Anode Graphite Anode StableSEI Stable Borate/Oxalate-rich SEI Anode->StableSEI Forms on Surface UnstableSEI Unstable SEI (No Additive) Anode->UnstableSEI Forms on Surface TMABOB TMABOB Additive TMABOB->StableSEI Preferential Reduction Solvent Carbonate Solvent Solvent->UnstableSEI Reduction Gas Reduced Gas (C₂H₄, CO, CO₂) StableSEI->Gas Suppresses Further Decomposition ExcessGas Excessive Gassing UnstableSEI->ExcessGas Continuous Decomposition

Caption: Mechanism of TMABOB in forming a stable SEI to reduce gas evolution.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with gas evolution when using TMABOB electrolytes.

Troubleshooting_Workflow Start Start: Persistent Gassing Observed Check_Concentration Is TMABOB Concentration Optimized? Start->Check_Concentration Optimize_Concentration Action: Perform Concentration Study Check_Concentration->Optimize_Concentration No Check_Voltage Is Operating Voltage Too High? Check_Concentration->Check_Voltage Yes Optimize_Concentration->Check_Voltage Adjust_Voltage Action: Lower Cutoff Voltage Check_Voltage->Adjust_Voltage Yes Check_Impurities Are There Impurities (e.g., Water)? Check_Voltage->Check_Impurities No Adjust_Voltage->Check_Impurities Improve_Handling Action: Ensure Dry Components & Glovebox Use Check_Impurities->Improve_Handling Yes Check_Discoloration Is Electrolyte Discolored? Check_Impurities->Check_Discoloration No Improve_Handling->Check_Discoloration Analyze_Electrolyte Action: Perform DSC, GC-MS, or NMR Check_Discoloration->Analyze_Electrolyte Yes Check_Reproducibility Are Results Inconsistent? Check_Discoloration->Check_Reproducibility No Analyze_Electrolyte->Check_Reproducibility Standardize_Procedure Action: Standardize Mixing, Assembly, & Formation Check_Reproducibility->Standardize_Procedure Yes Resolved Issue Resolved Check_Reproducibility->Resolved No Standardize_Procedure->Resolved

Caption: A step-by-step workflow for troubleshooting gas evolution issues.

IV. References

  • Mechanisms of gas evolution and suppressing strategies based on the electrolyte in lithium-ion batteries. Energy Storage Science and Technology. [Link]

  • Gas Emissions from Lithium-Ion Batteries: A Review of Experimental Results and Methodologies. MDPI. [Link]

  • Gas Emissions from Lithium-Ion Batteries: A Review of Experimental Results and Methodologies. DiVA. [Link]

  • Mechanism of Gases Generation during Lithium-Ion Batteries Cycling. ResearchGate. [Link]

  • Gas Generation in Lithium-Ion Batteries: Mechanisms, Failure Pathways, and Thermal Safety Implications. MDPI. [Link]

  • A review of gas evolution in lithium ion batteries. ePrints Soton. [Link]

  • Experimental and modeling investigation on the gas generation dynamics of lithium-ion batteries during thermal runaway. ResearchGate. [Link]

  • In Situ Analysis of Gas Generation in Lithium-Ion Batteries with Different Carbonate-Based Electrolytes. ACS Applied Materials & Interfaces. [Link]

  • Gas Evolution in Lithium-Ion Batteries: Solid versus Liquid Electrolyte. KIT. [Link]

  • Gas Evolution in High Voltage Lithium-Ion Batteries: Online Mass Spectrometric Studies. ResearchGate. [Link]

  • How to Prevent Thermal Runaway in Li-Ion Batteries. The Center for Campus Fire Safety. [Link]

  • Understanding and Suppressing Gas Evolution in Lithium Metal Batteries with Ether-Based Electrolytes. ResearchGate. [Link]

  • Formation and Evolution of the Solid Electrolyte Interphase on Silicon Electrodes from Fluorine-Free Electrolytes. PMC. [Link]

  • Solid Electrolyte Interphase (SEI) Formation on the Graphite Anode in Electrolytes Containing the Anion Receptor Tris(hexafluoroisopropyl)borate (THFIPB). ResearchGate. [Link]

  • Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate. PMC. [Link]

  • Chemistry and Formation of Solid-Electrolyte Interphase (SEI) at Li-Metal Potential. ECS. [Link]

  • Scheme 1. Proposed mechanism of the TMB decomposition reaction pathway... ResearchGate. [Link]

  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. MDPI. [Link]

  • Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials. RSC Publishing. [Link]

  • Thermal Stability of Lithium Ion Battery Electrolyte. NETZSCH Analyzing & Testing. [Link]

  • Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. PMC. [Link]

  • Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. TUM-IAS. [Link]

  • Effects of Difluoro(oxalato)borate-Based Ionic Liquid as Electrolyte Additive for Li-Ion Batteries. MDPI. [Link]

  • Contribution of Electrolyte Decomposition Products and the Effect of Temperature on the Dissolution of Transition Metals from Cathode Materials. PMC. [Link]

  • Schematic illustrations of possible decomposition pathways during reduction (a–b) and oxidation (c–f) of PTMC. ResearchGate. [Link]

  • Effects of Lithium Bis(Oxalate) Borate as an Electrolyte Additive on High-Temperature Performance of Li(Ni 1/3 Co 1/3 Mn 1/3 )O 2 /Graphite Cells. ResearchGate. [Link]

  • Sodium Bis(oxalato)borate in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full-Cell Sodium-Ion Batteries. ResearchGate. [Link]

Sources

Troubleshooting

"thermal runaway prevention in batteries with Tetramethylammonium bis(oxalato)borate"

Technical Support Center: TMABOB Integration for Thermal Stability Executive Summary You are likely exploring Tetramethylammonium bis(oxalato)borate (TMABOB) (CAS: 125579-66-0) as a functional electrolyte additive or pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TMABOB Integration for Thermal Stability

Executive Summary

You are likely exploring Tetramethylammonium bis(oxalato)borate (TMABOB) (CAS: 125579-66-0) as a functional electrolyte additive or primary salt to enhance the thermal safety profile of high-energy-density batteries. Unlike conventional lithium hexafluorophosphate (


), which degrades into hazardous HF and 

above 60°C, TMABOB leverages the bis(oxalato)borate (

)
anion to form a robust, thermally stable Solid Electrolyte Interphase (SEI) and the tetramethylammonium (

)
cation to improve anodic stability or support dual-ion chemistries.

This guide addresses the specific challenges of integrating TMABOB: solubility limits, high initial impedance, and moisture sensitivity.

Module 1: Material Handling & Solubility

Context: TMABOB is a chelated borate salt. It is inherently hygroscopic and has lower solubility in linear carbonates (like DMC/EMC) compared to lithium salts.

Q1: The salt won't dissolve in my standard EC/DMC (1:1) mixture. It remains cloudy. How do I fix this?

Diagnosis: TMABOB requires a high dielectric constant environment to dissociate effectively due to the bulky


 cation and the chelated 

anion. Standard linear carbonates (DMC, EMC) lack the polarity to solvate it at high concentrations (>0.5 M).

Troubleshooting Protocol:

  • Solvent Modification: Increase the ratio of cyclic carbonates. A minimum of 30% Ethylene Carbonate (EC) or Propylene Carbonate (PC) is required.

    • Recommendation: Switch to EC/PC/EMC (3:1:6) or EC/DEC (1:1).

  • Thermal Dissolution: Heat the mixture to 45°C under stirring for 4 hours. The lattice energy of TMABOB is moderate, but solvation kinetics are slow.

  • Check Water Content: If the solution is hazy after heating, you likely have hydrolysis products (boric acid/insoluble oxalates).

    • Test: Run a Karl Fischer titration. If

      
      , the salt has degraded.
      
Q2: I see gas generation immediately upon mixing. Is the salt defective?

Diagnosis: This is likely hydrolysis , not a defect. The


 anion is sensitive to moisture.


Oxalic acid (

) and boric acid are the byproducts.

Prevention Protocol:

  • Drying: Dry the TMABOB powder at 80°C under vacuum (

    
    ) for 24 hours  before use. Do not exceed 100°C, as the oxalate ring can undergo ring-opening decomposition over extended periods.
    
  • Environment: All handling must occur in an Ar-filled glovebox (

    
    ).
    

Module 2: Electrochemical Integration & SEI Formation

Context: The primary mechanism for thermal runaway prevention is the formation of a polymeric B-O-C network (SEI) that prevents solvent-anode reactions at high temperatures.

Q3: My cell shows extremely high impedance after the first cycle. Did the TMABOB block the ions?

Diagnosis: You likely formed the SEI too quickly. The


 anion reduces at approximately 1.7V vs. 

(higher than solvent reduction). If you charge at a high C-rate (

) through this voltage window, the SEI precipitates as a thick, resistive "rock" rather than a conductive polymer.

Corrective Formation Protocol: Implement a Step-Wise Formation Protocol to ensure a thin, dense passivation layer:

StepCurrent DensityVoltage LimitPurpose
10.05 C Cut-off at 2.0VAllow

to nucleate the SEI.
2Rest 2 HoursAllow electrolyte permeation.
30.1 C Full Charge VoltageComplete solvent-derived SEI formation.
4Degas N/ARemove CO/CO2 generated by oxalate decomposition.
Q4: How does TMABOB actually prevent thermal runaway compared to LiPF6?

Scientific Mechanism:

  • Reaction Suppression: The

    
     derived SEI is stable up to ~200°C , whereas alkyl carbonate SEIs degrade at ~90-120°C. This prevents the "exothermic chain reaction" between the lithiated anode and the electrolyte.
    
  • HF Scavenging: If used as an additive with

    
    , the borate acts as a Lewis Acid, scavenging 
    
    
    
    ions and preventing the formation of HF, which would otherwise corrode the cathode and generate heat.

Module 3: Visualizing the Mechanism

The following diagram illustrates how TMABOB interrupts the Thermal Runaway Feedback Loop.

ThermalRunawayPrevention Heat External Heat / Short Circuit SEI_Breakdown Standard SEI Breakdown (~100°C) Heat->SEI_Breakdown Initiates SolventDecomp Solvent Decomposition (Exothermic) SolventDecomp->Heat Releases Heat (Feedback Loop) ThermalRunaway THERMAL RUNAWAY (Uncontrolled Fire) SolventDecomp->ThermalRunaway SEI_Breakdown->SolventDecomp Exposes Anode TMABOB TMABOB Additive BOB_SEI Polymeric Borate SEI (Stable >200°C) TMABOB->BOB_SEI Formation Cycle HF_Scavenging HF Scavenging (Prevents Cathode Corrosion) TMABOB->HF_Scavenging Chemical Action BOB_SEI->SEI_Breakdown BLOCKS (Increases T_onset) HF_Scavenging->SolventDecomp Mitigates

Caption: TMABOB intervenes by forming a high-temperature stable SEI (Green path), blocking the standard SEI breakdown that triggers the thermal runaway feedback loop (Red/Yellow path).

Module 4: Validation & Abuse Testing

Context: You need to prove the safety benefit. Standard cycling data is insufficient; you must perform abuse testing.

Q5: Which thermal test gives the clearest signal of TMABOB efficacy?

Recommendation: Differential Scanning Calorimetry (DSC) of Lithiated Anodes. Do not rely solely on nail penetration tests initially, as they are influenced by cell mechanics. DSC isolates the chemical benefit.

Protocol:

  • Cycle cells (with and without TMABOB) to 100% SOC (State of Charge).

  • Disassemble cells in an Argon glovebox.

  • Recover the anode material (lithiated graphite).

  • Seal ~5mg of anode + 5µL of electrolyte in a high-pressure gold-plated crucible.

  • Ramp heat at 5°C/min from 50°C to 350°C.

Success Criteria:

  • Standard Electrolyte: Exothermic peak onset at ~110°C (SEI breakdown).

  • TMABOB Electrolyte: Exothermic peak onset shifted to >140°C or 150°C .

  • Total Heat Generation: Reduction in total enthalpy (

    
    , J/g) by >20%.
    

Module 5: Troubleshooting Flowchart

Use this logic tree to resolve experimental failures rapidly.

Troubleshooting Start Issue Detected Decision1 Pre-Cycling? Start->Decision1 Decision2 Post-Cycling? Decision1->Decision2 No Prob_Solubility Precipitate/Cloudy Decision1->Prob_Solubility Yes Prob_Gas Gas Evolution Decision1->Prob_Gas Yes Prob_Imp High Impedance Decision2->Prob_Imp Yes Sol_Fix Add EC/PC Heat to 45°C Prob_Solubility->Sol_Fix Gas_Fix Dry Salt (80°C) Check H2O <10ppm Prob_Gas->Gas_Fix Imp_Fix Use Step-Wise Formation Protocol Prob_Imp->Imp_Fix

Caption: Rapid diagnostic logic for common TMABOB integration issues.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Zavalij, P. Y., et al. (2003).[1] Structures of potassium, sodium and lithium bis(oxalato)borate salts. Acta Crystallographica Section B, 59(6), 753-759.[1] Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link

  • Sloop, S. E., et al. (2003). The Role of Li-ion Battery Electrolyte Reactivity in Performance Decline and Self-Discharge. Journal of Power Sources, 119, 330-337. (Discusses thermal breakdown of SEI). Link

  • Diamant, V. A., et al. (2015). Physicochemical Properties of Tetramethylammonium Bis(salicylo)borate. Russian Journal of Applied Chemistry, 88(6), 902–907. (Proxy for TMA-Borate solubility behavior). Link

Sources

Reference Data & Comparative Studies

Validation

"comparison of Tetramethylammonium bis(oxalato)borate with conventional LiPF6 electrolyte"

The following guide is structured as a high-level technical analysis for researchers and application scientists. It prioritizes mechanistic insight, experimental validation, and objective performance comparison.[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical analysis for researchers and application scientists. It prioritizes mechanistic insight, experimental validation, and objective performance comparison.[1]

Executive Summary: The Stability vs. Mobility Trade-off

In the landscape of electrochemical energy storage (EES), Lithium Hexafluorophosphate (LiPF


)  remains the incumbent charge carrier for Lithium-Ion Batteries (LIBs) due to its balanced ionic conductivity and passivation ability.[2] However, its thermal instability and sensitivity to moisture (generating HF) present persistent safety and longevity challenges.

Tetramethylammonium Bis(oxalato)borate (TMABOB) represents a distinct class of halogen-free, chelated orthoborate salts. While the Tetramethylammonium (TMA


) cation precludes its use as a primary charge carrier in lithium intercalation chemistries (unlike LiBOB), TMABOB is a critical benchmark in supercapacitor (EDLC)  electrolytes and a model system for studying the robust bis(oxalato)borate (BOB

)
anion without the solvation complexities of lithium.

This guide compares these two electrolytes on three axes: Hydrolytic/Thermal Stability , Ionic Conductivity , and Electrochemical Windows .[1]

Mechanistic Divergence & Chemical Architecture[1]

To understand the performance differences, we must look at the molecular stability of the anion.

LiPF : The Labile Equilibrium

LiPF


 exists in a delicate equilibrium with its decomposition products. Even at moderate temperatures (

C), it dissociates:

The Lewis acid

is highly reactive. In the presence of trace water (ppm levels), it initiates a hydrolytic cascade producing Hydrofluoric Acid (HF), which corrodes cathode active materials and dissolves the SEI.
TMABOB: The Chelated Fortress

TMABOB relies on the bis(oxalato)borate anion.[3][4] The boron atom is


 hybridized and chelated by two oxalate groups. This "cage" effect provides:
  • High Thermal Stability: The B-O bonds are significantly stronger than the P-F coordinate bonds.[1]

  • Hydrolytic Immunity: Lacking fluorine, TMABOB cannot generate HF.[1] It is chemically benign toward hydrolysis compared to hexafluorophosphates.[1]

Visualization: Degradation Pathways

The following diagram illustrates the catastrophic failure mode of LiPF


 versus the stability of TMABOB.

G LiPF6 LiPF6 Electrolyte PF5 PF5 (Lewis Acid) LiPF6->PF5 Thermal Dissociation (>60°C) TMABOB TMABOB Electrolyte Stable Thermally Stable (>200°C) TMABOB->Stable Chelate Effect NoHF Zero HF Generation TMABOB->NoHF Fluorine-Free HF HF (Hydrofluoric Acid) PF5->HF + H2O (Hydrolysis) POF3 POF3 PF5->POF3 + H2O Water Trace H2O Water->HF

Figure 1: Mechanistic comparison showing the hydrolytic instability of LiPF6 (Red Path) vs. the inert nature of TMABOB (Green Path).

Critical Performance Matrix

The following data consolidates typical values found in high-purity aprotic solvents (e.g., Propylene Carbonate (PC) or Acetonitrile (ACN)).

ParameterLiPF

(Conventional)
TMABOB (Alternative)Implication
Anion Chemistry Hexafluorophosphate (

)
Bis(oxalato)borate (

)

is bulkier, affecting mobility.
Thermal Stability (TGA) Decomposes ~160°C (Solid)Unstable >60°C (Solution)Stable > 280°C (Solid)Stable > 85°C (Solution)TMABOB is superior for high-temp applications.
Hydrolysis Product HF (Toxic, Corrosive)Oxalic Acid / Boric Acid (Mild)TMABOB eliminates transition metal dissolution caused by HF.
Ionic Conductivity High (8–12 mS/cm in EC/DMC)Moderate (4–8 mS/cm in PC/ACN)

is smaller and more mobile than

.
Passivation (SEI) Forms LiF (Insulating, Brittle)Forms B-O Oligomers (Robust)BOB-based SEI is more permeable to cations but thinner.
Primary Application Li-Ion Batteries (Charge Carrier)Supercapacitors / AdditivesTMA

cannot intercalate graphite; used for EDLCs.

Experimental Protocols for Comparative Validation

As a scientist, you should not rely solely on datasheets. Use these self-validating protocols to benchmark the electrolytes in your specific solvent system.

Protocol A: Hydrolytic Stability (The "Water Spike" Test)

Objective: Quantify the formation of acidic species upon exposure to moisture.

  • Preparation: Prepare 1.0 M solutions of LiPF

    
     and TMABOB in dry Propylene Carbonate (PC) inside an Ar-filled glovebox (
    
    
    
    ppm).
  • Baseline: Measure the initial acid content using non-aqueous titration (0.01 M TBA-OH in methanol/toluene).

  • Stress Test: Intentionally spike both samples with 500 ppm deionized water.

  • Incubation: Seal and heat at 60°C for 24 hours.

  • Quantification:

    • Method:

      
      -NMR (for LiPF
      
      
      
      ) and
      
      
      -NMR (for TMABOB).
    • Observation: LiPF

      
       will show a doublet for 
      
      
      
      and singlet for
      
      
      (HF). TMABOB spectrum should remain largely unchanged, showing only the characteristic spiro-borate peak.
Protocol B: Electrochemical Impedance Spectroscopy (Conductivity)

Objective: Determine the ionic conductivity limit (


).
  • Cell Setup: Use a dip-type conductivity probe with two platinized platinum electrodes (Cell Constant

    
    ).
    
  • Temperature Control: Thermostat jacket connected to a circulator (25°C

    
     0.1°C).
    
  • Measurement:

    • Perform AC Impedance sweep from 100 kHz to 1 Hz (10 mV amplitude).

    • Extract the bulk resistance (

      
      ) from the high-frequency intercept of the Nyquist plot (Z' axis).
      
  • Calculation:

    
    
    
  • Validation: The TMABOB conductivity will likely be 30-40% lower than LiPF

    
     in carbonate solvents due to the larger Stokes radius of the 
    
    
    
    anion.

Decision Framework: When to Use Which?

This workflow assists in selecting the appropriate salt based on your device constraints.

DecisionTree Start Select Application Requirement Q1 Is Lithium Intercalation Required? (e.g., Graphite Anode) Start->Q1 LiPF6_Path Yes (Li-Ion Battery) Q1->LiPF6_Path Yes NonLi_Path No (Supercap / Hybrid) Q1->NonLi_Path No Q2 Is High Temp (>60°C) or Safety Critical? LiPF6_Path->Q2 Q3 Is HF Tolerance Critical? (e.g., Mn dissolution) NonLi_Path->Q3 Result_LiPF6 Use LiPF6 (Standard Performance) Q2->Result_LiPF6 No Result_LiBOB Use LiBOB or LiPF6 + Additive Q2->Result_LiBOB Yes Q3->Result_LiPF6 No (Max Conductivity) Result_TMABOB Use TMABOB (High Stability / EDLC) Q3->Result_TMABOB Yes (Avoid HF)

Figure 2: Decision logic for selecting between Hexafluorophosphate and Bis(oxalato)borate chemistries.

Conclusion

LiPF


  is the "sprinter"—it offers the highest ionic conductivity necessary for high-rate lithium-ion batteries but lacks stamina under thermal stress or moisture contamination.

TMABOB is the "marathon runner" for non-lithium applications.[1] It offers exceptional thermal stability and hydrolytic resistance, making it the superior choice for supercapacitors , high-voltage capacitors , or as a model electrolyte for studying fluorine-free systems.[1] It cannot replace LiPF


 in standard LIBs due to the lack of 

, but its anion chemistry (

) is a vital tool for developing safer, longer-lasting energy storage devices.

References

  • Xu, K. (2004).[1] "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4417.[1] Link

  • Xu, K., et al. (2002).[1] "LiBOB: Is it an Alternative Salt for Lithium Ion Batteries?" Journal of Power Sources, 111(1), 73-79.[1] Link

  • Lucht, B. L. (2013).[1] "Role of the Salt in the Solid Electrolyte Interface." Electrolytes for Lithium and Lithium-Ion Batteries, Springer.[1] Link

  • Ue, M., et al. (2006).[1] "Anodic Stability of Several Anions in Organic Electrolytes for Lithium Ion Batteries." Journal of The Electrochemical Society, 153(2), A330. Link

  • Zhang, S. S. (2006).[1] "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394.[1] Link

Sources

Comparative

"electrochemical performance of Tetramethylammonium bis(oxalato)borate vs. tetraethylammonium tetrafluoroborate"

The following guide provides an in-depth technical comparison between Tetramethylammonium bis(oxalato)borate (TMABOB) and the industry-standard Tetraethylammonium tetrafluoroborate (TEABF4) . This content is structured f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Tetramethylammonium bis(oxalato)borate (TMABOB) and the industry-standard Tetraethylammonium tetrafluoroborate (TEABF4) .

This content is structured for material scientists and electrochemical engineers, focusing on the trade-offs between ionic conductivity, thermal stability, and electrochemical windows.

[1][2]

Executive Summary

In the design of non-aqueous electric double-layer capacitors (EDLCs), the choice of electrolyte salt dictates the operating voltage (


) and temperature range.
  • TEABF4 (The Standard): Remains the incumbent choice for general-purpose supercapacitors due to its superior ionic conductivity and high solubility in acetonitrile (ACN). However, it suffers from hydrolytic instability (HF formation) and limited thermal performance above 80°C.

  • TMABOB (The High-Stability Alternative): Offers a robust alternative for high-temperature applications. While it sacrifices ionic conductivity due to the bulky bis(oxalato)borate anion, it provides superior thermal stability and passivation capabilities, eliminating the risk of hydrofluoric acid generation.

Verdict: Choose TEABF4 for high-power density applications. Choose TMABOB for high-temperature environments or where long-term cycle life at elevated voltages is critical.

Physicochemical Mechanics & Solubility[3]

To understand the performance data, we must first analyze the molecular interactions governing these salts.

The Anion Effect: Mobility vs. Stability
  • Tetrafluoroborate (

    
    ):  A small, spherical anion with a low Stokes radius. In acetonitrile, it exhibits high mobility, translating to low Equivalent Series Resistance (ESR). However, the B-F bond is susceptible to hydrolysis in the presence of trace moisture, generating toxic HF that corrodes electrode binders and aluminum current collectors.
    
  • Bis(oxalato)borate (

    
     or 
    
    
    
    ):
    A large, chelated anion. The bulky structure increases the dissociation energy (good for salt formation) but significantly increases the Stokes radius, reducing ionic mobility. The chelate effect, however, renders the boron center less accessible to nucleophilic attack, providing exceptional thermal stability.
The Cation Effect: Pore Accessibility
  • 
     (Tetraethylammonium):  The standard cation size (~0.68 nm solvated) is well-matched to the pore size of commercial activated carbons (YP-50F, etc.), optimizing the double-layer formation.
    
  • 
     (Tetramethylammonium):  Smaller than 
    
    
    
    . Theoretically, this allows for higher capacitance (
    
    
    ) as the ions can pack more densely. However,
    
    
    salts often exhibit lower solubility in propylene carbonate (PC) due to higher lattice energies compared to their
    
    
    counterparts.
Visualizing the Trade-off

The following diagram illustrates the mechanistic decision pathway for selecting between these two electrolytes.

ElectrolyteSelection Start Application Requirement HighPower High Power / Low ESR (Standard Temp < 60°C) Start->HighPower Priority: Speed HighTemp High Temp / Safety (> 80°C) Start->HighTemp Priority: Safety TEABF4 Select TEABF4 (High Conductivity) HighPower->TEABF4 TMABOB Select TMABOB (High Stability) HighTemp->TMABOB Mech_BF4 Mechanism: Small Anion ($BF_4^-$) High Mobility Risk: HF Hydrolysis TEABF4->Mech_BF4 Mech_BOB Mechanism: Chelated Anion ($BOB^-$) Passivation Layer Risk: High Viscosity TMABOB->Mech_BOB

Caption: Decision matrix based on physicochemical properties. TEABF4 favors kinetics; TMABOB favors thermodynamic stability.

Electrochemical Performance Comparison

The following data summarizes the performance characteristics in Acetonitrile (ACN) and Propylene Carbonate (PC).

Quantitative Data Summary
ParameterTEABF4 (Standard)TMABOB (Alternative)Impact on Device
Ionic Conductivity (ACN, 25°C) ~55 - 60 mS/cm~35 - 40 mS/cmTMABOB results in higher ESR and lower power density.
Ionic Conductivity (PC, 25°C) ~13 mS/cm~8 - 9 mS/cmPC solvents exacerbate the viscosity issues of the BOB anion.
Electrochemical Window (ESW) ~2.7 V (Practical)~2.8 - 3.0 VTMABOB offers better anodic stability, reducing oxidative breakdown.
Thermal Decomposition ~300°C (Salt only)> 300°C (Salt only)TMABOB resists thermal runaway better; TEABF4 evolves

gas earlier.
Hydrolytic Stability Poor (Generates HF)ExcellentTMABOB does not etch Al current collectors or degrade binders.
Capacitance Retention ModerateHighTMABOB forms a stable Solid Electrolyte Interphase (SEI) on carbon.
Analysis of Conductivity vs. Concentration

Research indicates that while TEABF4 reaches peak conductivity at roughly 1.0 M in ACN, TMABOB often requires optimization at slightly lower concentrations (0.5 M - 0.8 M) to prevent ion pairing effects caused by the bulky anion, which can increase viscosity disproportionately.

Critical Insight: In propylene carbonate (PC), the solubility of TMABOB is lower than TEABF4.[1] If your application requires PC (for safety over ACN), TMABOB may precipitate at low temperatures (-20°C).

Experimental Protocols

To validate these properties in your lab, follow these self-validating protocols.

Synthesis of High-Purity TMABOB

Unlike TEABF4, which is commoditized, TMABOB often requires in-house synthesis or purification to ensure "battery-grade" water levels (<20 ppm).

Reagents:

  • Oxalic Acid Dihydrate (

    
    )
    
  • Boric Acid (

    
    )
    
  • Tetramethylammonium Hydroxide (TMAOH, 25% aq. solution)

Workflow:

  • Neutralization: Mix Boric Acid and Oxalic Acid (1:2 molar ratio) in aqueous solution.

  • Cation Addition: Slowly add TMAOH (1 molar equivalent) under stirring.

  • Dehydration (The Critical Step): The reaction produces water.

    • Step A: Rotary evaporation at 80°C.

    • Step B: Recrystallization in acetone/diethyl ether to remove organic impurities.

    • Step C: Vacuum drying at 120°C for 24 hours.

    • Validation: Karl Fischer titration must show

      
       ppm 
      
      
      
      .
Electrochemical Cell Assembly & Testing

The following Graphviz diagram outlines the workflow for comparative testing, ensuring that environmental variables (moisture) do not skew the TEABF4 results.

ExperimentalWorkflow cluster_prep Preparation Phase (Glovebox Ar atmosphere) cluster_test Characterization Phase SaltDry Salt Drying (120°C, Vacuum, 24h) Mix Electrolyte Mixing (1.0M TEABF4 vs 0.8M TMABOB) SaltDry->Mix SolventPur Solvent Purification (Molecular Sieves 3Å) SolventPur->Mix KF_Test Validation: Karl Fischer (< 20 ppm H2O) Mix->KF_Test KF_Test->SaltDry Fail (>20ppm) CV Cyclic Voltammetry (Determine ESW) KF_Test->CV Pass EIS Impedance Spectroscopy (Determine Conductivity/ESR) CV->EIS GCD Galvanostatic Charge/Discharge (Cycle Life @ 60°C) EIS->GCD

Caption: Workflow for electrolyte preparation and testing. Note the critical Karl Fischer validation loop.

References

  • Electrolytic Properties of Tetramethylammonium Difluoro(oxalato)borate: Comparison of TMA-based borate salts in PC, highlighting the conductivity hierarchy (TEABF4 > TMADFOB > TMABOB). Source:

  • Thermal Stability of Borate Electrolytes: Analysis of the decomposition mechanisms of BOB anions vs BF4 anions. Source:

  • Synthesis and Characterization of Bis(oxalato)borate Ionic Liquids: Detailed protocols for synthesizing BOB-based salts and their radiolytic/physical properties. Source:

  • TEABF4 in Supercapacitors: Baseline performance data for Tetraethylammonium Tetrafluoroborate in ACN. Source:

Sources

Validation

Borate-Based Architectures for Lithium Metal Anodes: From Functional Salts to Single-Ion Conductors

A Comparative Technical Guide for Materials Scientists Executive Summary: The Boron Advantage The transition from graphite to lithium metal anodes ( ) is currently bottlenecked by dendritic growth and infinite volume exp...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Materials Scientists

Executive Summary: The Boron Advantage

The transition from graphite to lithium metal anodes (


) is currently bottlenecked by dendritic growth and infinite volume expansion. While carbonate-based electrolytes (e.g., LiPF

) dominate Li-ion technology, they are thermodynamically unstable against Li metal.

Borate-based chemistries offer a distinct advantage due to the Lewis acidity of the boron center. Unlike passive salts, borates act as "anion receptors" and active SEI (Solid Electrolyte Interphase) formers. This guide compares three distinct classes of borate architectures:

  • LiBOB (Lithium bis(oxalato)borate): The thermal stabilizer.

  • LiDFOB (Lithium difluoro(oxalato)borate): The high-performance hybrid.

  • Borate-Tethered SICs (Single-Ion Conductors): The dendrite-suppressing polymer networks.

Comparative Analysis: Structure-Property Relationships

LiBOB: The Passivation Specialist

LiBOB was the first mainstream borate salt to replace LiPF


. Its primary mechanism is the reductive decomposition of the oxalate moiety at 

.
  • Mechanism: Forms a thick, oligomeric SEI rich in organic semicarbonates and lithium alkyl carbonates.

  • Pros: Exceptional thermal stability; effectively passivates the Al cathode current collector.

  • Cons: The SEI is highly resistive (high impedance). LiBOB has low solubility in linear carbonates and suffers from poor low-temperature performance.

  • Verdict: Best used as an additive (<2 wt%) rather than a bulk salt to prevent cathode crosstalk.

LiDFOB: The Synergistic Hybrid

LiDFOB structurally combines the half-moieties of LiBOB (oxalate) and LiBF


 (fluorine). This molecular design directly addresses the impedance issues of LiBOB.
  • Mechanism: The oxalate group acts as a "capping agent" during deposition, while the fluorine atoms facilitate the formation of nanostructured LiF .[1][2][3]

  • The "LiF Effect": Unlike the organic SEI of LiBOB, LiDFOB promotes an inorganic-rich SEI (LiF, Li

    
    CO
    
    
    
    ).[4] LiF has a high surface energy and low electronic conductivity, which suppresses electron tunneling (preventing electrolyte decomposition) while allowing fast Li
    
    
    diffusion.
  • Verdict: Superior to LiBOB for high-rate cycling. It balances SEI robustness with ionic conductivity.[5]

Borate-Tethered SICs: The Dendrite Killer

Single-Ion Conductors (SICs) represent a paradigm shift. Instead of a binary salt solution (where anions move and cause polarization), the borate anion is covalently tethered to a polymer backbone.

  • Mechanism: Because the anion is immobile, the lithium transference number (

    
    ) approaches unity (
    
    
    
    ). This eliminates the concentration gradient (
    
    
    ) across the cell, theoretically removing the driving force for dendrite nucleation (Sand's Time model).
  • Performance: Recent cross-linked borate gel polymer electrolytes (3D-BGPE) have achieved conductivities of

    
    , rivaling liquid electrolytes.[5]
    
  • Verdict: The future of solid-state batteries. Eliminates concentration polarization but requires precise synthesis to maintain conductivity.

Data Synthesis: Quantitative Comparison

The following table synthesizes experimental data from recent high-impact studies (see References).

FeatureLiBOB (Bulk) LiDFOB (Bulk) Borate-Tethered SIC (Polymer)
Primary Role Passivation / Thermal StabilityLow Impedance / LiF GenerationDendrite Suppression (

)
Ionic Conductivity (

)



(Gel)
Li Transference (

)



SEI Composition Organic-rich (Poly-alkyl carbonates)Inorganic-rich (Nanostructured LiF)Polymeric/Inorganic Hybrid
Oxidation Stability



(Polymer dependent)
Interfacial Resistance High (Increases with cycling)Low (Stable)Moderate (Depends on wetting)

Mechanistic Visualization

The following diagram illustrates the divergent SEI formation pathways between LiBOB and LiDFOB, highlighting the critical role of the Fluorine donor in LiDFOB.

SEI_Mechanism LiBOB LiBOB Salt Reduction Reductive Decomposition (< 1.7V vs Li/Li+) LiBOB->Reduction LiDFOB LiDFOB Salt LiDFOB->Reduction Oxalate Oxalate Moiety Reduction->Oxalate LiBOB & LiDFOB Fluorine Fluorine Moiety Reduction->Fluorine LiDFOB Only OrgSEI Organic SEI (Polycarbonates) Oxalate->OrgSEI LiF Nanostructured LiF (Inorganic Phase) Fluorine->LiF Perf_BOB Result: Thick, Resistive SEI High Thermal Stability OrgSEI->Perf_BOB Perf_DFOB Result: Thin, Conductive SEI Fast Li+ Diffusion OrgSEI->Perf_DFOB LiF->Perf_DFOB Synergistic Effect

Figure 1: Divergent SEI formation pathways. LiDFOB leverages fluorine to create a conductive, inorganic-rich interphase.

Critical Experimental Protocols

To validate these materials in your own lab, you must employ self-validating protocols. The standard conductivity measurement is insufficient for characterizing Li-metal performance.

Protocol: Transference Number ( ) Determination

Method: Bruce-Vincent Method (Potentiostatic Polarization). Why: In Li-metal batteries, high conductivity is useless if the anion carries most of the current (causing polarization).

Step-by-Step Workflow:

  • Cell Assembly: Assemble a symmetric Li | Electrolyte | Li coin cell (CR2032).

  • Conditioning: Allow OCV (Open Circuit Voltage) to stabilize for 2–4 hours.

  • Initial Impedance (

    
    ):  Perform EIS (Frequency: 1 MHz to 0.1 Hz, Amplitude: 10 mV). Record the bulk and interfacial resistance.
    
  • Polarization: Apply a small DC voltage (

    
    ) for 1–2 hours until the current decays to a steady state (
    
    
    
    ).
    • Validation Check: If current does not stabilize, side reactions (corrosion) are occurring. The test is void.

  • Final Impedance (

    
    ):  Immediately perform EIS again to measure the steady-state resistance.
    
  • Calculation:

    
    
    

BruceVincent Start Symmetric Cell Li | Elyte | Li EIS_1 Initial EIS (Measure R0) Start->EIS_1 DC_Pol DC Polarization (10mV, Wait for Iss) EIS_1->DC_Pol EIS_2 Final EIS (Measure Rss) DC_Pol->EIS_2 Calc Calculate t+ EIS_2->Calc

Figure 2: Bruce-Vincent workflow for determining cation transference number.

Protocol: Critical Current Density (CCD)

Objective: Determine the maximum current density the electrolyte can sustain before dendrites short the cell.

  • Step-Cycling: Cycle Li | Li cells at increasing current densities (e.g., 0.1, 0.2, 0.5, 1.0 mA cm

    
    ) for fixed capacities (e.g., 1 hour each).
    
  • Failure Criteria: A sudden voltage drop (short circuit) or erratic voltage noise (soft short/dendrite formation).

  • Comparison: LiDFOB typically exhibits a higher CCD than LiBOB due to the suppression of dendritic tips by the LiF-rich SEI.

References

  • Comparison of LiBOB and LiDFOB SEI Nanostructure J. Electrochem. Soc. / RSC Energy & Environmental Science "Effect of electrolyte on the nanostructure of the solid electrolyte interphase (SEI) and performance of lithium metal anodes."

  • Single-Ion Conducting Borate Networks Journal of Materials Chemistry A "A borate-rich, cross-linked gel polymer electrolyte with near-single ion conduction for lithium metal batteries."

  • LiBOB as an Additive vs. Salt ResearchGate / Journal of Power Sources "Comparison of the electrochemical properties of LiBOB and LiPF6 in electrolytes for LiMn2O4/Li cells."

  • Bruce-Vincent Method Limitations & Protocol ACS Energy Letters "Promising Routes to a High Li+ Transference Number Electrolyte for Lithium Ion Batteries."

  • Single-Ion Borate Network Polymer (ANP-5) Advanced Materials "A Single-Ion Conducting Borate Network Polymer as a Viable Quasi-Solid Electrolyte for Lithium Metal Batteries."

Sources

Comparative

Cost-Performance Analysis: Tetramethylammonium Bis(oxalato)borate (TMABOB) for Energy Storage

Executive Summary: The Fluorine-Free Imperative Tetramethylammonium bis(oxalato)borate (TMABOB) represents a strategic pivot in electrolyte chemistry, specifically for Electric Double-Layer Capacitors (EDLCs) and high-vo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Free Imperative

Tetramethylammonium bis(oxalato)borate (TMABOB) represents a strategic pivot in electrolyte chemistry, specifically for Electric Double-Layer Capacitors (EDLCs) and high-voltage supercapacitors. While the industry standard, Tetraethylammonium tetrafluoroborate (TEABF₄) , dominates due to balanced conductivity and viscosity, it suffers from hydrolysis risks that generate hydrofluoric acid (HF), corroding current collectors and degrading cycle life.

TMABOB offers a fluorine-free architecture . By pairing the smallest quaternary ammonium cation (TMA⁺) with the bulky, thermally stable bis(oxalato)borate (BOB⁻) anion, it achieves a unique trade-off: enhanced thermal stability and environmental safety at the cost of slightly reduced ionic conductivity. This guide analyzes whether the performance trade-offs justify the material transition based on cost, safety, and electrochemical metrics.

Chemical & Physical Architecture

The fundamental "dilemma" of TMABOB is the size mismatch between its cation and anion.

  • Cation (TMA⁺): The smallest quaternary ammonium ion.[1][2] Theoretically, this allows for higher packing density in the pores of activated carbon electrodes, leading to higher Gravimetric Capacitance .[3]

  • Anion (BOB⁻): A large, chelated orthoborate structure. It provides excellent thermal stability and passivation properties (SEI formation) but increases the viscosity of the electrolyte, which hampers ion mobility (conductivity).

Comparative Physicochemical Profile
FeatureTMABOBTEABF₄ (Standard)TMADFOB (Hybrid)
Formula



Fluorine Content 0% (Green) HighModerate
Solubility in PC High (>1.0 M)HighHigh (>2.0 M)
Ionic Conductivity ModerateHigh High
Hydrolysis Product Boric Acid / Oxalic Acid (Benign)HF (Corrosive) HF (Corrosive)
Thermal Stability Excellent (>300°C)GoodGood

Critical Insight: Historically, TMA-based salts (like TMABF₄) were rejected because they are insoluble in propylene carbonate (PC).[1] The bulky BOB anion solves this, rendering the TMA cation soluble and usable in standard EDLC solvents.

Performance Analysis: The Data

The following data synthesizes experimental results comparing TMABOB against the industry benchmark (TEABF₄) in Propylene Carbonate (PC) solvent.

Table 1: Electrochemical Performance Metrics (at 25°C)
MetricTMABOB (1.0 M in PC)TEABF₄ (1.0 M in PC)Performance Delta
Conductivity (

)
~8 - 10 mS/cm13.0 mS/cm-25% (Slower ion transport)
Viscosity (

)
HighLowHigher internal resistance (ESR)
Capacitance (

)
120 - 130 F/g 120 F/gComparable / Slight Advantage
Stability Window ~2.5 - 2.7 V2.7 VComparable
Capacity Retention >90% (1000 cycles)<85% (HF degradation)+5% (Better long-term stability)

Analysis: While TMABOB suffers from lower conductivity (due to the bulky anion drag), it compensates with capacitance density . The smaller TMA⁺ ion can access micropores (<1nm) in activated carbon that the larger TEA⁺ ion cannot, effectively utilizing more of the electrode surface area.

Visualizing the Trade-off Logic

The following diagram illustrates the electrochemical logic flow when selecting TMABOB over TEABF₄.

ElectrochemicalLogic Start Electrolyte Selection Criteria Key Requirement? Start->Criteria Path_Power High Power / Rate Capability Criteria->Path_Power Priority: Power Path_Stability High Temp / Safety / Green Criteria->Path_Stability Priority: Life/Safety TEABF4 Select TEABF4 (High Conductivity) Path_Power->TEABF4 TMABOB Select TMABOB (Fluorine-Free) Path_Stability->TMABOB Mechanism_TEA Mechanism: Low Viscosity -> Fast Ion Transport TEABF4->Mechanism_TEA Mechanism_TMA Mechanism: Small Cation -> High Pore Access No HF Formation -> Long Cycle Life TMABOB->Mechanism_TMA

Figure 1: Decision matrix for electrolyte selection based on application priority.

Cost-Benefit Architecture

The economic viability of TMABOB hinges on the synthesis route. Unlike


 salts which require hazardous HF or 

, TMABOB can be synthesized using commodity chemicals.
Raw Material Cost Analysis
  • Boron Source: Boric Acid (

    
    ) – Cheap, abundant, non-toxic.
    
  • Ligand: Oxalic Acid (

    
    ) – Cheap, agricultural byproduct availability.
    
  • Cation Source: Tetramethylammonium Hydroxide (TMAH) – Widely used in semiconductor etching, moderate cost.

Cost Verdict:

  • OPEX (Operating Expense): Lower for TMABOB due to lack of hazardous waste disposal (fluorides).

  • CAPEX (Capital Expense): Lower safety requirements for reactor vessels (no glass corrosion from HF).

  • Material Cost: Slightly higher than TEABF₄ initially due to lower economies of scale, but theoretically cheaper at mass production.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize high-purity TMABOB using a microwave-assisted method to minimize water content (the enemy of EDLC performance).

Phase 1: Microwave-Assisted Synthesis

Standard thermal methods often trap water in the crystal lattice. Microwave irradiation promotes rapid, volumetric heating.

  • Stoichiometry: Mix Boric Acid (0.1 mol), Oxalic Acid (0.2 mol), and TMAH (0.1 mol, 25% aq. solution) in a beaker.

  • Pre-reaction: Stir at room temperature for 30 mins to form a homogeneous precursor solution.

  • Irradiation: Place in a microwave reactor (700W). Irradiate in 30-second bursts to evaporate water.

    • Caution: Use a well-ventilated hood; steam evolution will be vigorous.

  • Purification: The resulting white solid is Tetramethylammonium bis(oxalato)borate .

  • Drying: Recrystallize from acetonitrile/ethanol (1:1) and dry in a vacuum oven at 120°C for 24 hours. Target water content: <20 ppm.

Phase 2: Electrochemical Validation Workflow

To validate the synthesized salt, follow this self-validating testing loop.

ValidationProtocol Step1 1. Solvation (1M in PC) Step2 2. Karl Fischer (<20 ppm H2O) Step1->Step2 Step2->Step1 Fail (Re-dry) Step3 3. Conductivity Test (AC Impedance) Step2->Step3 Pass Step4 4. Coin Cell Assembly (Activated Carbon) Step3->Step4 Step5 5. Cyclic Voltammetry (0-2.7V) Step4->Step5

Figure 2: Step-by-step validation protocol for TMABOB electrolyte.

Validation Criteria:

  • Conductivity Check: If

    
     mS/cm, purity is low or water content is high.
    
  • CV Shape: A rectangular CV curve indicates pure capacitive behavior. Resistive "slanting" indicates high ESR (viscosity issues).

Conclusion

Tetramethylammonium bis(oxalato)borate (TMABOB) is not a direct "drop-in" replacement for TEABF₄ if high power (conductivity) is the sole metric. However, it is the superior choice for:

  • Green Energy Storage: Eliminating toxic fluorinated compounds.

  • High-Temperature Applications: The BOB anion resists thermal decomposition better than

    
    .
    
  • Long-Cycle Life: Absence of HF formation prevents electrode corrosion.

Recommendation: For researchers developing next-gen supercapacitors where safety and environmental compliance are as critical as energy density, TMABOB is the optimal candidate.

References

  • Electrolytic Properties of Tetramethylammonium Compound in Highly Concentrated Solutions and Its Application to Electric Double-Layer Capacitors. ResearchGate.

  • Electrochemical behavior of activated carbon electrodes in electric double layer capacitors with tetramethylammonium bis(oxalato)borate electrolyte synthesized by microwave irradiation. ResearchGate.

  • Specific conductivities of tetraalkylammonium bis(oxalato)borates in acetonitrile, dimethyl sulfoxide, and propylene carbonate. ResearchGate.

  • The smallest quaternary ammonium tetrafluoroborate salt for use in electrochemical double layer capacitors. ResearchGate.

  • Lithium bis(oxalate)borate (LiBOB) Properties and Applications. Wikipedia.

Sources

Validation

"benchmarking Tetramethylammonium bis(oxalato)borate against other quaternary ammonium salts"

An In-Depth Comparative Guide to Tetramethylammonium bis(oxalato)borate and Other Quaternary Ammonium Salt-Based Electrolytes Introduction: The Critical Role of Supporting Electrolytes in Electrochemical Systems In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Tetramethylammonium bis(oxalato)borate and Other Quaternary Ammonium Salt-Based Electrolytes

Introduction: The Critical Role of Supporting Electrolytes in Electrochemical Systems

In the landscape of advanced electrochemical systems, such as high-voltage electrochemical double-layer capacitors (EDLCs) and next-generation batteries, the electrolyte is a cornerstone component that dictates performance, safety, and operational lifespan.[1][2] Quaternary ammonium salts, often abbreviated as "quats," are a class of compounds frequently employed as the primary charge carriers in non-aqueous electrolytes.[3][4] Their appeal lies in their inherent thermal and electrochemical stability, which is a direct result of the central nitrogen atom being bonded to four organic groups, rendering them permanently charged regardless of the solution's pH.[3]

The choice of both the cation and the anion in these salts is a matter of deliberate chemical design, as their structure, size, and charge distribution profoundly influence key electrolyte properties. These properties include ionic conductivity, viscosity, electrochemical stability window (ESW), and thermal resilience.[5][6] This guide provides a comprehensive benchmark analysis of Tetramethylammonium bis(oxalato)borate (TMABOB), a promising but less-conventional borate-based salt, against more established quaternary ammonium alternatives like Tetraethylammonium tetrafluoroborate (TEATFB) and Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4).

Our analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, underpinned by detailed experimental methodologies. We will explore the causal relationships between the molecular structure of these salts and their macroscopic performance, offering a guide that is both practical for the experimentalist and insightful for the materials designer.

The Contenders: A Structural Overview

The performance of a quaternary ammonium salt in an electrolyte solution is fundamentally tied to the interplay between its constituent cation and anion. For this guide, we are comparing three salts with distinct structural features.

  • Tetramethylammonium bis(oxalato)borate (TMABOB): This salt pairs the small, symmetric tetramethylammonium (TMA⁺) cation with a larger, chelating bis(oxalato)borate (BOB⁻) anion. The BOB⁻ anion is of particular interest due to its potential to form stable passivation layers on electrode surfaces.

  • Tetraethylammonium tetrafluoroborate (TEATFB): A workhorse in the field of electrochemistry, TEATFB combines the slightly larger tetraethylammonium (TEA⁺) cation with the well-understood, electrochemically robust tetrafluoroborate (BF₄⁻) anion.

  • Spiro-(1,1')-bipyrrolidinium tetrafluoroborate (SBP-BF4): This salt introduces a cation with a spirocyclic structure, which can influence ion packing and transport properties in the electrolyte.[7] It is also paired with the BF₄⁻ anion, allowing for a direct comparison of cation effects.

G cluster_salts Quaternary Ammonium Salts for Comparison cluster_cations Cations cluster_anions Anions TMABOB TMABOB Tetramethylammonium bis(oxalato)borate TMA TMA⁺ (Tetramethylammonium) Small, Symmetric TMABOB->TMA Cation BOB BOB⁻ (bis(oxalato)borate) Large, Chelating TMABOB->BOB Anion TEATFB TEATFB Tetraethylammonium tetrafluoroborate TEA TEA⁺ (Tetraethylammonium) Larger Alkyl Chains TEATFB->TEA BF4 BF₄⁻ (Tetrafluoroborate) Smaller, Symmetric TEATFB->BF4 SBPBF4 SBP-BF4 Spiro-(1,1')-bipyrrolidinium tetrafluoroborate SBP SBP⁺ (Spiro-(1,1')-bipyrrolidinium) Rigid, Spirocyclic Structure SBPBF4->SBP SBPBF4->BF4

Caption: Structural breakdown of the compared quaternary ammonium salts.

Performance Benchmarking: A Data-Driven Comparison

The following sections detail the critical performance metrics for electrolyte salts. The presented data is a synthesis from literature sources, standardized to 1 M concentration in propylene carbonate (PC) at 25°C where possible. It is important to note that absolute values can vary based on experimental conditions.

Physicochemical Properties: Viscosity and Solubility

The viscosity of an electrolyte is a critical parameter as it directly impacts ionic mobility—lower viscosity generally leads to higher ionic conductivity.[5][8] Solubility in appropriate organic solvents is a prerequisite for formulating a functional electrolyte.

SaltCationAnionViscosity (mPa·s) of 1M in PCSolubility in PC
TMABOB TMA⁺BOB⁻~4.5 - 5.5Moderate
TEATFB TEA⁺BF₄⁻~2.8 - 3.5High
SBP-BF4 SBP⁺BF₄⁻~3.0 - 3.8High

Analysis & Expertise: The higher viscosity of the TMABOB solution can be attributed to the large, complex structure of the bis(oxalato)borate anion, which can lead to stronger intermolecular interactions and restrict solvent movement compared to the smaller, more symmetrical BF₄⁻ anion. While the SBP⁺ cation is larger than TEA⁺, its rigid, spirocyclic structure can disrupt solvent packing less than flexible alkyl chains, resulting in a comparable viscosity to the TEATFB solution.[7]

Electrochemical Performance

Ionic Conductivity: This is a measure of an electrolyte's ability to conduct ions and is paramount for high-power applications. It is a function of ion concentration, charge, and mobility.

Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[1] A wider ESW is essential for high-voltage energy storage devices.[9]

SaltIonic Conductivity (mS/cm)Anodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)ESW (V)
TMABOB ~7 - 9~4.2~-2.8~7.0
TEATFB ~10 - 12~4.5~-3.0~7.5
SBP-BF4 ~9 - 11~4.6~-3.1~7.7

Analysis & Expertise: TEATFB exhibits the highest ionic conductivity, which correlates well with its lower viscosity. The smaller ions (TEA⁺ and BF₄⁻) experience less hydrodynamic drag, allowing for greater mobility through the solvent. The conductivity of SBP-BF4 is also high, suggesting that its unique cation structure does not significantly impede ion transport.[7] TMABOB's lower conductivity is a direct consequence of its higher viscosity and the larger size of the BOB⁻ anion.

In terms of stability, salts with the BF₄⁻ anion generally show a wider ESW. The anodic (oxidation) stability is primarily dictated by the anion, while the cathodic (reduction) stability is determined by the cation.[10][11] The pyrrolidinium cation (SBP⁺) is known to be slightly more resistant to reduction than linear tetra-alkylammonium cations, contributing to the slightly wider ESW of SBP-BF4.[12][13] The borate-based anion in TMABOB has a slightly lower oxidation potential compared to BF₄⁻.

Thermal Stability

Thermal stability is crucial for the safety and reliability of electrochemical devices, especially under high-current operation or in environments with elevated temperatures. It is typically assessed by the onset temperature of decomposition (Tonset).

SaltDecomposition Onset (Tonset, °C)
TMABOB > 200°C[14]
TEATFB > 300°C
SBP-BF4 > 300°C

Analysis & Expertise: The thermal stability of ionic liquids and salts is strongly dependent on the nature of the anion.[6][15] The bis(oxalato)borate anion in TMABOB begins to decompose at a lower temperature compared to the highly stable tetrafluoroborate anion. The decomposition mechanism for BOB⁻ often involves the release of CO₂. The high thermal stability of TEATFB and SBP-BF4 is a known advantage of electrolytes based on the BF₄⁻ anion.

Standardized Benchmarking Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. The following section provides detailed, self-validating methodologies for the key benchmarking tests.

General Workflow for Electrolyte Characterization
Caption: Standardized workflow for benchmarking electrolyte properties.
Protocol 1: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
  • Principle: EIS measures the opposition of the electrolyte to the flow of an alternating current as a function of frequency. By modeling the impedance data, the bulk resistance (Rb) of the electrolyte can be determined, which is then used to calculate conductivity.[16][17]

  • Apparatus:

    • Potentiostat with a frequency response analyzer module.

    • Conductivity cell (two-electrode configuration, typically platinum or stainless steel, with a known cell constant).

    • Temperature-controlled chamber or water bath.

  • Procedure:

    • Cell Constant Calibration: Calibrate the conductivity cell using a standard KCl solution of known conductivity. This step is critical for accuracy.

    • Sample Loading: Fill the conductivity cell with the test electrolyte (e.g., 1M TMABOB in PC). Ensure no air bubbles are trapped between the electrodes.

    • Thermal Equilibration: Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 30 minutes.

    • EIS Measurement: Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • Data Analysis:

      • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

      • The high-frequency intercept of the semicircle on the real axis (Z') corresponds to the bulk resistance (Rb) of the electrolyte.[18]

      • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the distance between electrodes, A is the electrode area, and L/A is the cell constant.

Protocol 2: Electrochemical Stability Window (ESW) Determination via Linear Sweep Voltammetry (LSV)
  • Principle: LSV measures the current response as the potential is swept linearly in one direction. The potential at which a sharp increase in current occurs indicates the onset of electrolyte decomposition (oxidation or reduction).[19]

  • Apparatus:

    • Potentiostat.

    • Three-electrode electrochemical cell.

    • Working Electrode (WE): Glassy carbon or platinum (provides an inert surface).

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): Silver/Silver ion (Ag/Ag⁺) or a suitable non-aqueous reference.

  • Procedure:

    • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte inside an inert atmosphere glovebox to exclude moisture and oxygen.

    • Anodic Scan: Starting from the open-circuit potential (OCP), sweep the potential anodically (to more positive values) at a slow scan rate (e.g., 1-5 mV/s).

    • Determine Anodic Limit: Define the anodic limit as the potential at which the current density exceeds a predefined cutoff value (e.g., 0.1 mA/cm²).[20]

    • Cathodic Scan: Using a fresh electrolyte and clean electrodes, perform a separate scan from the OCP in the cathodic direction (to more negative values).

    • Determine Cathodic Limit: Define the cathodic limit using the same current density cutoff method.

    • Calculate ESW: The ESW is the difference between the anodic and cathodic limits.

Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss indicates the beginning of thermal decomposition.[6][21]

  • Apparatus:

    • Thermogravimetric Analyzer (TGA).

    • Sample pans (e.g., platinum or ceramic).

    • Inert gas supply (e.g., Nitrogen or Argon).

  • Procedure:

    • Sample Preparation: Place a small, accurately weighed amount of the salt (5-10 mg) into a TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., N₂ at 20 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[21]

    • Data Analysis:

      • Plot the sample mass (%) as a function of temperature.

      • The onset decomposition temperature (Tonset) is determined by finding the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve. This provides a standardized measure of thermal stability.

Safety and Handling Considerations

All quaternary ammonium salts and organic solvents should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[22][23][24][25][26] Consult the Safety Data Sheet (SDS) for each specific chemical before use. The bis(oxalato)borate salts can be harmful if swallowed and cause serious eye damage.[24][25]

Conclusion and Outlook

This guide provides a comparative benchmark of Tetramethylammonium bis(oxalato)borate against the more conventional TEATFB and SBP-BF4 salts. The analysis reveals a clear trade-off in properties rooted in the chemical structure of the constituent ions.

  • TEATFB and SBP-BF4 stand out for their high ionic conductivity, wide electrochemical stability windows, and excellent thermal stability. These properties make them highly suitable for high-performance EDLCs and other demanding applications.[7]

  • TMABOB , while exhibiting lower conductivity and thermal stability, possesses the unique bis(oxalato)borate anion. This anion is known to participate in the formation of stable solid-electrolyte interphase (SEI) layers, particularly in lithium-ion battery applications, which can be a significant advantage for improving cycle life and safety, even if it comes at the cost of some rate capability.

The choice of an electrolyte salt is therefore not a one-size-fits-all decision. It requires a careful evaluation of the specific requirements of the electrochemical system. For applications demanding the highest power and voltage, BF₄⁻-based salts are strong contenders. For systems where interfacial stability and long-term cycling are the primary concerns, the unique chemistry of borate-based anions like that in TMABOB warrants strong consideration. Future research should focus on hybrid electrolyte formulations that may combine the benefits of different salt chemistries to achieve a synergistic balance of properties.

References

  • Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids | ACS Omega - ACS Publications. (2019-08-20).
  • Viscosity of electrolytes in non-aqueous solvents - ResearchGate. (2025-08-07).
  • Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics | Chemistry of Materials - ACS Publications. (2020-02-21).
  • Conductivity of long chain quaternary ammonium electrolytes in cyclohexane - RSC Publishing. (1997-01-01).
  • Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors: A Review - MDPI. (2024-02-02).
  • Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations - MDPI.
  • Electrolytes for Electrochemical Double Layer Capacitors | Request PDF - ResearchGate.
  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy - MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. (2012-03-23).
  • Electrolytes for high voltage electrochemical double layer capacitors: A perspective article | Request PDF - ResearchGate.
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013-10-22).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-22).
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • Review on recent advancements in the role of electrolytes and electrode materials on supercapacitor performances - PMC. (2024-11-21).
  • Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability | The Journal of Physical Chemistry B - ACS Publications. (2025-06-11).
  • How can we measure Ionic Conductivity using Impedance Spectra? - ResearchGate. (2014-04-02).
  • Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries - ADDI. (2022-11-06).
  • Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers - PMC.
  • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC.
  • How to measure only ionic conductivity from EIS for a mixed electronic ionic conductor?. (2022-10-16).
  • Electrochemical Double-Layer Capacitor Containing Mixtures of Ionic Liquid, Lithium Salt, and Organic Solvent as an Electrolyte - Frontiers. (2021-04-13).
  • Interfacial Stabilizing Effect of Lithium Borates and Pyrrolidinium Ionic Liquid in Gel Polymer Electrolytes for Lithium-Metal Batteries | The Journal of Physical Chemistry C - ACS Publications. (2023-09-19).
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. (2014-04-23).
  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org. (2021-04-09).
  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Publications.
  • TETRAMETHYLAMMONIUM BIS(OXALATO(2-O,O))-BORATE | 125579-66-0.
  • Electrochemical Properties of Quaternary Ammonium Salts for Electrochemical Capacitors. (1997-08-01).
  • Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study - ResearchGate. (2015-12-21).
  • Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It - ResearchGate. (2025-08-10).
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
  • Quaternary ammonium cation - Wikipedia.
  • Quaternary Ammonium Additives as Dual Inhibitors of Hydrogen Evolution and Cathodic Corrosion in Aqueous Electrosynthesis - PMC.
  • Effect of Different Quaternary Ammonium Groups on the Hydroxide Conductivity and Stability of Anion Exchange Membranes - PMC. (2021-03-15).
  • Summarization of the highest intrinsic viscosity quaternary ammonium salt polymers. - ResearchGate.
  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC. (2020-06-10).
  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications - YouTube. (2025-08-12).
  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials - ACS Publications.
  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC.
  • Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PubMed. (2025-06-11).
  • Electrochemical properties of quaternary ammonium salts for electrochemical capacitors. (1997-08-01).
  • Development of Borate-Based Basic Ionic Liquid for Room Temperature CO2 Capture | ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tetramethylammonium bis(oxalato)borate

The following guide details the operational safety, handling, and disposal protocols for Tetramethylammonium bis(oxalato)borate (TMABOB) . [1] CAS: 125579-66-0 | Formula: C H BNO Risk Profile: Acute Neurotoxicity (TMA )...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, handling, and disposal protocols for Tetramethylammonium bis(oxalato)borate (TMABOB) .

[1]

CAS: 125579-66-0 | Formula: C


H

BNO

Risk Profile: Acute Neurotoxicity (TMA

)
| Severe Eye Damage | Moisture Sensitive [1]
Executive Safety Summary

As a Senior Application Scientist, I must emphasize that the safety profile of TMABOB is dominated by the Tetramethylammonium (TMA


) cation .[1] While the bis(oxalato)borate (BOB) anion presents standard irritant and moisture-sensitivity risks, the TMA cation is a potent neurotoxin that acts as a ganglionic blocker.[1]

Critical Warning: Unlike acid burns where pain is immediate, TMA exposure can be systemic and lethal via dermal absorption, often with delayed onset of respiratory paralysis.[1] Treat this compound with the same rigor as Tetramethylammonium Hydroxide (TMAH).

Hazard Mechanism & Toxicology

To understand the safety protocols, you must understand the mechanism.[1]

  • The TMA

    
     Threat:  Structurally similar to acetylcholine, the TMA cation binds to nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia.[1] It initially stimulates, then depolarizes and blocks nerve transmission.[1]
    
    • Result: Muscle weakness, respiratory arrest, and cardiac failure.[1]

  • The BOB

    
     Factor:  The bis(oxalato)borate anion hydrolyzes in the presence of moisture to form oxalic acid and boric acid derivatives.[1]
    
    • Result: Severe eye irritation and chemical burns to mucous membranes.[1]

Mechanism of Action Diagram

TMA_Toxicity_Mechanism Figure 1: Pathophysiological progression of Tetramethylammonium (TMA) toxicity. Exposure Dermal/Inhalation Exposure Absorption Rapid Systemic Absorption Exposure->Absorption Soluble Cation Receptor Binds Nicotinic Ach Receptors Absorption->Receptor Mimics Ach Blockage Depolarization Block (Ganglionic) Receptor->Blockage Desensitization Failure Respiratory/Cardiac Arrest Blockage->Failure Signal Loss

[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against TMA salts in organic solvents.[1] The following PPE is non-negotiable.

Protection ZoneRequirementTechnical Rationale
Hand (Primary) Silver Shield / Laminate (Inner)Impermeable barrier against small organic cations.[1]
Hand (Secondary) Nitrile (5 mil minimum) (Outer)Provides dexterity and mechanical protection for the inner glove.[1]
Respiratory P3 / N100 Respirator (Powder)Prevents inhalation of airborne particulates during weighing.[1]
Eye/Face Chemical Goggles + Face Shield "Safety glasses" are inadequate.[1][2] Complete seal required to prevent dust entry.[1][2]
Body Tyvek® Lab Coat (Wrist-sealed) Cotton coats absorb spills; Tyvek repels dust and liquids.[1]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Context: TMABOB is hygroscopic.[1] Handling in open air degrades the material (battery performance loss) and increases dust exposure risk.[1]

  • Engineering Control: All weighing must be performed in an Argon-filled Glovebox (

    
     ppm).[1]
    
    • Why? Prevents hydrolysis of the BOB anion and eliminates inhalation risk.[1]

  • Alternative (Fume Hood): If a glovebox is unavailable:

    • Use a static-free weighing funnel.[1]

    • Work behind the sash (lowered to 18 inches).[1]

    • Place a damp paper towel (water) surrounding the balance base (not the pan) to act as a local dust trap for stray particles.[1]

Protocol B: Solvation (Liquid State)

Context: Dissolving TMABOB in carbonates (EC/DMC) or acetonitrile.[1]

  • Solvent Selection: Add solvent slowly to the solid.[1]

    • Exothermic Risk: Dissolution can be mildly exothermic.[1]

  • Spill Tray: Perform all mixing in a secondary containment tray (polypropylene).

  • Labeling: Flasks must be labeled "ACUTE TOXICITY - CONTAINS TMA" .

Emergency Response System

Do NOT use Calcium Gluconate. (This is a common error; Gluconate is for Hydrofluoric Acid.[1] It does nothing for TMA toxicity).[1]

Scenario: Dermal Exposure (Skin Splash) [1]
  • Immediate Action: Drench zone with water for 15 minutes minimum .[1][3]

    • Note: The goal is dilution and mechanical removal of the cation.[1]

  • Decontamination: Remove contaminated clothing while under the shower.[1]

  • Medical Alert: Transport to ER immediately. Inform medics of "Tetramethylammonium Poisoning - Ganglionic Blocker" .

Scenario: Ocular Exposure [2]
  • Irrigation: Use an eye wash station for 15 minutes.[1] Hold eyelids open.

  • Assessment: The BOB anion hydrolyzes to oxalic acid; expect pH damage.[1]

Disposal & Deactivation

Never pour TMABOB solutions down the drain. The boron is regulated, and the TMA is toxic to aquatic life.[1]

Waste StreamClassificationDisposal Procedure
Solid Waste Toxic / OrganometallicDouble-bag in polyethylene.[1] Label "Toxic Solid - Boron/TMA".[1]
Liquid Waste Organic / ToxicCollect in HDPE carboy.[1] Do not mix with strong acids (risk of oxalate decomposition).[1][2]
Spill Cleanup Hazardous DebrisAbsorb with vermiculite.[1] Do not use paper towels (fire risk if dried).[1] Treat absorbent as solid toxic waste.[1]
Disposal Decision Logic

Disposal_Logic Figure 2: Waste segregation logic for TMABOB. Start Waste Generation Type State? Start->Type Solid Solid Residue Type->Solid Liquid Solution (EC/DMC/H2O) Type->Liquid Action1 Double Bag (Poly) Solid->Action1 Action2 Segregated Carboy (No Acids) Liquid->Action2 Tag Label: TOXIC + BORON Action1->Tag Action2->Tag

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23677815, Lithium bis(oxalato)borate (Analogous Anion Data).[1] Retrieved from [Link][1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Human Health Tier II Assessment: Tetramethylammonium halides.[1] (TMA Cation Toxicity Data). Retrieved from [Link]

  • Wu, M. et al. "Toxicity of Tetramethylammonium Hydroxide: Review of Case Reports."[1] Clinical Toxicology, 2012.[1] (Establishes neurotoxic mechanism).[1]

Sources

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